3-Fluoro-5-iodobenzaldehyde
Description
BenchChem offers high-quality 3-Fluoro-5-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKBHBAGSJSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650536 | |
| Record name | 3-Fluoro-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-93-4 | |
| Record name | 3-Fluoro-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Fluoro-5-iodobenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Fluoro-5-iodobenzaldehyde
Abstract
3-Fluoro-5-iodobenzaldehyde is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electrophilic aldehyde, a versatile iodinated carbon center for cross-coupling, and an electronically influential fluorine atom, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its core chemical properties, spectroscopic signatures, synthetic accessibility, and its profound reactivity. We will delve into the causality behind its synthetic applications, offering field-proven insights into its role in modern drug discovery and organic synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions.
Compound Identification and Core Physicochemical Properties
3-Fluoro-5-iodobenzaldehyde is a solid at room temperature, necessitating careful storage to maintain its integrity. The strategic placement of the three functional groups on the phenyl ring dictates its physical and chemical behavior.
| Property | Value | Source |
| CAS Number | 914636-93-4 | |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [2] |
| IUPAC Name | 3-fluoro-5-iodobenzaldehyde | |
| InChI Key | XULKBHBAGSJSFP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C=C1F)I)C=O | [1] |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Spectroscopic Characterization: A Validating Signature
Accurate characterization is the bedrock of chemical synthesis. While specific spectra for this exact compound are not widely published, a robust profile can be predicted based on its structure and data from analogous compounds.[3][4][5] This theoretical framework provides a self-validating system for researchers to confirm the identity and purity of synthesized or purchased material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be clean and highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet downfield, typically between δ 9.9-10.1 ppm. The three aromatic protons will appear in the δ 7.0-8.5 ppm region, with their chemical shifts and coupling patterns dictated by the electronic effects of the fluorine, iodine, and aldehyde substituents. J-coupling between the fluorine and adjacent protons (³JHF, ⁴JHF) will result in doublet or triplet of doublet patterns.
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, expected around δ 190 ppm. The aromatic region will display six distinct signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics. The carbon attached to iodine will be shifted upfield relative to a C-H carbon due to the heavy atom effect.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment. Coupling to neighboring aromatic protons will split this signal into a triplet or doublet of doublets.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid check for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[5]
-
C-H Stretch (Aldehyde): Two weaker bands are anticipated near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are characteristic of the C-H bond of an aldehyde.[5]
-
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[5]
-
C-F and C-I Stretches: Absorptions for these bonds will appear in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 250.[1]
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a clean M+ peak without a significant M+2 satellite peak, distinguishing it from brominated compounds.
-
Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da) and the loss of carbon monoxide (CO, 28 Da).
Synthesis and Purification
While 3-fluoro-5-iodobenzaldehyde is commercially available, understanding its synthesis is crucial for specialized applications or derivatization. A validated laboratory-scale synthesis is not explicitly detailed in the literature, but a plausible and robust route can be designed from readily available precursors, such as 3-fluoro-5-iodotoluene. This two-step process involves a free-radical bromination followed by oxidation.
Step-by-Step Experimental Protocol
This protocol is adapted from a known procedure for a similar isomer and serves as an authoritative starting point.[6]
Step 1: Synthesis of 3-Fluoro-5-iodobenzyl bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-fluoro-5-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Solvent: Add a suitable solvent, such as carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 3-4 hours. The progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct through a pad of celite, washing with a small amount of solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 3-fluoro-5-iodobenzyl bromide is typically a light brown oil and can be used in the next step without further purification.
Step 2: Oxidation to 3-Fluoro-5-iodobenzaldehyde
-
Setup: Dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Reagent: Add solid sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reaction: Heat the mixture to 120°C for approximately 90 minutes. This is a variation of the Sommelet reaction where DMSO acts as the oxidant.
-
Workup: Cool the reaction to room temperature and quench by adding cold water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 3-fluoro-5-iodobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The true value of 3-fluoro-5-iodobenzaldehyde lies in its trifunctional nature, which allows for selective, sequential, and diverse chemical transformations.
The Carbon-Iodine Bond: A Gateway to Complexity
The aryl iodide is arguably the most synthetically valuable handle on the molecule. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their reliability and broad substrate scope.[7][8]
A. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester).[9] It is a powerful method for constructing biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7]
Protocol: General Suzuki-Miyaura Coupling This protocol is a representative example based on standard literature procedures.[10]
-
Setup: In a microwave vial or Schlenk flask, combine 3-fluoro-5-iodobenzaldehyde (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or DMF.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-120°C) with stirring for the necessary time (1-24 hours), often facilitated by microwave irradiation. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to obtain the coupled product.
B. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond, coupling the aryl iodide with a primary or secondary amine.[11] It is indispensable for synthesizing the diarylamine cores found in many targeted therapies.[7]
Protocol: General Buchwald-Hartwig Amination This protocol is a representative example based on standard literature procedures.[12][13]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 3-fluoro-5-iodobenzaldehyde (1.0 eq), the desired amine (1.1-1.3 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like BINAP).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring (typically 80-110°C) until the starting material is consumed, as monitored by LC-MS.
-
Workup: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography.
The Aldehyde Group: A Versatile Electrophile
The aldehyde functionality provides a second orthogonal site for chemical modification. Standard transformations include:
-
Reductive Amination: Reaction with an amine followed by reduction (e.g., with NaBH(OAc)₃) to form a C-N single bond, a common strategy for library synthesis.
-
Oxidation: Can be easily oxidized to the corresponding 3-fluoro-5-iodobenzoic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Reduction: Can be reduced to 3-fluoro-5-iodobenzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Reacts readily with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig Reaction: Condenses with phosphorus ylides to form alkenes, providing access to stilbene-like structures.
The Fluorine Atom: A Tool for Property Modulation
The fluorine atom is not a reactive handle in the traditional sense but is a critical modulator of the molecule's properties. In medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to improve a drug candidate's profile.[14]
-
Electronic Effects: As a highly electronegative atom, fluorine acts as a weak ring deactivator via the inductive effect, which can influence the reactivity of the other positions.
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life of a drug molecule in the body.[15]
-
Binding Affinity: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[7]
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) is specific to the supplier, general precautions based on the compound class should be followed.
-
GHS Classification: The compound is labeled with the GHS07 pictogram and the signal word "Warning".
-
Hazard Statements: It is known to be harmful if swallowed (H302). Structurally related compounds are known to cause skin, eye, and respiratory irritation.[2][16]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[16]
Conclusion
3-Fluoro-5-iodobenzaldehyde is more than a simple chemical; it is a precisely engineered tool for synthetic innovation. The interplay of its three functional groups offers a remarkable degree of control and versatility, allowing for the systematic construction of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a cornerstone intermediate for building the biaryl and diarylamine scaffolds prevalent in modern pharmaceuticals. This guide has provided the foundational knowledge—from physical properties and spectroscopic signatures to detailed reactivity profiles and protocols—to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this powerful building block.
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3-fluoro-5-iodobenzaldehyde (C7H4FIO) . PubChemLite. [Link]
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Buchwald–Hartwig amination . Wikipedia. [Link]
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Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot . Beilstein Journals. [Link]
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3-Fluoro-5-iodobenzaldehyde . Wychem. [Link]
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2-Fluoro-5-iodobenzaldehyde | C7H4FIO | CID 16217058 . PubChem - NIH. [Link]
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Benzaldehyde, 3-fluoro- . NIST WebBook. [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years . University of Groningen research portal. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC - NCBI. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| . ChemOrgChem - YouTube. [Link]
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Applications of Fluorine in Medicinal Chemistry . PubMed - NIH. [Link]
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Infrared spectrum of benzaldehyde . Doc Brown's Chemistry. [Link]
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An In-depth Technical Guide to 3-Fluoro-5-iodobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-5-iodobenzaldehyde, bearing the CAS number 914636-93-4, is a strategically substituted aromatic aldehyde that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] The unique arrangement of its functional groups—an electron-withdrawing aldehyde, a moderately electronegative fluorine atom, and a versatile iodine atom—offers a rich platform for complex molecular synthesis. The aldehyde group serves as a classic handle for forming carbon-carbon and carbon-nitrogen bonds, while the fluoro and iodo substituents allow for fine-tuning of electronic properties and provide orthogonal reactivity for cross-coupling reactions. This guide provides a comprehensive technical overview of 3-Fluoro-5-iodobenzaldehyde, including its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Information and Physicochemical Properties
3-Fluoro-5-iodobenzaldehyde is a solid at room temperature and should be stored in a dark, inert atmosphere at 2-8°C.[2][3] Its core structural and physicochemical properties are summarized in the table below. While extensive experimental data is not always available in peer-reviewed literature for this specific intermediate, the provided data is a combination of information from suppliers and predicted values based on analogous structures.
| Property | Value | Source(s) |
| CAS Number | 914636-93-4 | [2] |
| Molecular Formula | C₇H₄FIO | [2] |
| Molecular Weight | 250.01 g/mol | [2] |
| IUPAC Name | 3-fluoro-5-iodobenzaldehyde | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, inert atmosphere, protect from light | [2] |
| Predicted XlogP | 2.1 | [4] |
Spectroscopic Data (Predicted and Experimental Analogues):
The structural elucidation of 3-Fluoro-5-iodobenzaldehyde and its derivatives relies on standard spectroscopic techniques. Below are the expected and observed spectral characteristics, drawing comparisons with similar compounds where direct data is unavailable.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. For the related compound 3-fluorobenzaldehyde, the aldehyde proton appears at δ 10.00 ppm.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the highly deshielded region of δ 190-200 ppm. The seven aromatic carbons will have distinct chemical shifts influenced by the fluorine and iodine substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. For 3-fluorobenzaldehyde, the carbonyl carbon resonates at δ 190.82 ppm.[5]
FTIR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde, typically in the range of 1680-1715 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present. The NIST WebBook provides a reference spectrum for 3-fluorobenzaldehyde which can be used for comparison.[6]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 250). The fragmentation pattern will likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and potentially the iodine atom. PubChemLite provides predicted mass-to-charge ratios for various adducts of 3-fluoro-5-iodobenzaldehyde.[4]
Synthesis of 3-Fluoro-5-iodobenzaldehyde
While a specific, high-yield, peer-reviewed synthesis protocol for 3-fluoro-5-iodobenzaldehyde is not extensively documented, its preparation can be logically derived from established synthetic transformations of related compounds. The most plausible routes involve the functional group manipulation of readily available precursors such as 3-fluoro-5-iodobenzoic acid or 3-fluoro-5-iodobenzyl alcohol.
Workflow for the Synthesis of 3-Fluoro-5-iodobenzaldehyde:
Caption: Plausible synthetic routes to 3-Fluoro-5-iodobenzaldehyde.
Experimental Protocol: Oxidation of 3-Fluoro-5-iodobenzyl Alcohol (A Representative Method)
This protocol is a general representation of a mild oxidation of a primary benzyl alcohol to the corresponding aldehyde.
-
Reaction Setup: To a stirred solution of 3-fluoro-5-iodobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (DMP) (1.1 equivalents) in one portion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-5-iodobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-fluoro-5-iodobenzaldehyde stems from the distinct reactivity of its functional groups.
The Aldehyde Group: The aldehyde functionality is a gateway to a vast array of chemical transformations, including:
-
Reductive Amination: Formation of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes with controlled stereochemistry.
-
Aldol and Related Condensations: Formation of α,β-unsaturated carbonyl compounds.
-
Grignard and Organolithium Additions: Formation of secondary alcohols.
The Iodo Group: A Handle for Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This allows for the introduction of a wide variety of substituents at the 5-position of the benzene ring.
Key Cross-Coupling Reactions of 3-Fluoro-5-iodobenzaldehyde:
Caption: Major cross-coupling reactions involving the iodo group.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, typically to construct biaryl systems.[7]
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne, a common motif in pharmaceuticals and functional materials.[8]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reaction with an amine.
The fluorine atom, while generally less reactive in cross-coupling reactions, influences the electronic properties of the aromatic ring and can enhance the metabolic stability of derivative compounds.
Applications in Drug Discovery and Materials Science
The unique combination of functional groups in 3-fluoro-5-iodobenzaldehyde makes it a highly sought-after intermediate, particularly in the synthesis of complex molecules with biological activity.
A Key Building Block for PARP Inhibitors:
A significant application of scaffolds derived from 3-fluoro-5-iodobenzaldehyde is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[9] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[9] The benzamide functional group, which can be readily synthesized from the corresponding benzoic acid (derivable from 3-fluoro-5-iodobenzaldehyde), is a privileged scaffold in many PARP inhibitors. The iodo group serves as a convenient point for elaboration of the molecule through cross-coupling reactions to build the complex structures required for potent and selective inhibition.
Workflow for the Application of 3-Fluoro-5-iodobenzaldehyde in PARP Inhibitor Synthesis:
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Core Compound Analysis: 3-Fluoro-5-iodobenzaldehyde
An In-Depth Technical Guide to 3-Fluoro-5-iodobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
3-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group alongside strategically placed fluorine and iodine atoms, offers a unique combination of properties for the construction of complex molecules. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, while the iodine atom provides a reactive handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides an in-depth analysis of its properties, a putative synthesis protocol, and its potential applications for researchers in drug development.
Physicochemical Properties and Safety Data
The fundamental properties of 3-Fluoro-5-iodobenzaldehyde are summarized below. This data is critical for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Weight | 250.01 g/mol | [1] |
| Molecular Formula | C₇H₄FIO | [2] |
| CAS Number | 914636-93-4 | |
| Physical Form | Solid | |
| IUPAC Name | 3-fluoro-5-iodobenzaldehyde | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Safety and Handling
As a laboratory chemical, 3-Fluoro-5-iodobenzaldehyde requires careful handling in a controlled environment.
-
GHS Classification : The compound is classified with the GHS07 pictogram, indicating it can be an irritant, skin sensitizer, or acutely toxic.
-
Signal Word : Warning.
-
Hazard Statements : H302: Harmful if swallowed. Related halogenated benzaldehydes may also cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[1][3]
-
Precautionary Measures :
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.
-
P264 : Wash hands and any exposed skin thoroughly after handling.[3]
-
Use only in a well-ventilated area, such as a chemical fume hood.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]
-
Synthesis and Purification
While a specific, peer-reviewed synthesis for 3-fluoro-5-iodobenzaldehyde is not extensively documented, a robust and logical pathway can be proposed based on established methodologies for analogous structures, such as 4-fluoro-3-iodobenzaldehyde.[4] The following protocol outlines a reliable two-step approach starting from the commercially available 3-fluoro-5-iodotoluene.
Proposed Synthetic Workflow
The synthesis proceeds via a free-radical benzylic bromination followed by an oxidation/hydrolysis step to yield the target aldehyde.
Sources
A Guide to the Structural Elucidation of 3-Fluoro-5-iodobenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Analytical Imperative: Why Structure Dictates Function
In the synthesis of complex molecules, intermediates like 3-fluoro-5-iodobenzaldehyde are the foundational blueprints. An error in this blueprint—such as an incorrect substitution pattern—inevitably leads to the failure of subsequent synthetic steps, loss of valuable materials, and the potential generation of inactive or unexpectedly toxic final compounds. The specific 3,5-substitution pattern of the electron-withdrawing fluorine and iodine atoms, combined with the aldehyde group, creates a unique electronic and steric environment. This guide presents a logical and efficient workflow to confirm this precise architecture, ensuring the integrity of the molecule for its intended application.
A Multi-modal Approach to Unambiguous Elucidation
The structure elucidation of a small organic molecule is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle.[1][2] A robust elucidation strategy begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity. This hierarchical approach ensures that each step is built upon a foundation of confirmed data.
Caption: A logical workflow for the structural elucidation of 3-fluoro-5-iodobenzaldehyde.
Mass Spectrometry (MS): Establishing the Molecular Blueprint
3.1 Principle & Experimental Causality Mass spectrometry is the foundational analysis, providing the most direct evidence of a molecule's elemental composition through the precise measurement of its mass-to-charge ratio (m/z).[1] High-resolution mass spectrometry (HRMS) is chosen for its ability to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step for trustworthiness. For 3-fluoro-5-iodobenzaldehyde (C₇H₄FIO), HRMS provides an exact mass that serves as the primary filter for all subsequent structural hypotheses.
3.2 Data Interpretation The molecular ion peak [M]⁺ is the most critical piece of information. The molecule contains fluorine and iodine, both of which are monoisotopic (¹⁹F and ¹²⁷I, respectively). This is a key diagnostic feature. Unlike compounds with chlorine or bromine, which produce characteristic M+2 isotopic patterns, the mass spectrum of 3-fluoro-5-iodobenzaldehyde is expected to show a single, sharp molecular ion peak, simplifying spectral interpretation.[3] Fragmentation patterns can also offer structural clues; for halogenated aromatic compounds, the loss of the halogen atoms and the carbonyl group are common fragmentation pathways.[4][5][6]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₄FIO | Based on the compound name. |
| Monoisotopic Mass | 249.9291 Da | Calculated exact mass for ¹²C₇¹H₄¹⁹F¹²⁷I¹⁶O.[7][8] |
| Molecular Ion Peak | m/z ≈ 249.93 | The measured value from HRMS should match the calculated mass within a few ppm. |
| Isotopic Pattern | No significant M+2 peak | Fluorine and Iodine are monoisotopic, distinguishing it from Cl or Br containing compounds. |
3.3 Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques to preserve the molecular ion.
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct or in some cases the radical cation [M]⁺•.
-
Analysis: Determine the exact mass of the most abundant ion in the molecular ion cluster and use the instrument's software to predict the most likely elemental formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Scaffolds
4.1 Principle & Experimental Causality Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for identifying the presence of specific functional groups.[9] For 3-fluoro-5-iodobenzaldehyde, the goal is to confirm the presence of the aldehyde and the aromatic ring. The conjugation of the aldehyde to the aromatic ring slightly lowers the C=O stretching frequency compared to aliphatic aldehydes.[10]
4.2 Data Interpretation The IR spectrum is analyzed for characteristic absorption bands. The most diagnostic peaks for this molecule are the strong carbonyl (C=O) stretch and the pair of weak C-H stretches associated with the aldehyde group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Significance |
| Aldehyde C-H Stretch | ~2820 and ~2720 cm⁻¹ | This characteristic "Fermi doublet" is a hallmark of the aldehyde functional group.[11] |
| Carbonyl (C=O) Stretch | ~1705 cm⁻¹ | A strong, sharp absorption. Its position indicates conjugation with the aromatic ring.[10] |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Multiple medium-to-weak bands confirming the presence of the benzene ring. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Weak absorptions typical for sp² C-H bonds. |
| C-F Stretch | ~1250 cm⁻¹ | A strong absorption indicating the presence of a carbon-fluorine bond. |
| C-I Stretch | ~530 cm⁻¹ | A weak absorption in the far-IR region, often difficult to observe. |
4.3 Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12][13] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required for an unambiguous assignment of 3-fluoro-5-iodobenzaldehyde.
5.1 ¹H NMR: Proton Environment and Splitting Patterns The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The aromatic region will show three distinct signals, and their splitting patterns (multiplicity) will be complex due to both homo- (H-H) and heteronuclear (H-F) coupling.
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity & Coupling (J in Hz) | Rationale |
| Aldehyde (-CHO) | ~9.95 | s (or t, small J) | Highly deshielded proton. May show small coupling to H-6. |
| H-2 | ~7.90 | dd | Ortho to CHO, ortho to I. Deshielded. Will show coupling to H-6 (Jmeta ~2-3 Hz) and H-4 (Jpara ~0-1 Hz). |
| H-4 | ~7.85 | ddd | Ortho to F, para to CHO. Will show coupling to F (JHF-ortho ~8-10 Hz), H-2 (Jpara ~0-1 Hz), and H-6 (Jmeta ~2-3 Hz). |
| H-6 | ~7.60 | ddd | Ortho to CHO, ortho to F. Will show coupling to F (JHF-ortho ~8-10 Hz), H-2 (Jmeta ~2-3 Hz), and H-4 (Jmeta ~2-3 Hz). |
5.2 ¹³C NMR: The Carbon Skeleton and Substituent Effects The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and the carbon attached to fluorine will exhibit a large one-bond coupling (¹JCF).
| Carbon Assignment | Expected δ (ppm) | Expected Multiplicity (in ¹³C{¹⁹F} coupled) | Rationale |
| C=O | ~191 | d | Aldehyde carbonyl. Will show small coupling to F (³JCF). |
| C-3 (C-F) | ~163 | d, ¹JCF ≈ 250 Hz | Directly attached to highly electronegative F, causing a large downfield shift and a very large one-bond C-F coupling constant. |
| C-1 (C-CHO) | ~138 | d | Attachment point for the aldehyde. Will show coupling to F (³JCF). |
| C-5 (C-I) | ~95 | d | The "heavy atom effect" of iodine causes a significant upfield (shielding) shift. Will show coupling to F (³JCF). |
| C-2 | ~130 | s | Carbon between the iodine and aldehyde groups. |
| C-4 | ~125 | d, ²JCF ≈ 22 Hz | Carbon between the fluorine and iodine. Will show a two-bond C-F coupling. |
| C-6 | ~118 | d, ²JCF ≈ 22 Hz | Carbon between the fluorine and aldehyde. Will show a two-bond C-F coupling. |
5.3 ¹⁹F NMR: Direct Evidence of Fluorine Incorporation ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine atoms.[14][15] For this molecule, a single resonance is expected.
| Fluorine Assignment | Expected δ (ppm) | Expected Multiplicity | Rationale |
| Ar-F | -105 to -115 | ddd | The signal will be split by coupling to the two ortho protons (H-2, H-4) and the one meta proton (H-6). The chemical shift is typical for an aryl fluoride.[16][17] |
5.4 2D NMR: Assembling the Puzzle While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It would show correlations between the three aromatic protons (H-2, H-4, H-6), confirming they are on the same ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This would definitively link H-2 to C-2, H-4 to C-4, and H-6 to C-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the substituent positions on the aromatic ring.
5.5 Protocol: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled fluorine spectrum using a broadband probe tuned to the fluorine frequency.
-
2D NMR Acquisition: Run standard, gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
Data Synthesis and Final Structure Confirmation
The definitive proof of structure comes from the synthesis of all collected data. Each piece of information should be consistent with the proposed structure of 3-fluoro-5-iodobenzaldehyde and inconsistent with other possible isomers.
| Technique | Key Finding | Conclusion |
| HRMS | Measured m/z ≈ 249.9291 | Confirms elemental formula C₇H₄FIO. |
| IR | Absorptions at ~1705, ~2720, ~2820 cm⁻¹ | Confirms presence of a conjugated aldehyde. |
| ¹H NMR | Aldehyde proton at ~9.95 ppm; three complex aromatic protons. | Consistent with a substituted benzaldehyde structure. |
| ¹³C NMR | Carbonyl at ~191 ppm; C-F at ~163 ppm (¹JCF ≈ 250 Hz); C-I at ~95 ppm. | Confirms aldehyde, C-F, and C-I groups and their direct electronic effects. |
| ¹⁹F NMR | One signal at ~-110 ppm, split by three protons. | Confirms a single, unique fluorine atom on the aromatic ring. |
| HMBC | Correlation from aldehyde proton to C-2 and C-6; correlations from H-4 to C-3 (C-F) and C-5 (C-I). | Unambiguously establishes the 1,3,5-substitution pattern. |
Conclusion: A Self-Validating System for Structural Integrity
The described multi-modal analytical workflow provides a robust and self-validating system for the structural elucidation of 3-fluoro-5-iodobenzaldehyde. The convergence of data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides an unassailable confirmation of the molecular formula, functional group identity, and precise atomic connectivity. By following this rigorous approach, researchers and drug development professionals can proceed with confidence, knowing that the structural integrity of this critical building block has been thoroughly and authoritatively established.
References
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3-Fluoro-5-iodobenzaldehyde IUPAC name and synonyms
An In-depth Technical Guide to 3-Fluoro-5-iodobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic scaffolds are indispensable building blocks. The strategic incorporation of fluorine and iodine atoms onto a benzene ring can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine often enhances metabolic stability and binding affinity, while the iodo-group serves as a versatile synthetic handle for carbon-carbon bond formation and as a heavy atom for X-ray crystallography. 3-Fluoro-5-iodobenzaldehyde, a uniquely substituted benzaldehyde derivative, emerges as a compound of significant interest, offering a confluence of these desirable attributes.
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzaldehyde, consolidating available data on its chemical identity, properties, and safety. Furthermore, it outlines a plausible, robust synthesis protocol and explores its reactivity, with a focus on its application as a key intermediate in the synthesis of complex molecules for drug discovery and development.
Core Compound Information: Nomenclature and Physicochemical Properties
The unambiguous identification and characterization of a chemical entity are foundational to its application in research. 3-Fluoro-5-iodobenzaldehyde is systematically named according to IUPAC nomenclature, and its key identifiers are cataloged across various chemical databases.
IUPAC Name: 3-Fluoro-5-iodobenzaldehyde[1]
Synonyms: While not extensively documented, logical synonyms include 3-iodo-5-fluorobenzaldehyde.
Physicochemical Data
A summary of the core physicochemical properties is presented in the table below. It is important to note that while fundamental identifiers are well-established, detailed experimental data for properties such as melting point and solubility are not widely available in public literature and would typically be determined empirically during compound workup.
| Property | Value | Source(s) |
| CAS Number | 914636-93-4 | [1] |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI | 1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | [1] |
| InChIKey | XULKBHBAGSJSFP-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported | |
| LogP | Not reported |
Synthesis of 3-Fluoro-5-iodobenzaldehyde: A Putative Protocol
While a specific, validated protocol for the synthesis of 3-Fluoro-5-iodobenzaldehyde is not detailed in peer-reviewed literature, a highly plausible and robust two-step synthetic route can be proposed. This route is based on well-established methodologies for the synthesis of analogous substituted benzaldehydes, starting from the corresponding toluene derivative. The key transformation involves the free-radical bromination of the benzylic methyl group, followed by a Sommelet reaction or, more commonly, oxidation using sodium bicarbonate in DMSO to yield the desired aldehyde. A similar protocol has been successfully applied for the synthesis of 4-Fluoro-3-iodobenzaldehyde.
The proposed workflow is illustrated below.
Sources
Introduction: The Strategic Importance of 3-Fluoro-5-iodobenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzaldehyde
In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of molecular design. 3-Fluoro-5-iodobenzaldehyde is a trifunctional aromatic building block of significant interest. Its unique substitution pattern—an electrophilic aldehyde, a metabolically robust fluorine atom, and a versatile iodine atom—offers a powerful toolkit for synthetic chemists. The aldehyde group serves as a key handle for forming Schiff bases, carbon-carbon bonds (e.g., Wittig, aldol reactions), or for conversion into other functional groups. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the iodine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of 3-Fluoro-5-iodobenzaldehyde, consolidating available data and presenting expert-driven protocols for its synthesis, characterization, and handling. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable synthetic intermediate.
Core Compound Information
A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical properties of 3-Fluoro-5-iodobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-fluoro-5-iodobenzaldehyde | |
| CAS Number | 914636-93-4 | |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | |
| Monoisotopic Mass | 249.9291 Da | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| InChI | 1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | [1] |
| InChIKey | XULKBHBAGSJSFP-UHFFFAOYSA-N | |
| SMILES | C1=C(C=C(C=C1F)I)C=O | [1] |
| Predicted XlogP | 2.1 | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis and Purification: A Plausible & Justified Protocol
While multiple synthetic routes are conceivable, a robust and logical approach for laboratory-scale preparation involves the regioselective electrophilic iodination of a commercially available precursor, 3-fluorobenzaldehyde. The electron-donating, ortho-para directing nature of the fluorine atom, combined with the meta-directing (deactivating) effect of the aldehyde, favors iodination at the 5-position.
Proposed Synthetic Workflow
The following diagram outlines the proposed one-step synthesis from 3-fluorobenzaldehyde.
Step-by-Step Experimental Protocol
This protocol is based on established methodologies for the iodination of activated aromatic rings.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: DCM is an excellent solvent for the reactants and is inert under the acidic reaction conditions. An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.
-
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS, 1.1 eq). Then, add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Causality: NIS serves as the electrophilic iodine source ("I⁺"). The strong acid catalyst, TFA, is necessary to protonate NIS, increasing its electrophilicity and activating it for the substitution reaction on the moderately activated benzene ring. A slight excess of NIS ensures complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material spot/peak. The reaction is typically complete within 12-24 hours.
-
Aqueous Workup (Quenching): Upon completion, transfer the reaction mixture to a separatory funnel. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well until the organic layer is colorless.
-
Causality: The sodium thiosulfate solution reduces any unreacted NIS and elemental iodine (I₂) to colorless iodide ions (I⁻), simplifying purification.
-
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Causality: The NaHCO₃ wash neutralizes the TFA catalyst. The brine wash removes bulk water from the organic phase before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Fluoro-5-iodobenzaldehyde.
-
Causality: Silica gel chromatography separates the desired product from any remaining starting material, non-polar impurities, and succinimide by-product based on polarity.
-
Physicochemical Characterization: Protocols for Key Parameters
While some properties are predicted, key physical parameters like melting point and solubility must be determined experimentally for accurate process development and formulation.
| Parameter | Value / Prediction | Experimental Protocol |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Boiling Point | To be determined | Not applicable (solid at STP) |
| Aqueous Solubility | Predicted to be low | Shake-Flask Method (OECD 105) |
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of purified 3-Fluoro-5-iodobenzaldehyde into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak temperature can also be reported.
Protocol: Aqueous Solubility by the Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid 3-Fluoro-5-iodobenzaldehyde to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To ensure complete removal of solid particles, centrifuge the sample at high speed.
-
Analysis: Carefully remove a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector against a standard curve. The calculated concentration represents the aqueous solubility.
Spectroscopic Profile: A Predictive Analysis
No definitive, published spectra for 3-Fluoro-5-iodobenzaldehyde are currently available. However, a highly accurate spectroscopic profile can be predicted based on its structure and data from analogous compounds like 3-fluorobenzaldehyde and other substituted benzaldehydes.[3][4]
Structural-Spectroscopic Correlation Diagram
Note: The DOT language does not support drawing lines from specific regions of an image. The diagram conceptually links the molecule to its spectral data.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~9.9-10.1 ppm (s, 1H): Aldehyde proton (CHO), deshielded by the carbonyl group. δ ~7.5-8.2 ppm (m, 3H): Three distinct aromatic protons, likely appearing as complex multiplets or doublets of doublets due to H-H and H-F coupling. |
| ¹³C NMR | δ ~190 ppm: Aldehyde carbonyl carbon. δ ~162 ppm (d, ¹JCF ≈ 245-255 Hz): Carbon directly attached to fluorine, showing a large one-bond coupling constant. δ ~115-135 ppm: Aromatic carbons attached to hydrogen, showing smaller C-F coupling constants. δ ~95 ppm: Carbon directly attached to iodine (ipso-carbon), shielded due to the "heavy atom effect". |
| ¹⁹F NMR | A single resonance, likely appearing as a triplet or doublet of doublets due to coupling with the two ortho aromatic protons. |
| FT-IR | ~1700-1715 cm⁻¹ (strong, sharp): Characteristic C=O stretching of an aromatic aldehyde. ~2720 and ~2820 cm⁻¹ (weak-medium): C-H stretching of the aldehyde group (Fermi resonance). ~1550-1600 cm⁻¹: Aromatic C=C stretching vibrations. ~1200-1250 cm⁻¹: C-F stretching vibration. |
| Mass Spec. | [M]⁺: Molecular ion peak at m/z 250. [M-H]⁺: A common fragment at m/z 249, corresponding to the loss of the aldehydic proton. Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not create a complex isotopic pattern, but the molecular ion peak will be distinct and at a high mass. Predicted adducts such as [M+H]⁺ and [M+Na]⁺ are expected at m/z 251 and 273, respectively.[1] |
Reactivity and Synthetic Applications
The utility of 3-Fluoro-5-iodobenzaldehyde stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.
-
Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form benzylamines, Wittig reactions to form alkenes, and aldol condensations. It can also be oxidized to a carboxylic acid or reduced to a benzyl alcohol.
-
Carbon-Iodine Bond: The C-I bond is the primary locus for metal-catalyzed cross-coupling reactions. It is significantly more reactive in reactions like Suzuki-Miyaura (forming biaryls), Sonogashira (forming alkynes), and Heck (forming alkenes) than a C-Br or C-Cl bond would be, allowing for selective and efficient carbon-carbon bond formation. This makes it an invaluable tool for building molecular complexity.
-
Carbon-Fluorine Bond: The C-F bond is generally very strong and unreactive under typical synthetic conditions, particularly in cross-coupling reactions. This inertness is a key advantage, as it allows for extensive modification at the iodine and aldehyde positions without disturbing the fluorine atom, which is often installed to fine-tune the electronic and pharmacological properties of the final molecule.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All operations should be conducted based on a thorough risk assessment.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302). Based on analogous structures, it should be considered an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) as recommended. This prevents potential degradation from light, moisture, or oxidation of the aldehyde group.
Conclusion
3-Fluoro-5-iodobenzaldehyde is a high-value synthetic intermediate whose physicochemical properties make it an enabling tool for research in medicinal chemistry and materials science. While a complete experimental dataset is not yet in the public domain, its synthesis, characterization, and reactivity can be confidently predicted and executed based on established chemical principles. The strategic orthogonality of its functional groups—a reactive aldehyde, a versatile iodine, and a robust fluorine—provides a predictable and powerful platform for the rational design and synthesis of complex, high-value molecules. This guide serves as a foundational resource to empower scientists to utilize this compound to its full potential.
References
A numbered list of all sources cited in this guide, with clickable URLs for verification.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available at: [Link]
-
Université du Luxembourg. (2026). 3-fluoro-5-iodobenzaldehyde (C7H4FIO). PubChemLite. Available at: [Link]
-
Supporting Information. (n.d.). [No Title Found]. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST WebBook, SRD 69. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(5-hydroxypentoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST WebBook, SRD 69. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Wychem. (n.d.). 3-Fluoro-5-iodobenzaldehyde. Wychem. Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of 3-Fluoro-5-iodobenzaldehyde in Organic Solvents
Abstract
3-Fluoro-5-iodobenzaldehyde is a key halogenated aromatic building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing complex molecular architectures.[1][2] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of its solubility profile. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-fluoro-5-iodobenzaldehyde. It details the compound's physicochemical properties, explores the factors governing its solubility in various organic solvents, and provides a validated, step-by-step protocol for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated intermediates and require a robust framework for solvent selection and solubility characterization.
Introduction: The Strategic Importance of Solubility
Halogenated benzaldehydes are a class of organic intermediates whose unique chemical properties make them invaluable in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of halogen substituents like fluorine and iodine can significantly enhance biological activity and membrane permeability compared to their non-halogenated counterparts.[1] 3-Fluoro-5-iodobenzaldehyde (Figure 1) is a prime example, offering multiple reactive sites for the construction of novel therapeutic agents.
The solubility of such a starting material is not a trivial parameter; it is a critical factor that dictates the feasibility and efficiency of nearly every subsequent step in the development workflow. From ensuring homogeneous reaction conditions to enabling effective purification by crystallization or chromatography, solvent selection is paramount. An incorrect choice can lead to poor yields, incomplete reactions, or challenging purification procedures. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems for 3-fluoro-5-iodobenzaldehyde.
Figure 1: Chemical Structure of 3-Fluoro-5-iodobenzaldehyde
-
Molecular Formula: C₇H₄FIO
-
Molecular Weight: 250.01 g/mol
-
Physical Form: Solid
Physicochemical Profile and Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[4] The molecular structure of 3-fluoro-5-iodobenzaldehyde—a substituted benzene ring—provides key insights into its expected solubility.
-
Polarity: The molecule possesses a moderately polar aldehyde group (-CHO) and two halogen substituents (F, I). The electronegativity of the oxygen, fluorine, and iodine atoms creates bond dipoles, resulting in a net molecular dipole moment. This inherent polarity suggests that the compound will be more soluble in polar solvents than in non-polar hydrocarbon solvents.
-
Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions. The aldehyde's oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents (e.g., alcohols), although it lacks a hydrogen bond donor site.
-
Halogen Influence: The large, polarizable iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence solubility and crystal packing.[5] The highly electronegative fluorine atom contributes significantly to the molecule's dipole moment.
The interplay of these structural features dictates the compound's affinity for different classes of solvents.
Caption: Factors governing the solubility of 3-fluoro-5-iodobenzaldehyde.
Predicted Solubility Profile
While exhaustive empirical data is not publicly available, a qualitative solubility profile can be predicted based on the physicochemical principles discussed above. This table serves as a practical starting point for solvent screening in the laboratory.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Insoluble / Poor | The significant polarity mismatch between the non-polar solvent and the moderately polar solute limits dissolution. |
| Polar Aprotic | Acetone, THF, DMSO, DMF | Soluble / Very Soluble | These solvents have strong dipoles that can effectively solvate the polar regions of the solute. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The solvents are polar and can hydrogen bond with the aldehyde's oxygen. However, the bulky, hydrophobic aromatic ring may limit high solubility compared to aprotic solvents. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a good solvent for many moderately polar organic compounds and is often used in organic reactions and chromatography. |
| Aqueous | Water | Insoluble | The molecule is too large and hydrophobic to overcome the strong hydrogen bonding network of water, despite its moderate polarity.[6] |
Experimental Protocol for Solubility Determination
The following protocol provides a robust, standardized method for qualitatively and semi-quantitatively determining the solubility of 3-fluoro-5-iodobenzaldehyde. This self-validating workflow ensures reproducibility and accuracy.
Materials and Equipment
-
3-Fluoro-5-iodobenzaldehyde (solid)
-
Selected organic solvents (e.g., Hexane, Toluene, Acetone, THF, Ethanol, Methanol, Dichloromethane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Calibrated micropipettes
-
Small vials or test tubes with caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or water bath (optional, for temperature control)
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
Step-by-Step Procedure
Causality: The goal of this procedure is to determine the saturation point of the compound in a given volume of solvent at a specific temperature (typically ambient, ~20-25°C). Adding the solvent incrementally to a fixed mass of the solute allows for a precise determination of this point.
-
Preparation: Label a clean, dry vial for each solvent to be tested.
-
Weighing: Accurately weigh approximately 10 mg of 3-fluoro-5-iodobenzaldehyde into each vial. Record the exact mass.
-
Expertise & Experience: Starting with a fixed, known mass allows for a semi-quantitative result (e.g., mg/mL) rather than a simple "soluble/insoluble" observation.
-
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Agitation: Cap the vial securely and vortex vigorously for 60 seconds. This step is critical to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.
-
Trustworthiness: Consistent and thorough agitation ensures that insolubility is a true thermodynamic property, not an artifact of insufficient mixing.
-
-
Observation: After agitation, allow the vial to stand for a moment. Carefully observe the solution against a well-lit background. Check for any undissolved solid particles.
-
Iterative Process:
-
If the solid has completely dissolved: The compound is soluble at a concentration of ≥100 mg/mL (if 10 mg dissolved in 0.1 mL). You can stop or add more solute to find the upper limit. Record the result.
-
If undissolved solid remains: Add another 100 µL increment of the solvent. Repeat steps 4 (Agitation) and 5 (Observation).
-
-
Endpoint Determination: Continue adding solvent in precise increments until all the solid has just dissolved. The total volume of solvent added is the volume required to dissolve the initial mass.
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent Added (mL)
-
-
Classification:
-
Very Soluble: > 100 mg/mL
-
Soluble: 10 - 100 mg/mL
-
Sparingly Soluble: 1 - 10 mg/mL
-
Insoluble: < 1 mg/mL
-
Safety and Handling
As a chemical intermediate, 3-fluoro-5-iodobenzaldehyde requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed. Similar halogenated benzaldehydes may cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air.[8]
Conclusion
Understanding the solubility of 3-fluoro-5-iodobenzaldehyde is a fundamental requirement for its effective use in research and development. While a definitive, pre-existing solubility database is limited, this guide provides the necessary theoretical framework and a practical, robust experimental protocol to empower scientists. By applying the principles of "like dissolves like" and following the detailed workflow, researchers can confidently screen and select appropriate solvents, thereby optimizing reaction conditions, improving purification efficiency, and accelerating the drug discovery process.
References
- University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class.
- University of Missouri-St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- University of New Brunswick. (2023, August 31). Solubility of Organic Compounds.
-
Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzamide.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217058, 2-Fluoro-5-iodobenzaldehyde. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde.
Sources
An In-depth Technical Guide to 3-Fluoro-5-iodobenzaldehyde: Physicochemical Properties, Synthesis, and Applications
Introduction
3-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The strategic placement of both a fluorine and an iodine atom on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the iodine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions or as a heavy atom for X-ray crystallography studies.
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Fluoro-5-iodobenzaldehyde, a putative synthesis protocol, and a discussion of its potential applications in drug discovery. Due to the limited availability of experimental data in the public domain for this specific compound, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a foundational resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. While some basic information for 3-Fluoro-5-iodobenzaldehyde is available from commercial suppliers, key experimental data such as melting and boiling points are not yet reported in the scientific literature.
Table 1: Physicochemical Properties of 3-Fluoro-5-iodobenzaldehyde
| Property | Value/Information | Source |
| CAS Number | 914636-93-4 | [1] |
| Molecular Formula | C₇H₄FIO | [2] |
| Molecular Weight | 250.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not reported in the literature | N/A |
| Boiling Point | Not reported in the literature | N/A |
| Purity | Typically >95% (commercial grade) | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, in the dark | [1] |
Proposed Synthesis and Characterization
While a specific, validated experimental protocol for the synthesis of 3-Fluoro-5-iodobenzaldehyde is not detailed in readily available literature, a plausible synthetic route can be devised from commercially available starting materials based on established organic transformations.
Putative Synthesis Protocol
A logical approach to the synthesis of 3-Fluoro-5-iodobenzaldehyde is the oxidation of the corresponding benzyl alcohol, 3-Fluoro-5-iodobenzyl alcohol.
Caption: Proposed synthesis of 3-Fluoro-5-iodobenzaldehyde.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-5-iodobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. Alternatively, Dess-Martin periodinane (1.2 equivalents) can be used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (if PCC is used). Wash the filter cake with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-Fluoro-5-iodobenzaldehyde.
Characterization
The synthesized 3-Fluoro-5-iodobenzaldehyde should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton and the three aromatic protons. The aldehyde proton should appear as a singlet between δ 9.5 and 10.5 ppm. The aromatic protons will appear as multiplets or doublets of doublets in the region of δ 7.0-8.5 ppm, with coupling patterns influenced by both the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon between δ 185 and 195 ppm. The aromatic carbons will display distinct signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbon attached to the iodine atom will have a chemical shift influenced by the heavy atom effect.
-
¹⁹F NMR: A single resonance for the fluorine atom is expected, likely appearing as a triplet or a doublet of doublets due to coupling with the neighboring aromatic protons.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 250.01, consistent with the molecular formula C₇H₄FIO.
Applications in Drug Discovery and Development
Halogenated benzaldehydes are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds.[3] The unique substitution pattern of 3-Fluoro-5-iodobenzaldehyde makes it a valuable precursor for creating complex molecules with potential therapeutic applications.
Caption: Synthetic transformations of 3-Fluoro-5-iodobenzaldehyde.
The aldehyde functionality can be readily transformed into a variety of other functional groups. For instance, it can undergo:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate stilbene derivatives.
-
Aldol condensations to produce chalcone analogues, which are known to possess a wide range of biological activities.
Furthermore, the iodine atom can be utilized in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds.
Conclusion
3-Fluoro-5-iodobenzaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While experimental data on its melting and boiling points are currently unavailable in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and expected characterization data. The unique combination of a fluorine atom, an iodine atom, and an aldehyde group on a benzene ring makes this compound a versatile tool for the synthesis of novel and complex molecules for drug discovery and other applications. Further research into the experimental determination of its physicochemical properties and its synthetic applications is warranted.
References
-
Beilstein Journal of Organic Chemistry. Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Wychem. 3-Fluoro-5-iodobenzaldehyde. [Link]
-
PubChemLite. 3-fluoro-5-iodobenzaldehyde (C7H4FIO). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. Benzaldehyde, 3-fluoro-. [Link]
-
PubChem. 3-Bromo-5-fluorobenzaldehyde. [Link]
Sources
A Technical Guide to the Spectral Analysis of 3-Fluoro-5-iodobenzaldehyde
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Fluoro-5-iodobenzaldehyde (C₇H₄FIO), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous compounds and first principles to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and related molecules.
Introduction to 3-Fluoro-5-iodobenzaldehyde and its Spectroscopic Characterization
3-Fluoro-5-iodobenzaldehyde is a disubstituted aromatic aldehyde. Its structure, featuring an electron-withdrawing fluorine atom and a bulky, polarizable iodine atom meta to the aldehyde group, presents a unique electronic and steric environment. This substitution pattern significantly influences the molecule's chemical reactivity and its interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.
This guide will delve into the theoretical underpinnings and practical interpretation of the key spectroscopic techniques used to characterize 3-Fluoro-5-iodobenzaldehyde. We will explore how the interplay of the fluoro, iodo, and aldehyde functionalities is reflected in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-5-iodobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR data for a sample like 3-Fluoro-5-iodobenzaldehyde would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 3-Fluoro-5-iodobenzaldehyde is expected to show signals in two main regions: the aromatic region and the downfield aldehyde region.
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This will result in a singlet peak significantly downfield, typically in the range of δ 9.5-10.5 ppm.[1]
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a distinct splitting pattern arising from spin-spin coupling with each other and with the fluorine atom.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-C=O | ~10.0 | s | - |
| H-2 | ~7.9 | d | J(H,F) ≈ 5-8 |
| H-4 | ~7.8 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 8-10 |
| H-6 | ~7.6 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 2-3 |
Causality behind Predictions: The predicted chemical shifts are based on the known spectrum of benzaldehyde, with adjustments for the substituent effects of fluorine and iodine.[1] The fluorine atom will cause through-bond J-coupling to the adjacent protons, leading to the observed multiplicities. The magnitude of these coupling constants provides valuable information about the relative positions of the atoms.[2]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde is highly deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.[3]
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbons directly bonded to the electronegative fluorine and iodine atoms will have their chemical shifts significantly altered. The carbon attached to fluorine will also exhibit a large one-bond coupling constant (¹JCF).[2][3]
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | ~191 | d | ⁴J(C,F) ≈ 2-4 |
| C-1 | ~138 | d | ³J(C,F) ≈ 6-8 |
| C-2 | ~130 | d | ³J(C,F) ≈ 3-5 |
| C-3 | ~163 | d | ¹J(C,F) ≈ 240-260 |
| C-4 | ~125 | d | ²J(C,F) ≈ 20-25 |
| C-5 | ~95 | d | ²J(C,F) ≈ 3-5 |
| C-6 | ~140 | d | ⁴J(C,F) ≈ 2-3 |
Expert Insight: The ipso-carbon attached to the iodine (C-5) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect." The carbon attached to the highly electronegative fluorine (C-3) will be deshielded and show a characteristic large one-bond C-F coupling constant.
¹⁹F NMR Spectral Interpretation
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring. Aromatic fluorine chemical shifts typically appear between -100 and -130 ppm relative to CFCl₃.[4][5] The signal will be split by the neighboring aromatic protons.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-F | ~ -110 | ddd |
Trustworthiness: The multiplicity of the ¹⁹F signal (a doublet of doublets of doublets) arises from coupling to H-2, H-4, and H-6, providing a self-validating system to confirm the proton assignments made in the ¹H NMR spectrum.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample like 3-Fluoro-5-iodobenzaldehyde, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
IR Spectral Interpretation
The IR spectrum of 3-Fluoro-5-iodobenzaldehyde will be characterized by several key absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3080-3030 | Aromatic C-H stretch | Medium |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) | Weak to Medium |
| ~1700 | C=O stretch (carbonyl) | Strong |
| ~1600, ~1580, ~1470 | Aromatic C=C stretch | Medium to Strong |
| ~1250 | C-F stretch | Strong |
| ~880-820 | C-H out-of-plane bending (aromatic) | Strong |
| Below 800 | C-I stretch | Medium |
Authoritative Grounding: The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in an aromatic aldehyde.[7] The presence of two weaker bands in the 2850-2750 cm⁻¹ region is characteristic of the aldehyde C-H stretch and is often observed as a Fermi doublet.[7] The strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration. The C-I stretch is expected at lower wavenumbers.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).
-
Ionization: The molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
MS Spectral Interpretation
The mass spectrum of 3-Fluoro-5-iodobenzaldehyde will provide its molecular weight and clues about its structure from the fragmentation pattern.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Ion |
| 250.9364 | [M+H]⁺ |
| 272.9183 | [M+Na]⁺ |
Molecular Formula: C₇H₄FIO Monoisotopic Mass: 249.9291 Da[9]
Fragmentation Pattern (EI): Under electron ionization, the molecular ion peak (M⁺) at m/z 249 would be observed. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen radical (-H) to form the stable benzoyl cation at m/z 248.
-
Loss of the formyl radical (-CHO) to form the C₆H₃FI⁺ ion at m/z 221.
-
Loss of iodine (-I) to form the C₇H₄FO⁺ ion at m/z 123.
Visualization of Workflows
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 3-Fluoro-5-iodobenzaldehyde.
Caption: Workflow for the synthesis and spectroscopic characterization of 3-Fluoro-5-iodobenzaldehyde.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-Fluoro-5-iodobenzaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and scientifically grounded interpretation has been presented. The methodologies and interpretations outlined herein serve as a valuable resource for researchers working with this and structurally related compounds, enabling confident structural elucidation and quality control.
References
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PubChem. (n.d.). 3-fluoro-5-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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University of Vienna. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Arslan, H., et al. (2015). 3-Iodobenzaldehyde: XRD, FT-IR, Raman and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 237-246. Retrieved from [Link]
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A Researcher's Guide to 3-Fluoro-5-iodobenzaldehyde: Synthesis, Safety, and Handling
Authored for drug development professionals and research scientists, this guide provides an in-depth technical overview of 3-Fluoro-5-iodobenzaldehyde, emphasizing safe laboratory practices and experimental considerations.
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is a cornerstone of innovation. 3-Fluoro-5-iodobenzaldehyde stands out as a particularly valuable reagent, offering a trifecta of reactive sites—an aldehyde, a fluorine atom, and an iodine atom—on a stable aromatic scaffold. This unique combination allows for sequential, orthogonal chemical modifications, making it a powerful intermediate in the construction of complex molecular architectures. However, realizing its full synthetic potential requires a comprehensive understanding of its chemical properties and, critically, its safety profile. This guide provides a deep dive into the essential safety data and handling protocols for 3-Fluoro-5-iodobenzaldehyde, ensuring its effective and safe application in the research environment.
Core Compound Characteristics
A thorough grasp of a compound's physical and chemical properties is the foundation of its safe and effective use in any experimental setting.
Table 1: Physicochemical Properties of 3-Fluoro-5-iodobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 849557-26-8 | |
| Molecular Formula | C₇H₄FIO | |
| Molecular Weight | 266.01 g/mol | |
| Appearance | Light yellow to yellow and faint beige to beige powder | |
| Melting Point | 79 - 83 °C | |
| Purity | Typically ≥97% |
Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the first step in mitigating risk. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Fluoro-5-iodobenzaldehyde is classified as follows:
-
Skin Irritation (Category 2): This compound can cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): It poses a risk of serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of the dust may cause respiratory tract irritation.[1]
These classifications necessitate the implementation of stringent safety protocols to prevent accidental exposure.
The Experimental Workflow: A Safety-First Approach
The following diagram and protocol outline a logical, safety-integrated workflow for handling 3-Fluoro-5-iodobenzaldehyde, from initial preparation to post-reaction cleanup. This systematic process is designed to be a self-validating system, ensuring safety is considered at every step.
Figure 1: A phased experimental workflow for the safe handling of 3-Fluoro-5-iodobenzaldehyde.
Detailed Step-by-Step Handling Protocol
Objective: To provide a clear, actionable protocol for the safe handling of solid 3-Fluoro-5-iodobenzaldehyde during a typical laboratory synthesis.
1. Engineering Controls and Personal Protective Equipment (PPE):
- Causality: The primary engineering control is a certified chemical fume hood. This is non-negotiable and is required to mitigate the risk of inhaling the fine powder, which is a known respiratory irritant.[1]
- Protocol:
- Confirm that the fume hood has a valid certification and that the airflow is adequate.
- Wear standard PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is a suitable option for incidental contact).
2. Weighing and Transferring the Reagent:
- Causality: As a fine powder, 3-Fluoro-5-iodobenzaldehyde can easily become airborne during manipulation. Performing all transfers within the contained space of the fume hood is crucial.
- Protocol:
- Place an analytical balance inside the fume hood if possible. If not, weigh the compound on a tared weigh boat or paper and carefully transport it to the fume hood for transfer into the reaction vessel.
- Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height.
- Immediately cap the stock bottle after dispensing the required amount.
3. Reaction and Workup:
- Causality: The principles of safe handling extend throughout the reaction and subsequent workup. Accidental exposure can still occur during these stages.
- Protocol:
- Assemble the reaction apparatus within the fume hood.
- After the reaction is complete, allow the mixture to cool to room temperature before performing any quenching or workup procedures.
- Conduct all steps of the workup, including extractions and solvent removal, within the fume hood.
4. Waste Disposal and Decontamination:
- Causality: Proper disposal is essential to protect both personnel and the environment. Cross-contamination must be avoided.
- Protocol:
- Dispose of all contaminated materials—including gloves, weigh boats, and paper towels—in a clearly labeled, sealed hazardous waste container.
- Segregate waste streams (e.g., halogenated vs. non-halogenated organic waste, aqueous waste) according to your institution's guidelines.
- Thoroughly clean all glassware with an appropriate solvent, followed by soap and water.
- Wipe down the surfaces of the fume hood and any other potentially contaminated areas.
Emergency Procedures
In the event of accidental exposure, immediate and correct action is critical.
Table 2: First Aid Measures
| Exposure Route | Action | Source(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1] |
By integrating this knowledge of its properties, hazards, and handling protocols into daily laboratory practice, researchers can confidently leverage the synthetic utility of 3-Fluoro-5-iodobenzaldehyde while maintaining the highest standards of safety.
References
Sources
An In-Depth Technical Guide to the Storage and Handling of 3-Fluoro-5-iodobenzaldehyde
Introduction
3-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine and an iodine atom, makes it a valuable and versatile building block in the synthesis of complex organic molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the halogen atoms can be exploited for cross-coupling reactions or to modulate the biological activity of the target compounds. This guide provides a comprehensive overview of the essential safety, storage, and handling protocols for 3-Fluoro-5-iodobenzaldehyde, designed for researchers, chemists, and laboratory professionals. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and preventing environmental contamination.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-5-iodobenzaldehyde is fundamental to its safe handling and storage. While some specific experimental data for this compound is not extensively published, the following table summarizes its known properties and provides context based on structurally similar halogenated benzaldehydes.
| Property | Value/Information | Source(s) |
| Chemical Name | 3-Fluoro-5-iodobenzaldehyde | [1] |
| CAS Number | 914636-93-4 | [1] |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not readily available. Expected to be a low to moderate melting solid based on related structures. | |
| Boiling Point | Data not readily available. | |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. | |
| Purity | Typically available at ≥95% purity. | [1] |
Hazard Identification and Safety Precautions
3-Fluoro-5-iodobenzaldehyde is classified as a hazardous substance. The primary known hazard is acute toxicity if swallowed. Based on data from structurally similar compounds, it should also be treated as a potential skin and eye irritant.
GHS Classification:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302: Harmful if swallowed[1]
Precautionary Statements (Recommended):
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.
NFPA 704 Diamond (Estimated):
Storage and Stability
Proper storage of 3-Fluoro-5-iodobenzaldehyde is critical to maintain its purity and prevent degradation. The aldehyde functional group is susceptible to oxidation, and the carbon-iodine bond can be labile under certain conditions.
Recommended Storage Conditions:
-
Temperature: 2-8°C[1]
-
Atmosphere: Inert atmosphere (e.g., argon or nitrogen)[1]
-
Light: Keep in a dark place[1]
-
Container: Tightly sealed, non-reactive container.
Incompatible Materials:
-
Strong Oxidizing Agents: Can oxidize the aldehyde to a carboxylic acid.
-
Strong Bases: Can promote aldol condensation or other side reactions.
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.
-
Strong Acids: Can catalyze polymerization or other decomposition pathways.[2][3]
Stability Considerations:
-
Air Sensitivity: The aldehyde group can be slowly oxidized to the corresponding carboxylic acid upon prolonged exposure to air. Storing under an inert atmosphere minimizes this degradation pathway.[2]
-
Light Sensitivity: Aromatic iodides can be light-sensitive, potentially leading to the formation of radical species and subsequent decomposition. Storage in amber vials or in the dark is essential.
-
Thermal Stability: While specific data is unavailable, thermal decomposition may release hazardous fumes, including hydrogen fluoride and hydrogen iodide.
Handling Procedures
Due to its hazardous nature as a solid powder, all handling of 3-Fluoro-5-iodobenzaldehyde should be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is recommended.
Weighing and Transferring Protocol:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare the Receiving Vessel: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of 3-Fluoro-5-iodobenzaldehyde into the fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of the solid from the stock bottle to the tared container using a clean spatula. Avoid creating dust.
-
Seal and Re-weigh: Securely close the container with the aliquoted powder and carefully transport it back to the analytical balance to obtain the precise weight.
-
Dissolution: If preparing a solution, return the sealed container to the fume hood. Slowly add the desired solvent to the container, ensuring the solid is fully dissolved before use.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Waste Disposal
All waste containing 3-Fluoro-5-iodobenzaldehyde, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all halogenated organic waste in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "3-Fluoro-5-iodobenzaldehyde".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Applications in Research and Drug Development
3-Fluoro-5-iodobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents. The presence of both fluorine and iodine provides multiple avenues for synthetic diversification. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The iodine atom can be readily converted to other functional groups via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular scaffolds. A notable application of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
Conclusion
3-Fluoro-5-iodobenzaldehyde is a valuable reagent with significant potential in synthetic and medicinal chemistry. However, its hazardous properties necessitate careful and informed handling. By adhering to the storage, handling, and disposal guidelines outlined in this technical guide, researchers can work safely and effectively with this compound, minimizing risks to themselves and the environment while preserving the integrity of their research materials.
References
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PubChem. (n.d.). 3-fluoro-5-iodobenzaldehyde. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved January 11, 2026, from [Link]
-
Wychem. (n.d.). 3-Fluoro-5-iodobenzaldehyde. Retrieved January 11, 2026, from [Link]
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The Synthetic Gateway: A Technical Guide to 3-Fluoro-5-iodobenzaldehyde for Advanced Research
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success. Among these, halogenated benzaldehydes serve as versatile scaffolds for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth technical overview of 3-Fluoro-5-iodobenzaldehyde (CAS No. 914636-93-4), a key intermediate in medicinal chemistry. We will explore its commercial availability, outline a robust synthesis protocol, and discuss its applications, particularly in the context of targeted cancer therapy.
Core Compound Information
| Property | Value | Source |
| CAS Number | 914636-93-4 | |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Commercial Availability and Procurement
3-Fluoro-5-iodobenzaldehyde is readily available from several fine chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to multiple grams, ensuring a steady supply for both initial screening and larger-scale synthetic campaigns.
Table of Commercial Suppliers and Pricing:
| Supplier | Available Quantities | Indicative Pricing (USD) |
| Sigma-Aldrich (Ambeed) | 100 mg, 250 mg, 1 g, 5 g, 25 g | $36.80, $46.00, $72.45, $361.10, $1,804.35 |
| Wychem | Contact for details | Contact for details |
| Apollo Scientific | 1 g, 5 g, 10 g | £25.00, £91.00, £159.00 |
Pricing is indicative and subject to change. Please consult the supplier's website for current pricing and availability.
Synthesis of 3-Fluoro-5-iodobenzaldehyde: A Plausible and Efficient Route
While multiple synthetic routes to halogenated benzaldehydes exist, a common and effective strategy involves the electrophilic iodination of a fluorinated precursor. The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of 3-Fluoro-5-iodobenzaldehyde, adapted from established methodologies for analogous compounds.[2]
Workflow for the Synthesis of 3-Fluoro-5-iodobenzaldehyde
Caption: Proposed workflow for the synthesis of 3-Fluoro-5-iodobenzaldehyde.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 equivalent) in dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 3-Fluoro-5-iodobenzaldehyde.
Applications in Medicinal Chemistry and Drug Development
Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom can serve as a versatile synthetic handle for further functionalization or as a heavy atom for X-ray crystallography studies.[3][4]
Precursor to PARP Inhibitors
A significant application of benzamide scaffolds, often derived from benzaldehydes, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3]
Signaling Pathway of PARP Inhibition
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehydic proton (CHO): Singlet, δ 9.9-10.1 ppm.
-
Aromatic protons: Multiplets or doublets of doublets in the range of δ 7.3-7.8 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl carbon (C=O): δ 190-192 ppm.
-
Aromatic carbons: Signals in the range of δ 115-165 ppm, with characteristic C-F couplings.
-
-
Mass Spectrometry (MS):
-
Expected [M]+ at m/z ≈ 250.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-iodobenzaldehyde.
-
Hazard Statements: Harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.[8]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
Store in a well-ventilated place. Keep container tightly closed.[8]
-
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.[8][9]
Conclusion
3-Fluoro-5-iodobenzaldehyde is a commercially accessible and synthetically valuable building block for researchers in medicinal chemistry and drug discovery. Its unique substitution pattern offers a gateway to novel molecular entities, particularly in the promising area of PARP inhibitors for cancer therapy. This guide provides a foundational understanding of its procurement, synthesis, and potential applications, empowering scientists to leverage this versatile compound in their research endeavors.
References
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Wychem. 3-Fluoro-5-iodobenzaldehyde. [Link]
-
Beilstein Journals. Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. [Link]
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GlobalChemMall. 5-fluoro-2-iodobenzaldehyde. [Link]
-
NIH National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. [Link]
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PubChemLite. 3-fluoro-5-iodobenzaldehyde (C7H4FIO). [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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The Strategic Deployment of 3-Fluoro-5-iodobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Fluoro-5-iodobenzaldehyde has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, a metabolically stabilizing fluorine atom, and a synthetically versatile iodine atom—offers a powerful toolkit for the synthesis of complex and biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of 3-fluoro-5-iodobenzaldehyde, its strategic applications, and detailed, field-proven experimental protocols for its utilization in the synthesis of medicinally relevant compounds, including kinase inhibitors and potential imaging agents.
Introduction: Unveiling a Privileged Scaffold
3-Fluoro-5-iodobenzaldehyde is a substituted aromatic aldehyde that has garnered significant attention in medicinal chemistry due to the strategic placement of its functional groups. The inherent reactivity of the aldehyde group, coupled with the distinct physicochemical properties imparted by the fluorine and iodine substituents, makes this molecule a privileged starting material for the synthesis of a diverse array of bioactive compounds.
The fluorine atom, a bioisostere of a hydrogen atom, is known to enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functionalities.[1] The iodine atom, a large and polarizable halogen, serves as a versatile synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] This combination of features allows for the systematic and efficient exploration of chemical space in drug discovery programs.
Table 1: Physicochemical Properties of 3-Fluoro-5-iodobenzaldehyde
| Property | Value | Source |
| CAS Number | 914636-93-4 | |
| Molecular Formula | C₇H₄FIO | |
| Molecular Weight | 250.01 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, inert atmosphere |
The Synthetic Versatility of 3-Fluoro-5-iodobenzaldehyde: A Gateway to Molecular Diversity
The true power of 3-fluoro-5-iodobenzaldehyde lies in its capacity to undergo a wide range of chemical transformations, enabling the construction of complex molecular architectures. The reactivity can be broadly categorized into transformations involving the aldehyde functionality and those leveraging the reactivity of the aryl iodide.
Figure 1: Synthetic pathways stemming from 3-fluoro-5-iodobenzaldehyde.
Transformations of the Aldehyde Functional Group
The aldehyde moiety provides a direct entry point for the introduction of diverse functional groups, particularly nitrogen-containing heterocycles and extended carbon chains.
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[3] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, followed by in situ reduction to the corresponding amine. This transformation is particularly valuable in medicinal chemistry for the synthesis of a vast array of biologically active amines.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of 3-fluoro-5-iodobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE]) is added the desired primary or secondary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours. For less reactive amines, the addition of a mild acid catalyst, such as acetic acid, can be beneficial.
-
Reduction: To the solution containing the in situ-formed imine is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is a preferred reagent due to its mildness and tolerance of a wide range of functional groups.[4][5] The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amine.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, predominantly affording the (E)-isomer.[6][7][8] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the formation of water-soluble phosphate byproducts, which simplifies purification.[9]
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Olefination
-
Ylide Generation: To a stirred suspension of sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added the desired phosphonate ester (1.1 eq) dropwise. The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Olefination: The reaction mixture is cooled back to 0 °C, and a solution of 3-fluoro-5-iodobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.
Leveraging the Aryl Iodide for Cross-Coupling Reactions
The carbon-iodine bond in 3-fluoro-5-iodobenzaldehyde is a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular frameworks that are often found in kinase inhibitors and other targeted therapeutics.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide.[10] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many approved drugs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 3-fluoro-5-iodobenzaldehyde (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Reaction Execution: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane [DME]) and water, is added. The reaction mixture is degassed with nitrogen or argon and heated to 80-100 °C until the starting material is consumed, as determined by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[11]
The Sonogashira coupling reaction provides a direct and efficient route for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] This transformation is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13][14]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of 3-fluoro-5-iodobenzaldehyde (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq), and an amine base (e.g., triethylamine [TEA] or diisopropylethylamine [DIPEA], 2.0-3.0 eq).
-
Reaction Execution: The reaction mixture is degassed and stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.[15]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16][17] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides, providing access to a diverse array of aryl amines that are important pharmacophores.[18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3-fluoro-5-iodobenzaldehyde (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq), and a base (e.g., sodium tert-butoxide [NaOtBu] or cesium carbonate [Cs₂CO₃], 1.5-2.0 eq).
-
Reaction Execution: A dry, degassed solvent such as toluene or 1,4-dioxane is added, and the reaction mixture is heated to 80-110 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Applications in Medicinal Chemistry: Case Studies and Potential
The synthetic utility of 3-fluoro-5-iodobenzaldehyde translates directly into its significant potential in medicinal chemistry, particularly in the development of targeted therapies and diagnostic agents.
Kinase Inhibitors: Targeting Aberrant Cell Signaling
Kinase inhibitors represent a major class of modern cancer therapeutics.[19] The 3-fluoro-5-iodophenyl scaffold is a key component in a number of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been explored in the development of Tropomyosin receptor kinase (TRK) inhibitors, which are effective against tumors harboring NTRK gene fusions.[20][21]
Figure 2: A representative synthetic workflow for a TRK inhibitor core.
The synthesis of such inhibitors often involves an initial reductive amination of 3-fluoro-5-iodobenzaldehyde to install a key side chain, followed by a Suzuki or other cross-coupling reaction to introduce another crucial aromatic or heteroaromatic moiety at the 5-position.
Radiopharmaceutical Development: Visualizing Disease
The presence of both fluorine and iodine in 3-fluoro-5-iodobenzaldehyde makes it an attractive precursor for the development of radiolabeled imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable ¹⁹F isotope can be replaced with the positron-emitting ¹⁸F isotope for PET imaging, while the ¹²⁷I can be substituted with a radioactive iodine isotope such as ¹²³I or ¹²⁵I for SPECT or autoradiography.[22][23][24][25][26][27]
The development of novel PET tracers is a burgeoning field, and the "building block" approach, where a radiolabeled synthon is incorporated into a larger molecule, is a common strategy.[22][23][24] 3-Fluoro-5-iodobenzaldehyde can serve as a precursor to such building blocks, enabling the late-stage introduction of a radiolabel into a biologically active molecule.
Conclusion and Future Perspectives
3-Fluoro-5-iodobenzaldehyde stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a versatile platform for the efficient synthesis of a wide range of complex and biologically relevant molecules. The ability to perform orthogonal transformations on the aldehyde and aryl iodide functionalities allows for a modular and convergent approach to the synthesis of drug candidates. As the demand for novel targeted therapies and diagnostic agents continues to grow, the strategic application of versatile building blocks like 3-fluoro-5-iodobenzaldehyde will undoubtedly play an increasingly crucial role in advancing the frontiers of drug discovery.
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Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing). 2017. Available from: [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. N.D. Available from: [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. 2023. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]
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Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). 2023. Available from: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications. N.D. Available from: [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 3-Fluoro-5-iodobenzaldehyde Derivatives
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and iodine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the untapped potential of 3-fluoro-5-iodobenzaldehyde as a versatile starting material for the synthesis of novel bioactive compounds. While direct research on the biological activities of its derivatives is nascent, this document provides a comprehensive theoretical framework and practical methodologies for their development and evaluation. We will delve into the rationale behind leveraging the unique physicochemical properties imparted by the fluoro and iodo substituents, propose synthetic pathways to key derivative classes—including Schiff bases, hydrazones, thiosemicarbazones, and chalcones—and outline detailed protocols for assessing their potential anticancer, antimicrobial, and enzyme inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
Introduction: The Strategic Value of Halogenation in Drug Design
The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a synthetic precursor to a vast array of pharmacologically active molecules. The introduction of halogen atoms onto the aromatic ring can profoundly modulate a molecule's biological profile.
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[1][2][3][4] Its small size ensures minimal steric hindrance, often allowing it to act as a "super-hydrogen."[4]
-
Iodine: The larger iodine atom can also influence pharmacokinetic properties and, critically, serves as a versatile synthetic handle. Its presence allows for the facile introduction of additional molecular complexity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The combination of a fluorine and an iodine atom on the benzaldehyde ring, as in 3-fluoro-5-iodobenzaldehyde, therefore presents a compelling starting point for the discovery of novel therapeutic agents. This guide will explore the potential of this underexplored scaffold.
Synthetic Pathways to Key Derivatives
The aldehyde functional group of 3-fluoro-5-iodobenzaldehyde is a reactive center for the synthesis of several classes of compounds with known biological activities. The following sections outline the synthetic logic and provide representative protocols.
Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized by the condensation of an aldehyde with a primary amine. They are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8]
-
Dissolve 3-fluoro-5-iodobenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Hydrazones and Thiosemicarbazones
Hydrazones (containing the R=N-NH-R' moiety) and thiosemicarbazones (R=N-NH-C(=S)-NH-R') are another important class of derivatives. Thiosemicarbazones, in particular, are well-documented for their potent antimicrobial and anticancer activities.[9][10][11][12]
-
Dissolve 3-fluoro-5-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a solution of the appropriate thiosemicarbazide (1.0 eq) in the same solvent.
-
Add a few drops of a catalytic acid (e.g., concentrated sulfuric acid).
-
Stir the mixture at room temperature or gently heat to reflux for 2-8 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.[10][12]
-
Confirm the structure and purity by spectroscopic methods.
Synthesis of Chalcones
Chalcones (1,3-diphenyl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[13][14][15] They form the central core of many biologically active compounds and exhibit diverse pharmacological properties, including anticancer and antimicrobial effects.[16][17]
-
In a flask, dissolve the desired acetophenone derivative (1.0 eq) and 3-fluoro-5-iodobenzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product fully.
-
Collect the crude chalcone by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and air dry.
-
Purify the product by recrystallization from ethanol.[15]
-
Characterize the purified chalcone by spectroscopic analysis.
Diagram: Synthetic Pathways from 3-Fluoro-5-iodobenzaldehyde
Caption: Synthetic routes to key derivative classes from 3-fluoro-5-iodobenzaldehyde and their potential biological activities.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on related halogenated benzaldehyde derivatives, we can hypothesize several promising avenues of biological activity for compounds derived from 3-fluoro-5-iodobenzaldehyde.
Anticancer Activity
Derivatives of substituted benzaldehydes, including hydrazones and chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines.[9][18][19][20]
-
Potential Mechanisms:
-
Induction of Apoptosis: Many anticancer hydrazones have been shown to induce programmed cell death (apoptosis) by activating key enzymes like caspase-3.[9]
-
Cell Cycle Arrest: Benzyloxybenzaldehyde derivatives have been reported to arrest cell cycle progression, preventing cancer cells from dividing.[18]
-
Kinase Inhibition: The 3-fluoro-5-iodo-substituted aromatic ring is a valuable scaffold for developing kinase inhibitors, which are crucial in cancer therapy. The iodine atom allows for coupling reactions to build molecules that can target the ATP-binding pocket of kinases like those in the RAS-RAF-MEK-ERK pathway.[5]
-
Diagram: General Workflow for Anticancer Screening
Caption: A workflow for the evaluation of anticancer potential of novel derivatives.
Antimicrobial Activity
The search for new antimicrobial agents is critical due to rising antibiotic resistance. Both Schiff bases and thiosemicarbazones derived from various benzaldehydes have shown promising activity against a range of bacterial and fungal pathogens.[7][10][12][21]
-
Potential Mechanisms:
-
Membrane Disruption: Phenolic compounds, a class to which benzaldehydes belong, can exert antimicrobial effects by disrupting the bacterial cell membrane's integrity, leading to leakage of cellular components.[22][23][24] The lipophilicity enhanced by the halogen atoms could augment this effect.
-
Enzyme Inhibition: These derivatives can inhibit essential microbial enzymes. For instance, thiosemicarbazones are known to chelate metal ions crucial for the function of enzymes like DNA gyrase.[25]
-
Inhibition of Biofilm Formation: An important aspect of antimicrobial research is the ability to disrupt biofilms. Halogenated compounds have shown potential in this area.
-
Enzyme Inhibition
Substituted benzaldehydes are known to inhibit various enzymes, making them interesting candidates for treating a range of diseases.
-
Tyrosinase Inhibition: Benzaldehyde and its derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production.[26][27] This suggests potential applications in cosmetics and for treating hyperpigmentation disorders.
-
Cholinesterase Inhibition: Derivatives of benzaldehyde have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[28][29]
Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[30]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[12][25]
Table 1: Hypothetical Data Summary for a Library of 3-Fluoro-5-iodobenzaldehyde Derivatives
| Derivative Class | Compound ID | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] |
| Schiff Base | F-I-SB-1 | 25.4 | 64 |
| F-I-SB-2 | 18.2 | 32 | |
| Thiosemicarbazone | F-I-TSC-1 | 8.5 | 16 |
| F-I-TSC-2 | 5.1 | 8 | |
| Chalcone | F-I-CH-1 | 12.7 | 32 |
| F-I-CH-2 | 9.8 | 16 |
This table presents hypothetical data to illustrate how results could be structured for comparison.
Conclusion and Future Directions
3-Fluoro-5-iodobenzaldehyde represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic placement of fluorine and iodine offers a dual advantage: modulation of biological activity and a synthetic handle for library diversification. Based on robust evidence from analogous chemical series, derivatives such as Schiff bases, thiosemicarbazones, and chalcones are predicted to exhibit significant anticancer and antimicrobial properties. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and evaluation of these compounds. Future research should focus on synthesizing a diverse library of 3-fluoro-5-iodobenzaldehyde derivatives and screening them against a wide panel of biological targets. Promising lead compounds can then be optimized through iterative SAR studies, leveraging the iodine atom for cross-coupling reactions to rapidly explore chemical space and identify candidates with potent and selective biological activity.
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The Strategic deployment of 3-Fluoro-5-iodobenzaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Architectural Element
In the landscape of contemporary organic synthesis, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Fluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a particularly valuable scaffold. Its strategic disubstitution pattern, featuring a moderately activating and metabolically robust fluorine atom alongside a versatile iodine atom, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of 3-Fluoro-5-iodobenzaldehyde as a cornerstone in palladium-catalyzed cross-coupling reactions and its applications in the synthesis of high-value compounds for the pharmaceutical and materials science sectors.
Core Compound Profile
| Property | Value | Source |
| CAS Number | 914636-93-4 | [1] |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Safety and Handling: 3-Fluoro-5-iodobenzaldehyde is associated with the GHS07 pictogram, indicating it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
The Power of Orthogonality: Strategic Reactivity in Cross-Coupling Reactions
The synthetic utility of 3-Fluoro-5-iodobenzaldehyde is primarily derived from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst than the more robust carbon-fluorine bond. This reactivity differential allows for the selective functionalization at the 5-position, preserving the fluorine atom for its potential influence on the biological and material properties of the final product.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, enabling the construction of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[2]
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The palladium source, often Pd(OAc)₂ or a pre-formed palladium complex, is activated in situ. A phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[2] An inorganic base, typically potassium carbonate, is required to activate the boronic acid for transmetalation.[2] A mixed solvent system, such as dioxane and water, is often used to solubilize both the organic and inorganic reagents.[2]
Experimental Protocol: A Representative Procedure
A general protocol for the Suzuki-Miyaura coupling of a 3-fluoro-5-iodoaryl derivative is as follows:
-
To a reaction vessel, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a solvent system, for example, a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst, for instance, PdCl₂(dppf) (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-fluoro-5-arylbenzaldehyde.
Self-Validating System: The progress of the reaction can be meticulously tracked by TLC, observing the consumption of the starting material and the appearance of a new, typically more polar, product spot. LC-MS analysis of aliquots can provide real-time confirmation of the desired product's mass.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[3] These motifs are valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as precursors for more complex molecular structures.[4][5]
Causality of Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. The reaction is typically conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: A Representative Procedure
A general protocol for the Sonogashira coupling of a 3-fluoro-5-iodoaryl derivative is as follows:
-
In a Schlenk flask under an inert atmosphere, dissolve 3-Fluoro-5-iodobenzaldehyde (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add an amine base, for example, triethylamine (2.0-3.0 eq).
-
To this solution, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the copper(I) iodide co-catalyst (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to afford the 3-fluoro-5-alkynylbenzaldehyde.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[7] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[8] Ligands such as XPhos or RuPhos are commonly used to promote the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent unwanted side reactions.
Experimental Protocol: A Representative Procedure
A general protocol for the Buchwald-Hartwig amination of a 3-fluoro-5-iodoaryl derivative is as follows:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).
-
Add 3-Fluoro-5-iodobenzaldehyde (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-fluoro-5-(amino)benzaldehyde derivative.
Applications in the Synthesis of Bioactive Molecules: The Case of PARP Inhibitors
A significant application of halogenated benzamide scaffolds, which can be derived from 3-Fluoro-5-iodobenzaldehyde, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with BRCA mutations.[11][12]
The 3-fluoro-5-arylbenzamide core, accessible through the Suzuki-Miyaura coupling of 3-fluoro-5-iodobenzamide (the amide analog of the topic compound), can be further elaborated to construct potent PARP inhibitors.[10] The fluorine atom can enhance metabolic stability and binding affinity, while the biaryl motif is a common feature in many PARP inhibitors, contributing to their interaction with the enzyme's active site.[10]
Conclusion
3-Fluoro-5-iodobenzaldehyde is a powerful and versatile building block in modern organic synthesis. Its well-defined reactivity profile allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of complex molecular structures. The ability to strategically introduce aryl, alkynyl, and amino functionalities makes this compound an invaluable tool for researchers in drug discovery and materials science. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of building blocks like 3-Fluoro-5-iodobenzaldehyde will undoubtedly play a crucial role in advancing these fields.
References
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PubMed. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
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PubMed. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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The Sonogashira Coupling. (n.d.). Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
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Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
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IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]
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EPub Bayreuth. (n.d.). Design and Properties of Novel Host Materials for Blue TADF OLEDs. Retrieved from [Link]
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University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from [Link]
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Application Note & Protocol: Selective Synthesis of 3-Fluoro-5-iodobenzaldehyde
Document ID: AN-2026-01-11-FIBZA
Abstract
This document provides a comprehensive guide for the synthesis of 3-fluoro-5-iodobenzaldehyde, a key building block in medicinal chemistry and materials science, starting from the commercially available 3-fluoro-5-iodobenzoic acid. Direct reduction of a carboxylic acid to an aldehyde is often challenging due to over-reduction to the corresponding primary alcohol[1]. This protocol details a robust and reliable two-step synthetic strategy that proceeds through an acyl chloride intermediate. This method offers high selectivity and good yields by first activating the carboxylic acid with thionyl chloride (SOCl₂) and subsequently performing a controlled partial reduction using the sterically hindered hydride reagent, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). The causality behind each experimental choice, detailed procedural steps, safety precautions, and analytical characterization are thoroughly discussed to ensure successful and reproducible execution.
Introduction & Strategic Rationale
3-Fluoro-5-iodobenzaldehyde is a valuable synthetic intermediate. The presence of orthogonal halogen atoms—a fluorine and an iodine—on the phenyl ring allows for selective downstream functionalization via distinct coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings at the iodine position and nucleophilic aromatic substitution related to the fluorine). The aldehyde moiety provides a versatile handle for transformations such as reductive amination, Wittig reactions, and oxidations.
The primary challenge in converting a carboxylic acid to an aldehyde is preventing the reaction from proceeding to the primary alcohol. Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the initially formed aldehyde, as the aldehyde is more electrophilic and reactive than the starting carboxylic acid[1][2]. To circumvent this, a common and effective strategy involves a two-step process:
-
Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid is a poor leaving group. It is first converted into a superior leaving group, forming a highly reactive acyl derivative. The most common approach is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[3][4]. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Controlled Partial Reduction: The activated acyl chloride is then reduced using a less reactive, sterically bulky hydride donor. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is ideal for this purpose. The three bulky tert-butoxy groups moderate the reactivity of the aluminum hydride, preventing the second hydride addition that would lead to the alcohol[1][3]. This allows for the selective isolation of the aldehyde product.
This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of the intermediates and the final product.
Experimental Overview & Workflow
The overall synthetic transformation is illustrated below. The process begins with the conversion of the benzoic acid derivative to its corresponding acyl chloride, which is then immediately used in the subsequent reduction step.
Caption: High-level workflow for the synthesis of 3-Fluoro-5-iodobenzaldehyde.
Materials & Reagents
Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Fluoro-5-iodobenzoic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Use fresh or distilled. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Catalytic amount. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for Step 1. |
| Lithium tri-tert-butoxyaluminum hydride | 1.0 M in THF | Sigma-Aldrich | Air and moisture sensitive. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Solvent for Step 2. Must be dry. |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab Prepared | For work-up. |
| Brine (Saturated NaCl) | Aqueous solution | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Safety Precaution: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Lithium tri-tert-butoxyaluminum hydride is moisture-sensitive and pyrophoric. All operations must be conducted in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Synthesis Protocol
Part A: Synthesis of 3-Fluoro-5-iodobenzoyl Chloride (Intermediate)
This procedure should be performed under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques).
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-iodobenzoic acid (5.0 g, 18.8 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (40 mL) to the flask.
-
Reagent Addition: Under the inert atmosphere, add thionyl chloride (2.7 mL, 37.6 mmol, 2.0 equiv) dropwise to the suspension at room temperature. Add 2-3 drops of anhydrous DMF as a catalyst.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and the dissolution of the solid starting material.
-
Isolation of Acyl Chloride: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of residual SOCl₂. The resulting crude 3-fluoro-5-iodobenzoyl chloride will be a yellow oil or low-melting solid and is used immediately in the next step without further purification.
Part B: Partial Reduction to 3-Fluoro-5-iodobenzaldehyde
-
Reaction Setup: In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the crude 3-fluoro-5-iodobenzoyl chloride from Part A in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reductant Addition: While maintaining the internal temperature at -78 °C, slowly add lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF, 20.7 mL, 20.7 mmol, 1.1 equiv) dropwise via syringe over 30 minutes. A white precipitate may form.
-
Reaction: Stir the mixture vigorously at -78 °C for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The acyl chloride starting material should be consumed.
-
Quenching: While the reaction is still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (25 mL). Caution: Quenching is exothermic. Add slowly to control gas evolution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL). The bicarb wash is crucial to remove any unreacted starting carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to afford 3-fluoro-5-iodobenzaldehyde as a white to off-white solid.
Reaction Mechanism & Justification
The mechanism involves two distinct stages, each with a specific chemical logic.
Caption: Simplified reaction mechanisms for the two-step synthesis.
-
Step 1 (Activation): The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement releases a chloride ion and forms a highly reactive acyl chlorosulfite intermediate. This intermediate is an excellent electrophile. The released chloride ion then attacks the carbonyl carbon, displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and another chloride ion (which protonates to HCl), yielding the desired acyl chloride[2].
-
Step 2 (Reduction): The hydride from LiAlH(OtBu)₃ attacks the electrophilic carbonyl of the acyl chloride to form a tetrahedral intermediate. At the low temperature of -78 °C, this intermediate is relatively stable and does not readily accept a second hydride due to the steric bulk of the reductant. Upon aqueous work-up, this intermediate collapses, eliminating the chloride ion to reveal the final aldehyde product[6].
Characterization
The identity and purity of the final product, 3-fluoro-5-iodobenzaldehyde, should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic peaks for the aldehydic proton (~9.9-10.1 ppm) and distinct signals in the aromatic region showing coupling patterns consistent with the 1,3,5-trisubstituted ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the aldehyde carbonyl carbon signal (~190 ppm) and aromatic carbons, including the distinct C-F and C-I signals.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To confirm the molecular weight (Expected [M]+: 251.95 g/mol ) and assess purity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1700 cm⁻¹.
References
-
Chemistry LibreTexts. (2020). 19.4: New Synthesis of Aldehydes and Ketones. Retrieved from [Link]
-
Filo. (2023). How do you make aldehyde from carboxylic acid?. Retrieved from [Link]
-
Quora. (2016). How can carboxylic acid be safely reduced to aldehyde?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
Sources
Step-by-step protocol for 3-Fluoro-5-iodobenzaldehyde synthesis
An Application Note and Detailed Protocol for the Synthesis of 3-Fluoro-5-iodobenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-fluoro-5-iodobenzaldehyde, a valuable substituted aromatic aldehyde intermediate in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and safety considerations.
Introduction: The Synthetic Utility of 3-Fluoro-5-iodobenzaldehyde
3-Fluoro-5-iodobenzaldehyde is a key building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for a wide range of transformations such as reductive amination, Wittig reactions, and condensations, while the fluoro and iodo substituents provide sites for further functionalization, for instance, through cross-coupling reactions. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. This protocol details a plausible and robust method for the preparation of this compound via electrophilic iodination of 3-fluorobenzaldehyde.
Core Reaction Principle: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The starting material, 3-fluorobenzaldehyde, is activated towards electrophilic attack by an acid catalyst. The fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The aldehyde group is a meta-directing deactivator. In this case, the iodine will be directed to the position para to the fluorine and meta to the aldehyde, which is the 5-position. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine (I+).[1][2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (for a 10 mmol scale) | Supplier Example |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) | Sigma-Aldrich[3] |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 2.70 g (12 mmol) | Sigma-Aldrich |
| Trifluoromethanesulfonic acid | CF₃SO₃H | 150.08 | 0.15 g (1 mmol) | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Fisher Scientific |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | As needed | Standard lab reagent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Standard lab reagent |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | Standard lab reagent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | As needed for chromatography | Standard lab reagent |
| Hexane | C₆H₁₄ | 86.18 | As needed for chromatography | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for chromatography | Fisher Scientific |
Instrumentation
-
Magnetic stirrer with stirring bar
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-fluoro-5-iodobenzaldehyde.
Caption: Experimental workflow for the synthesis of 3-Fluoro-5-iodobenzaldehyde.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.24 g, 10 mmol).
-
Dissolve the starting material in 50 mL of dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (2.70 g, 12 mmol) to the solution.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Initiation of Iodination:
-
Slowly add trifluoromethanesulfonic acid (0.15 g, 1 mmol) dropwise to the cooled, stirring mixture. The acid acts as a catalyst to generate the electrophilic iodine species.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The product spot should be less polar than the starting material.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. This will consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-fluoro-5-iodobenzaldehyde as a solid. The product should be stored in a dark place under an inert atmosphere at 2-8°C.
-
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanism for the iodination of 3-fluorobenzaldehyde.
Caption: Proposed mechanism for the electrophilic iodination.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the reagents.
-
Ventilation: Perform the reaction in a well-ventilated fume hood. Dichloromethane is a volatile and potentially harmful solvent.
-
Reagent Handling:
-
3-Fluorobenzaldehyde: May be harmful if swallowed and can cause skin and eye irritation.[4]
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation.
-
Trifluoromethanesulfonic acid: Is a strong, corrosive acid. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or catalyst | Allow the reaction to stir for a longer period. A small additional amount of catalyst can be added. |
| Low yield | Inefficient work-up or purification | Ensure thorough extraction during work-up. Optimize the solvent system for column chromatography. |
| Presence of di-iodinated product | Reaction is too forcing | Reduce the amount of NIS or shorten the reaction time. |
Conclusion
This protocol provides a detailed and scientifically grounded method for the synthesis of 3-fluoro-5-iodobenzaldehyde. By understanding the underlying principles of the reaction and adhering to the safety precautions, researchers can confidently prepare this important synthetic intermediate for their drug discovery and development programs.
References
- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
-
PubChem. (n.d.). 3-fluoro-5-iodobenzaldehyde. Retrieved from [Link]
Sources
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzaldehyde
Introduction: The Strategic Importance of Biaryl Aldehydes in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in both academic and industrial laboratories.[2] Its applications are particularly profound in the synthesis of biaryl compounds, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of 3-Fluoro-5-iodobenzaldehyde. This substrate is a valuable building block in medicinal chemistry. The aldehyde functionality serves as a versatile handle for subsequent transformations, while the fluorine atom can enhance metabolic stability and binding affinity of the final molecule. The iodo-substituent provides a reactive site for the cross-coupling reaction. The synthesis of functionalized biaryl aldehydes via this route opens a direct pathway to novel classes of compounds with significant therapeutic potential.
Mechanistic Underpinnings: A Look into the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3-Fluoro-5-iodobenzaldehyde) to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) species. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[2]
-
Transmetalation: This is often the rate-determining step of the reaction. The organoboron species (a boronic acid or its ester derivative) is activated by a base to form a more nucleophilic boronate complex.[7][8][9] This boronate then transfers its organic moiety to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Their Influence
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, base, solvent, and temperature dictates the reaction's efficiency, yield, and purity of the product.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | The choice of catalyst and ligand is critical.[1] Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands can improve reaction rates and yields. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base plays a crucial role in activating the boronic acid to form the more reactive boronate species.[7][8][9] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.[10] |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[11] The solvent can also influence the reaction's selectivity and rate.[12][13] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are widely available, though boronic esters can offer improved stability and solubility.[6] |
| Temperature | Room Temperature to 100 °C | The optimal temperature depends on the reactivity of the substrates and the chosen catalyst system. Many modern catalyst systems allow for reactions to proceed at lower temperatures. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Fluoro-5-iodobenzaldehyde with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene and Water, in a 4:1 v/v ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Fluoro-5-iodobenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: Add the solvent mixture (e.g., toluene and water). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde.[4][14]
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. The following diagram outlines a systematic approach to troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Fluoro-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has garnered widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its high efficiency, functional group tolerance, and predictable stereoselectivity, often favoring the trans product.[2] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[3]
3-Fluoro-5-iodobenzaldehyde is a valuable building block in medicinal chemistry, featuring a reactive iodine atom for cross-coupling, an electron-withdrawing fluorine atom, and a versatile aldehyde functionality. The selective olefination of this substrate via the Heck reaction opens avenues for the synthesis of a diverse array of complex molecules with potential biological activity. This document provides a detailed guide to the reaction conditions, a step-by-step protocol, and key considerations for the successful Heck coupling of 3-Fluoro-5-iodobenzaldehyde.
Navigating the Reaction Landscape: Key Parameters for Success
The success of the Heck reaction with 3-Fluoro-5-iodobenzaldehyde hinges on the careful selection of several key parameters. The presence of both a halogen and an aldehyde group on the aromatic ring necessitates a nuanced approach to catalyst and reagent selection to ensure high yield and selectivity.
The Catalyst System: Palladium at the Helm
The heart of the Heck reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2] While a variety of palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] For aryl iodides, which are highly reactive, ligand-free conditions can sometimes be successful; however, the use of phosphine ligands is generally recommended to stabilize the palladium catalyst and enhance its reactivity.[4]
-
Palladium Precursors: Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and PdCl₂ are frequently used.[3]
-
Ligands: Monodentate phosphine ligands such as triphenylphosphine (PPh₃) are commonly employed for aryl iodides.[4] The choice of ligand can influence the reaction rate and stability of the catalyst.
The Role of the Base: A Crucial Proton Scavenger
A base is required in stoichiometric amounts to neutralize the hydrogen halide (HI) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[5] The choice of base can significantly impact the reaction outcome.
-
Organic Bases: Triethylamine (Et₃N) is a widely used organic base.[3]
-
Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[3]
Solvent Selection: The Reaction Medium
Polar aprotic solvents are generally the solvents of choice for the Heck reaction as they can facilitate the stabilization of the charged intermediates in the catalytic cycle.
-
Common Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used.[5]
The Alkene Coupling Partner: Expanding Molecular Diversity
The Heck reaction is versatile with respect to the alkene coupling partner. Electron-deficient alkenes, such as acrylates and styrenes, are particularly good substrates.[5]
Visualizing the Mechanism: The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a series of well-defined steps, as illustrated in the catalytic cycle below.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: A Guideline for the Heck Reaction of 3-Fluoro-5-iodobenzaldehyde
This protocol provides a general procedure for the Heck coupling of 3-Fluoro-5-iodobenzaldehyde with an alkene, such as styrene or an acrylate. It is important to note that optimization of the reaction conditions may be necessary to achieve the best results for a specific alkene.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 3-Fluoro-5-iodobenzaldehyde | Commercial Source | ≥98% |
| Alkene (e.g., Styrene) | Commercial Source | ≥99%, inhibitor-free |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Source | Catalyst grade |
| Triphenylphosphine (PPh₃) | Commercial Source | ≥99% |
| Triethylamine (Et₃N) | Commercial Source | Anhydrous, ≥99.5% |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous, ≥99.8% |
| Diethyl ether | Commercial Source | Anhydrous |
| Saturated aqueous NH₄Cl solution | In-house | - |
| Brine | In-house | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | Laboratory grade |
Reaction Setup and Procedure
Caption: A typical experimental workflow for the Heck reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq.), the alkene (1.2-1.5 eq.), and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Addition of Base: Add triethylamine (2.0 eq.) to the reaction mixture.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.01-0.05 eq.) and triphenylphosphine (0.02-0.10 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or impure reagents. | Ensure all reagents and solvents are anhydrous and of high purity. Increase the reaction temperature in increments of 10 °C. Use a fresh batch of catalyst. |
| Formation of Side Products | Catalyst decomposition, side reactions of the aldehyde. | Consider using a different phosphine ligand to stabilize the catalyst. Ensure the reaction is performed under a strict inert atmosphere. |
| Poor Reproducibility | Presence of oxygen or moisture. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. Use anhydrous solvents and reagents. |
Conclusion
The Heck reaction of 3-Fluoro-5-iodobenzaldehyde is a robust and versatile method for the synthesis of functionalized alkenes. By carefully selecting the catalyst system, base, and solvent, and by following a well-defined experimental protocol, researchers can effectively utilize this powerful transformation to access a wide range of complex molecules for applications in drug discovery and materials science. The provided protocol serves as a solid starting point, with the understanding that empirical optimization is a key component of successful synthetic chemistry.
References
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Heck reaction. In Wikipedia; 2023. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
-
Heck reaction. YouTube. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv., 2023 , 13, 22512-22528. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2017 , 13, 2536–2543. [Link]
-
Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. Org. Lett.2020 , 22 (17), 6759–6763. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry.2000 , 6(5), 843-8. [Link]
Sources
Application Notes and Protocols: Sonogashira Coupling of 3-Fluoro-5-iodobenzaldehyde with Terminal Alkynes
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the Sonogashira coupling of 3-Fluoro-5-iodobenzaldehyde with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This application note delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and provides expert insights to ensure successful and reproducible outcomes. The protocols have been designed to be self-validating, with clear explanations for each step, empowering the user to not only execute the reaction but also to troubleshoot and adapt the methodology for novel substrates.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool in modern organic synthesis.[1][3] It facilitates the synthesis of arylethynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The mild reaction conditions, broad functional group tolerance, and high yields make it a highly attractive method for late-stage functionalization in complex molecule synthesis.[1][5]
3-Fluoro-5-iodobenzaldehyde is a valuable building block in medicinal chemistry. The presence of three distinct functional handles—an aldehyde, a fluorine atom, and an iodine atom—allows for sequential and regioselective modifications. The aldehyde can undergo various transformations such as reductive amination or olefination. The fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability. The iodine atom, being the most reactive halogen in palladium-catalyzed cross-coupling reactions, provides a specific site for the introduction of molecular diversity via reactions like the Sonogashira coupling.
This guide will focus on the practical application of the Sonogashira coupling to 3-Fluoro-5-iodobenzaldehyde, providing a robust foundation for the synthesis of a diverse library of 3-alkynyl-5-fluorobenzaldehyde derivatives.
Mechanistic Rationale: Understanding the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (3-Fluoro-5-iodobenzaldehyde), forming a Pd(II) intermediate. The reactivity order for aryl halides in this step is I > Br > Cl > F, making the iodo-substituent the exclusive site of reaction.[6]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is often the rate-determining step.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form the highly nucleophilic copper(I) acetylide.
This dual catalytic system allows the reaction to proceed under mild conditions.[1] However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[1][8] Therefore, maintaining an inert atmosphere is crucial. For substrates sensitive to copper, copper-free Sonogashira protocols have also been developed.[9][10]
Figure 1: Catalytic cycles of the Sonogashira coupling.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a general Sonogashira coupling of 3-Fluoro-5-iodobenzaldehyde with a terminal alkyne. The quantities provided are for a typical laboratory scale reaction and can be adjusted as needed.
Materials and Reagents
-
Aryl Halide: 3-Fluoro-5-iodobenzaldehyde
-
Terminal Alkyne: e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), degassed
-
Inert Gas: Argon or Nitrogen
-
Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexanes/ethyl acetate mixture)
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas line (Argon or Nitrogen manifold)
-
Syringes and needles for liquid transfers
-
Magnetic stir plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Detailed Reaction Procedure
Self-Validation Checkpoints:
-
Color Change: The reaction mixture will typically change color upon addition of the reagents and as the reaction progresses. A darkening of the solution is common, but the formation of a significant amount of black precipitate (palladium black) may indicate catalyst decomposition.[8]
-
TLC Monitoring: The progress of the reaction should be monitored by TLC. The disappearance of the starting materials (3-Fluoro-5-iodobenzaldehyde and the terminal alkyne) and the appearance of a new, less polar product spot are indicative of a successful reaction.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser, and ensure the system is free of leaks. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the reaction. This is critical to prevent oxidation of the catalyst and the formation of alkyne homocoupling byproducts.[8]
-
Reagent Addition:
-
To the reaction flask, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., THF, approximately 0.1 M concentration with respect to the aryl halide).
-
Add the amine base (e.g., Et₃N, 3.0 eq).
-
Finally, add the terminal alkyne (1.2 eq) dropwise via syringe. The slight excess of the alkyne helps to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.[8]
-
Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 2-24 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium and copper salts.[11] Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution to remove the amine base.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-5-fluorobenzaldehyde derivative.
-
Figure 2: Experimental workflow for the Sonogashira coupling.
Data Presentation: Representative Substrate Scope
The following table summarizes the expected outcomes for the Sonogashira coupling of 3-Fluoro-5-iodobenzaldehyde with a variety of terminal alkynes under the optimized conditions described above.
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | 3-Fluoro-5-(phenylethynyl)benzaldehyde | 4 | 25 | 92 |
| 2 | 1-Hexyne | 3-Fluoro-5-(hex-1-yn-1-yl)benzaldehyde | 6 | 25 | 88 |
| 3 | Trimethylsilylacetylene | 3-Fluoro-5-((trimethylsilyl)ethynyl)benzaldehyde | 3 | 25 | 95 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 3-Fluoro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | 8 | 40 | 85 |
| 5 | Ethynyltrimethylsilane | 3-((Ethynyltrimethylsilyl)ethynyl)-5-fluorobenzaldehyde | 5 | 25 | 90 |
Note: Yields are based on isolated, purified products and may vary depending on the specific reaction scale and purity of reagents.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ is a Pd(0) source and can be used directly, PdCl₂(PPh₃)₂ is often preferred due to its higher stability to air and moisture.[12] The Pd(II) is reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[1]
-
Role of the Amine Base: The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and also as a solvent in some cases.[13] Triethylamine is a common choice due to its appropriate basicity and volatility. The basicity of the reaction medium is also necessary to neutralize the hydrogen halide byproduct.[1]
-
Solvent Selection: THF and DMF are excellent solvents for dissolving the various components of the reaction. It is crucial to use anhydrous and degassed solvents to prevent quenching of the catalyst and unwanted side reactions.[8]
-
Copper Co-catalyst: The addition of CuI significantly accelerates the reaction, allowing it to proceed at room temperature.[3] However, for substrates that are sensitive to copper or when alkyne homocoupling is a major issue, a copper-free protocol should be considered.[1][9]
-
Purification Strategy: Filtration through Celite is an effective way to remove the bulk of the metal catalysts before aqueous work-up. Subsequent column chromatography is generally required to obtain highly pure products, as trace impurities can interfere with subsequent synthetic steps or biological assays.[11]
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through a series of observational and analytical checkpoints:
-
Visual Cues: A successful reaction will typically proceed as a homogenous solution with a noticeable color change. The formation of significant amounts of palladium black is an early indicator of a failed reaction, likely due to the presence of oxygen.[8]
-
TLC Analysis: This is the most critical in-process control. A well-run reaction will show a clean conversion of starting materials to the product with minimal side-product formation. The retention factor (Rf) of the product should be consistent and reproducible.
-
Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the alkyne C-H proton signal (for terminal alkynes) in the ¹H NMR spectrum and the appearance of the characteristic signals for the disubstituted alkyne in the ¹³C NMR spectrum are key indicators of a successful coupling.
By carefully observing these checkpoints, the researcher can have a high degree of confidence in the outcome of the reaction and the identity of the synthesized compound.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes. Retrieved from [Link]
-
ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-5-iodobenzaldehyde
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of C-N bonds using 3-fluoro-5-iodobenzaldehyde as a key building block. This document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where aryl amines are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering a significant improvement over classical methods like nucleophilic aromatic substitution or reductive amination, which often suffer from limited substrate scope and harsh reaction conditions.[2][3]
This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide or pseudohalide with an amine in the presence of a suitable base and a phosphine ligand.[4] The reaction's broad functional group tolerance and its applicability to a wide range of amine and aryl partners have revolutionized the synthesis of complex molecules.[2][5]
The subject of this guide, 3-fluoro-5-iodobenzaldehyde, is a valuable synthetic intermediate. The presence of three distinct functional groups—an aldehyde, a fluorine atom, and an iodine atom—offers multiple handles for sequential chemical transformations. The highly reactive carbon-iodine bond makes it an excellent substrate for cross-coupling reactions like the Buchwald-Hartwig amination, allowing for the selective introduction of a nitrogen-containing moiety while preserving the other functionalities for subsequent elaboration.[6]
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0) and palladium(II) intermediate.[2][7][8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Mechanistic Breakdown:
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl iodide (in this case, 3-fluoro-5-iodobenzaldehyde) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium center into the carbon-iodine bond, leading to the formation of a palladium(II) intermediate.[8][9] The high reactivity of the C-I bond facilitates this initial and often rate-determining step.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions with the sensitive aldehyde functionality.[7][10][11]
-
Reductive Elimination: This is the final, bond-forming step where the newly formed aryl-amido complex undergoes reductive elimination. The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][9]
Experimental Protocol: Amination of 3-Fluoro-5-iodobenzaldehyde with Morpholine
This protocol provides a detailed procedure for the Buchwald-Hartwig amination of 3-fluoro-5-iodobenzaldehyde with morpholine as a representative secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Fluoro-5-iodobenzaldehyde | ≥97% | Commercially Available | Store under inert atmosphere. |
| Morpholine | ≥99% | Commercially Available | Distill from CaH₂ before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precatalyst. |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Dry over sodium/benzophenone or use a solvent purification system. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching the reaction. | |
| Brine | Prepared in-house | For washing the organic layer. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying the organic layer. |
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (2.8 mmol, 1.4 equiv).
-
In a separate vial, dissolve 3-fluoro-5-iodobenzaldehyde (2.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).
-
Add the solution of the aryl iodide to the Schlenk flask via syringe.
-
Finally, add morpholine (2.4 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
Reaction Execution and Monitoring:
-
Place the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The color of the solution will typically change as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-fluoro-5-(morpholin-4-yl)benzaldehyde.
Rationale for Experimental Choices
-
Palladium Precatalyst and Ligand: Palladium(II) acetate is a commonly used and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[7] The choice of XPhos, a bulky and electron-rich biaryl phosphine ligand, is crucial. Such ligands promote the formation of the catalytically active monoligated Pd(0) species, facilitate oxidative addition to the aryl iodide, and accelerate the rate-limiting reductive elimination step.[1][12][13]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine without interfering with the aldehyde functionality.[7] The use of a strong base is often necessary to achieve high reaction rates.[9]
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is non-polar and has a sufficiently high boiling point for the reaction.[14][15] The use of an anhydrous solvent is critical to prevent quenching of the base and potential side reactions.
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxidation. Therefore, maintaining an inert atmosphere of argon or nitrogen throughout the reaction is essential for catalytic activity.[7]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-formed palladium(0) catalyst or a more advanced precatalyst.[16][17][18][19][20] |
| Insufficiently strong base | If the amine is particularly electron-deficient, a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[7] | |
| Ligand degradation | Ensure the ligand is of high purity and has been stored properly. | |
| Side Product Formation | Hydrodehalogenation | This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are dry. |
| Aldehyde-related side reactions | If the aldehyde is participating in unwanted reactions, consider protecting it as an acetal prior to the amination and deprotecting it afterward. | |
| Difficulty with Purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification technique like preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 3-amino-5-fluorobenzaldehyde derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of complex molecules for drug discovery and development.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 11, 2026, from [Link]
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Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. (2011, August 22). Retrieved January 11, 2026, from [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 11, 2026, from [Link]
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Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides | Organometallics - ACS Publications. (2011, July 28). Retrieved January 11, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
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Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 11, 2026, from [Link]
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Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]
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Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. (2024, January 9). Retrieved January 11, 2026, from [Link]
-
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (2022, July 1). Retrieved January 11, 2026, from [Link]
-
3-fluoro-5-iodobenzaldehyde (C7H4FIO) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
-
Benzaldehyde, 3-fluoro- - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 11, 2026, from [Link]
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020, September 28). Retrieved January 11, 2026, from [Link]
-
3-Fluoro-5-(5-hydroxypentoxy)benzaldehyde | C12H15FO3 | CID 116451913 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Introduction: The Strategic Value of a Trifunctional Building Block
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-iodobenzaldehyde
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. 3-Fluoro-5-iodobenzaldehyde is a prime example of such a scaffold, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with precision. Its structure is distinguished by three key functional groups: an aldehyde, a fluorine atom, and an iodine atom.
The aldehyde group serves as a versatile handle for a myriad of transformations, including reductive amination, Wittig reactions, and condensations. The fluorine atom, a common feature in contemporary drug candidates, can enhance metabolic stability, binding affinity, and modulate the electronic properties of the aromatic ring.[1] However, it is the carbon-iodine bond that provides the primary gateway for the powerful and versatile palladium-catalyzed cross-coupling reactions.[2][3] The high reactivity of the C-I bond in oxidative addition to a Palladium(0) center makes 3-fluoro-5-iodobenzaldehyde an excellent electrophilic partner for a range of coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth exploration of the application of 3-fluoro-5-iodobenzaldehyde in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and discuss the critical role of catalyst, ligand, and reaction conditions in achieving high-yield, reproducible outcomes.
The Engine of Synthesis: The General Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4][5] These reactions, despite their diverse applications, are unified by a common mechanistic framework—a catalytic cycle that masterfully orchestrates the formation of new bonds.[5][6] Understanding this cycle is fundamental to troubleshooting and optimizing any cross-coupling protocol.
The cycle typically involves three key steps:
-
Oxidative Addition: The cycle commences with the reaction of a low-valent Palladium(0) complex with the organohalide (in our case, 3-fluoro-5-iodobenzaldehyde). The palladium center inserts itself into the carbon-iodine bond, undergoing oxidation from Pd(0) to a Pd(II) state. This step forms a key organopalladium intermediate.[4][6]
-
Transmetalation: In this step, the organic group from a second coupling partner (the nucleophile, such as an organoboron, organotin, or organozinc reagent) is transferred to the palladium(II) center, displacing the halide.[5][6] This assembles both desired organic fragments on the same palladium atom.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This process reduces the palladium center back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[5][6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7] It is the quintessential method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is common. For aryl iodides, ligands like triphenylphosphine (PPh₃) are often sufficient. However, more electron-rich and sterically demanding ligands such as SPhos or XPhos can accelerate the reaction, especially for less reactive coupling partners.[8] Pre-formed catalysts like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are also highly effective, offering good stability and activity.[9][10]
-
Base: The base is not merely a spectator. It plays a crucial role in activating the organoboron species to facilitate transmetalation.[11] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used in an aqueous/organic solvent mixture. The hydroxide or carbonate anion reacts with the boronic acid to form a more nucleophilic boronate complex, which readily transfers its organic group to the palladium center.
-
Solvent: A biphasic solvent system, such as a mixture of dioxane and water or toluene and water, is frequently employed.[10] This system effectively dissolves both the organic-soluble substrates and catalyst and the water-soluble inorganic base, allowing them to interact at the phase interface.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Fluoro-5-(phenyl)benzaldehyde
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-iodobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degas the resulting suspension by bubbling the inert gas through the solvent for 15-20 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).[10]
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (3 mol%) | Efficient and stable pre-catalyst for aryl iodides.[10] |
| Base | K₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Ar or N₂) | Prevents degradation of the Pd(0) catalyst by oxygen. |
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[12] This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes, which are key intermediates in natural product synthesis and materials science.
Causality Behind Experimental Choices
-
Dual-Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[13][14] The palladium catalyst functions as in the Suzuki coupling. The copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide is highly reactive and undergoes rapid transmetalation with the arylpalladium(II) complex, which is a key rate-accelerating feature of the reaction.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and it also serves as a solvent or co-solvent.[15]
-
Ligands: Standard phosphine ligands like PPh₃ are often effective. The catalyst is typically a pre-formed complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure a homogeneous reaction environment.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Fluoro-5-(phenylethynyl)benzaldehyde
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 3-fluoro-5-iodobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF to dissolve the solids (approx. 0.2 M concentration), followed by anhydrous triethylamine (3.0 eq).
-
Degas the solution by bubbling with Argon for 10-15 minutes.
-
Add phenylacetylene (1.1 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature.
-
Self-Validation: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours. A precipitate of triethylammonium iodide may form.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired arylalkyne.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Standard, effective palladium source for Sonogashira.[15] |
| Cu Co-catalyst | CuI (4 mol%) | Forms copper acetylide to accelerate transmetalation.[13][15] |
| Base | Et₃N (3.0 eq) | Deprotonates the alkyne and acts as a solvent/acid scavenger.[15] |
| Solvent | Anhydrous THF | Provides a homogeneous reaction medium. |
| Temperature | Room Temperature | The dual-catalyst system enables mild reaction conditions.[14] |
Application 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult via classical methods like nucleophilic aromatic substitution, especially with electron-neutral or rich arenes.[16] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines.
Causality Behind Experimental Choices
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. The key challenge is facilitating the reductive elimination of the C-N bond from the arylpalladium(II) amido complex. This step is promoted by using sterically bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8][17] These ligands stabilize the monoligated Pd(0) species active in oxidative addition and their steric bulk accelerates the final reductive elimination step.[8][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[19] The choice of base must be compatible with other functional groups in the molecule; for example, NaOt-Bu is incompatible with ester groups.[19]
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 3-Fluoro-5-(piperidin-1-yl)benzaldehyde
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Piperidine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.025 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOt-Bu (1.4 eq) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01 eq) and XPhos (0.025 eq) in a small amount of anhydrous toluene to pre-form the catalyst.
-
To the Schlenk tube, add 3-fluoro-5-iodobenzaldehyde (1.0 eq).
-
Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene (to approx. 0.1 M).
-
Finally, add piperidine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Self-Validation: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 6-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through a pad of celite. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl amine.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active system using a bulky, electron-rich ligand ideal for C-N coupling.[17] |
| Base | NaOt-Bu (1.4 eq) | Strong, non-nucleophilic base to deprotonate the amine.[19] |
| Solvent | Anhydrous Toluene | Aprotic solvent compatible with the strong base. |
| Temperature | 100 °C | Higher temperature is often required to drive the reductive elimination. |
| Atmosphere | Strict Inert (Glovebox) | The catalyst system and strong base are sensitive to air and moisture. |
Trustworthiness and Protocol Validation
The success of palladium-catalyzed cross-coupling reactions hinges on careful experimental setup and monitoring. To ensure the trustworthiness and reproducibility of these protocols, the following points are critical:
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Therefore, meticulous degassing of solvents and the use of an inert argon or nitrogen atmosphere are essential for maintaining catalytic activity.
-
Reagent Purity: The quality of the catalyst, ligands, and base is paramount. Impurities can poison the catalyst and lead to low yields or failed reactions. Solvents should be anhydrous, especially for the Buchwald-Hartwig amination.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the consumption of the starting material using an appropriate technique (TLC, GC-MS, or LC-MS). This provides real-time feedback and prevents the formation of degradation byproducts from prolonged heating.
-
Troubleshooting:
-
Low or No Conversion: Check for catalyst deactivation (improper inerting), insufficient base, or low reaction temperature. The purity of the boronic acid (for Suzuki) should also be assessed, as they can degrade upon storage.
-
Side Products: In Suzuki couplings, homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a different base or solvent system. In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of iodine with hydrogen) can compete if the reductive elimination is slow. Using a bulkier ligand can often mitigate this.
-
By adhering to these principles and protocols, researchers can confidently leverage the synthetic power of 3-fluoro-5-iodobenzaldehyde to build a diverse array of complex molecules for applications in drug discovery and materials science.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
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Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Ruiz, J. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
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Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
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ACS Publications. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Wiley-VCH. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
COSyS. (2025). Palladium Cross-Coupling. Available at: [Link]
-
Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PubChem. (n.d.). 3-fluoro-5-iodobenzaldehyde. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]
-
ACS Publications. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: Strategic Use of 3-Fluoro-5-iodobenzaldehyde in the Synthesis of Advanced PARP Inhibitors
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-5-iodobenzaldehyde as a strategic starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a cornerstone of targeted cancer therapy, particularly for cancers harboring DNA repair deficiencies such as BRCA1/2 mutations. The unique trifunctional nature of 3-Fluoro-5-iodobenzaldehyde—featuring an aldehyde for core scaffold construction, a fluorine atom for modulating pharmacokinetic properties, and an iodine atom for versatile cross-coupling reactions—makes it an exceptionally valuable building block for medicinal chemists. This document details the underlying scientific principles, provides validated, step-by-step synthetic protocols, and offers expert insights into the causality behind experimental choices, targeting researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Promise of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They act as primary sensors for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) chains on themselves and other nuclear proteins.[3][4] This process, known as PARylation, recruits other DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway.[2]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective. These cancer cells become heavily reliant on the PARP-mediated BER pathway for survival.[5] The inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic DSBs.[1] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as synthetic lethality , is the foundational principle behind the clinical success of PARP inhibitors like Olaparib, Talazoparib, and Niraparib in treating ovarian, breast, and prostate cancers.[1][6][7]
The Strategic Advantage of the 3-Fluoro-5-iodobenzaldehyde Scaffold
The molecular architecture of 3-Fluoro-5-iodobenzaldehyde offers a powerful convergence of functionalities for constructing complex PARP inhibitors:
-
The Aldehyde Group: Serves as a primary reactive handle for building the core heterocyclic systems common to many PARP inhibitors, such as the phthalazinone scaffold. This is typically achieved through condensation and cyclization reactions.[8]
-
The Fluorine Atom: The strategic placement of fluorine is a well-established tactic in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity with the target protein through favorable electrostatic interactions.[1]
-
The Iodine Atom: This halogen provides a versatile site for post-scaffold construction modifications. As an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), it allows for the late-stage introduction of diverse aryl and heteroaryl moieties to optimize the drug's potency, selectivity, and pharmacokinetic profile.[9][10]
Signaling Pathway and Mechanism of Action
The efficacy of PARP inhibitors is rooted in their ability to disrupt the DNA repair cycle. The diagram below illustrates the central role of PARP-1 in SSB repair and how its inhibition leads to synthetic lethality in HR-deficient cancer cells.
Caption: PARP-1 signaling in DNA repair and the principle of synthetic lethality.
Synthetic Protocols for PARP Inhibitor Scaffolds
The following protocols provide detailed methodologies for utilizing 3-Fluoro-5-iodobenzaldehyde to construct key intermediates for PARP inhibitors. These protocols are based on established chemical transformations used in the synthesis of drugs like Talazoparib and Olaparib.[3][8][11]
Protocol 1: Reductive Cyclization to Form a Dihydropyridophthalazinone Core
This protocol demonstrates the construction of a core heterocyclic system analogous to that found in Talazoparib, using 3-Fluoro-5-iodobenzaldehyde as a key input.[8] The process involves a reductive coupling of the aldehyde with a keto-ester intermediate, followed by cyclization with hydrazine.
Workflow Diagram:
Caption: Workflow for the synthesis of a dihydropyridophthalazinone core.
Materials & Reagents:
| Reagent | Role | Typical Molar Ratio |
| 3-Fluoro-5-iodobenzaldehyde | Starting Material | 1.0 eq |
| Keto-Ester Precursor* | Coupling Partner | 1.0 - 1.2 eq |
| Titanium(III) chloride (TiCl₃) | Reductant / Cyclization Promoter | 2.0 - 4.0 eq |
| Hydrazine Hydrate | Cyclization Reagent | 5.0 - 10.0 eq |
| Methanol / THF | Solvents | N/A |
| Acetic Acid | Catalyst | Catalytic amount |
| Sodium Bicarbonate (aq.) | Quenching Agent | N/A |
| Ethyl Acetate | Extraction Solvent | N/A |
| Anhydrous Sodium Sulfate | Drying Agent | N/A |
*Note: The specific structure of the keto-ester precursor will define the final substitutions on the heterocyclic core. An example is methyl 2-acetyl-3-nitrobenzoate or a similar derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the keto-ester precursor (1.0 eq) and 3-Fluoro-5-iodobenzaldehyde (1.1 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:5 v/v).
-
Reductive Coupling: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 20% titanium(III) chloride in 2N HCl (3.0 eq) to the stirred mixture.[12] Allow the reaction to warm to room temperature and then heat to 60 °C for 5-7 hours.
-
Causality: TiCl₃ is a powerful single-electron reducing agent that facilitates the reductive coupling between the aldehyde and the keto group, leading to the formation of the dihydropyridine ring structure.[8]
-
-
Reaction Monitoring: Monitor the formation of the intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: Once the initial coupling is complete, cool the reaction mixture to room temperature. Carefully add hydrazine hydrate (8.0 eq) dropwise. Heat the mixture to reflux (approx. 70-80 °C) for 12-18 hours.[3]
-
Causality: Hydrazine acts as a dinucleophile, reacting with the ester and another carbonyl group (or a precursor) to form the stable six-membered phthalazinone ring.
-
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvents. Add water to the residue, which should cause the crude product to precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product sequentially with water and a small amount of cold ethanol to remove residual hydrazine and other water-soluble impurities.[13] Further purify the solid by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[13][14]
-
Characterization: Confirm the structure and purity of the final dihydropyridophthalazinone core using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
This protocol describes how to use the iodine atom on the synthesized core intermediate as a handle for introducing new aryl or heteroaryl groups, a critical step for optimizing the molecule's interaction with the PARP enzyme.[9]
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
| Reagent | Role | Typical Molar Ratio |
| Iodo-Substituted Core | Starting Material | 1.0 eq |
| Arylboronic Acid/Ester | Coupling Partner | 1.2 - 1.5 eq |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | Catalyst | 0.03 - 0.05 eq |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activator | 2.0 - 3.0 eq |
| Dioxane / Water | Solvent System | 4:1 v/v |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, combine the iodo-substituted PARP core (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[9]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the carbon-iodine bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new carbon-carbon bond.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.[15]
-
Characterization: Confirm the structure and purity via NMR and HRMS analysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Reductive Cyclization | Incomplete initial coupling; Degradation of intermediate. | Ensure anhydrous conditions for the TiCl₃ step. Monitor the first step closely by LC-MS and proceed to cyclization immediately upon completion. |
| Low Yield in Suzuki Coupling | Inactive catalyst; Poorly soluble reagents. | Use a freshly opened catalyst or a pre-catalyst. Ensure the base is finely powdered and dry. Consider a different solvent system (e.g., DME/water) or a different ligand for the palladium. |
| Impure Product After Filtration | Co-precipitation of starting materials or byproducts. | Wash the filtered solid thoroughly with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, diethyl ether).[13] |
| Difficulty Removing Acidic Impurities | Unreacted benzoic acid derivatives from starting materials. | Before final purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute basic solution like 5% sodium bicarbonate to remove acidic impurities.[13] |
Conclusion
3-Fluoro-5-iodobenzaldehyde stands out as a highly strategic and versatile building block in the synthesis of novel PARP inhibitors. Its aldehyde functionality provides a direct entry point for constructing the core heterocyclic scaffolds, while the fluoro and iodo substituents offer critical handles for modulating the final compound's potency, selectivity, and drug-like properties. The protocols outlined in this guide, based on robust and well-documented chemical transformations, provide a solid foundation for researchers to design and synthesize next-generation targeted cancer therapeutics. The logical application of reductive amination/cyclization followed by palladium-catalyzed cross-coupling enables the efficient exploration of chemical space around the PARP inhibitor pharmacophore.
References
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Application of 3-Fluoro-5-iodobenzaldehyde in drug discovery
An In-Depth Guide to the Application of 3-Fluoro-5-iodobenzaldehyde in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Multifunctional Building Block
In the intricate landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. 3-Fluoro-5-iodobenzaldehyde has emerged as a preeminent building block, valued for its unique constellation of functional groups that offer chemists orthogonal reactivity and strategic advantages. This molecule incorporates an aldehyde for diverse derivatization, a strategically placed iodine atom ideal for carbon-carbon bond formation, and a fluorine atom to modulate key drug-like properties. The C-I bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds, while the aldehyde provides a reactive site for transformations such as reductive amination.[1][2][3] Concurrently, the fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability, making it a powerful tool for lead optimization.[4][5][6][7] This guide provides an in-depth exploration of the strategic application of 3-Fluoro-5-iodobenzaldehyde, complete with detailed experimental protocols for key synthetic transformations.
The Trifecta of Functionality: Strategic Advantages in Synthesis Design
The utility of 3-Fluoro-5-iodobenzaldehyde lies in the distinct and controllable reactivity of its three key functional components. This "trifecta" allows for a modular and highly adaptable approach to library synthesis and lead optimization.
-
The Aldehyde Handle : The aldehyde group is a versatile electrophile, readily participating in reactions like reductive amination, Wittig reactions, and aldol condensations. This allows for the straightforward introduction of amine-containing fragments, aliphatic chains, and other critical pharmacophoric elements.
-
The Iodine Coupling Site : The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly reactive in oxidative addition to palladium(0) catalysts.[8] This facilitates a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, under mild conditions, enabling the facile introduction of aryl, heteroaryl, and alkynyl groups.[9][10]
-
The Fluorine Modulator : The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, influence the pKa of nearby functional groups, and form beneficial hydrogen bonds or dipole interactions with protein targets.[5][11] Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[4][6]
This orthogonal reactivity is a cornerstone of its strategic value, allowing chemists to build molecular complexity in a stepwise and predictable manner.
Key Synthetic Transformations: Detailed Protocols
The following sections provide field-proven, step-by-step protocols for three fundamental transformations utilizing 3-Fluoro-5-iodobenzaldehyde.
Protocol 1: Reductive Amination for Amine Synthesis
Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the aldehyde and an amine, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions.[12][13]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-Fluoro-5-iodobenzaldehyde (1.0 eq, e.g., 250 mg, 1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5 mL), add the desired primary or secondary amine (1.1 eq, 1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, 254 mg, 1.2 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amine product.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl motifs prevalent in many kinase inhibitors and other pharmaceuticals.[3][14] The reaction involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester). The base is crucial for the activation of the organoboron species to facilitate transmetalation to the palladium center.[14]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 3-Fluoro-5-iodobenzaldehyde (1.0 eq, e.g., 250 mg, 1.0 mmol), the desired aryl- or heteroarylboronic acid (1.2 eq, 1.2 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol).
-
Solvent Addition & Degassing: Add a solvent mixture, typically dioxane/water (4:1, 5 mL). Degas the mixture thoroughly for 15-20 minutes by bubbling with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (PdCl₂(dppf)·CH₂Cl₂), (0.05 eq, 41 mg, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting aryl iodide is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[9]
Protocol 3: Sonogashira Coupling for Alkynylarene Synthesis
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[15] These rigid, linear structures are often used as linkers or key pharmacophores in drug candidates. The reaction mechanism is understood to involve a synergistic catalytic cycle with both palladium and a copper(I) co-catalyst.[10][15]
Experimental Protocol:
-
Reaction Setup: To a reaction flask, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq, e.g., 250 mg, 1.0 mmol) and copper(I) iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol).
-
Solvent and Base: Add a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0 eq, 0.28 mL, 2.0 mmol).
-
Degassing and Catalyst Addition: Degas the mixture with Argon or Nitrogen for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 35 mg, 0.03 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq, 1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.[10]
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Case Study: Scaffolding for Kinase Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[3] Consequently, inhibitors targeting kinases within this cascade, such as BRAF and MEK, are of high therapeutic interest. 3-Fluoro-5-iodobenzaldehyde is an ideal starting point for constructing libraries of potential kinase inhibitors.
A common strategy involves first using a Suzuki-Miyaura coupling to install a key (hetero)aryl moiety (e.g., a pyrazole or pyridine ring) at the iodine position. This is followed by a reductive amination to append a side chain designed to interact with another region of the kinase active site, such as the solvent-exposed region or the hinge-binding pocket. The fluorine atom can serve to enhance binding affinity through interactions with the protein backbone or improve pharmacokinetic properties.
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Application Notes and Protocols for the Reductive Amination of 3-Fluoro-5-iodobenzaldehyde
Abstract
This comprehensive guide details the reductive amination of 3-fluoro-5-iodobenzaldehyde, a critical transformation for synthesizing substituted benzylamines, which are prevalent structural motifs in medicinal chemistry and drug discovery. The presence of both fluorine and iodine atoms on the aromatic ring offers unique opportunities for subsequent chemical modifications, making the resulting amine a valuable intermediate. This document provides an in-depth analysis of the reaction mechanism, a detailed, field-proven experimental protocol, safety and handling guidelines, and a troubleshooting guide. The presented protocol prioritizes the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that offers high yields and operational simplicity. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and safely.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where it is estimated that a quarter of all carbon-nitrogen bond-forming reactions are achieved through this method.[1][2] Its prominence is due to its reliability, broad substrate scope, and operational simplicity, often allowing for a one-pot procedure.[3] The reaction facilitates the conversion of a carbonyl group into an amine via an intermediate imine, providing a controlled and efficient route to secondary and tertiary amines.[4]
The specific substrate, 3-fluoro-5-iodobenzaldehyde, is a synthetically attractive starting material. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions. The successful reductive amination of this aldehyde provides access to a class of substituted benzylamines that are key building blocks for novel therapeutics.
Reaction Mechanism and Rationale
The reductive amination of an aldehyde with a primary amine in the presence of sodium triacetoxyborohydride (STAB) proceeds through a two-step sequence within a single pot.[5][6]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine intermediate. This step is typically reversible and can be favored by the removal of water or by operating under slightly acidic conditions.[6]
-
Reduction: Sodium triacetoxyborohydride then selectively reduces the C=N double bond of the imine to the corresponding amine.[5] STAB is particularly well-suited for this transformation as it is a mild reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[7] The steric bulk and electron-withdrawing acetate groups on the boron atom temper its reactivity, making it highly selective for the protonated imine (iminium ion) over the neutral carbonyl.[5]
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Protocol for purification of 3-Fluoro-5-iodobenzaldehyde by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 3-Fluoro-5-iodobenzaldehyde via Optimized Recrystallization
Abstract
3-Fluoro-5-iodobenzaldehyde is a key substituted aromatic aldehyde intermediate in the synthesis of complex pharmaceutical agents and advanced materials.[1][2] The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised final product integrity. This document provides a detailed, first-principles-based protocol for the purification of 3-Fluoro-5-iodobenzaldehyde using recrystallization. We will explore the rationale behind solvent system selection, provide a step-by-step methodology grounded in chemical causality, and offer expert troubleshooting guidance. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity material.
Part 1: Foundational Principles & Compound Profile
Recrystallization remains a powerful and scalable technique for purifying solid organic compounds.[3] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] For 3-Fluoro-5-iodobenzaldehyde, which is typically supplied at 95-97% purity, the primary impurities are often byproducts of its synthesis or degradation products.[5][6]
The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid, in this case, 3-fluoro-5-iodobenzoic acid.[7][8] This impurity, being more polar due to the carboxylic acid group, will exhibit different solubility characteristics than the parent aldehyde, making it an ideal candidate for separation by recrystallization.
Table 1: Physicochemical Properties of 3-Fluoro-5-iodobenzaldehyde
| Property | Value | Source |
| CAS Number | 914636-93-4 | [5] |
| Molecular Formula | C₇H₄FIO | [5][9] |
| Molecular Weight | 250.01 g/mol | [10] |
| Appearance | Solid | [5][11] |
| Purity (Typical) | 95-97% | [5][6] |
| Storage | 2-8°C, Inert Atmosphere, Dark | [5][11] |
Table 2: Analysis of Potential Impurities
| Potential Impurity | Origin | Rationale for Removal by Recrystallization |
| 3-Fluoro-5-iodobenzoic Acid | Air oxidation of the aldehyde group[7][8] | Increased polarity due to the carboxylic acid moiety alters its solubility profile, often making it less soluble in non-polar solvents or more soluble in highly polar ones compared to the aldehyde. |
| Unreacted Precursors | Incomplete synthesis reaction | Precursors (e.g., corresponding toluenes or anilines) will have distinct solubility profiles.[1] |
| Self-Condensation Products | Aldol-type reactions[8] | These larger, more complex molecules typically have significantly different solubilities and are often less soluble, allowing them to be removed. |
Part 2: Solvent System Selection & Rationale
The cornerstone of a successful recrystallization is the choice of solvent.[3] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[4] This differential solubility is critical for achieving high recovery of the purified product upon cooling.
For 3-Fluoro-5-iodobenzaldehyde, a moderately polar compound, we evaluated several solvent systems based on chemical principles. Our primary recommendation is a single-solvent system using Isopropanol, which balances polarity for dissolving the aldehyde at elevated temperatures with sufficient insolubility at lower temperatures for good crystal recovery. A two-solvent system of Toluene and Heptane is presented as a robust alternative, particularly effective for removing more non-polar impurities.
Table 3: Solvent System Selection Rationale
| Solvent System | Suitability Analysis | Recommendation |
| Isopropanol (IPA) | High Suitability: Moderately polar, effectively dissolves the aldehyde when hot. The compound's solubility drops significantly upon cooling, promoting crystallization. Good for removing both more polar (benzoic acid) and less polar impurities. | Primary Recommendation |
| Ethanol/Water | Moderate Suitability: The compound is likely very soluble in hot ethanol. Water acts as an anti-solvent. This system can be effective but carries a higher risk of "oiling out" if the water is added too quickly or the solution is cooled too rapidly. | Secondary Option |
| Toluene/Heptane | High Suitability: Toluene is a good solvent for the aromatic aldehyde when hot. Heptane, a non-polar anti-solvent, is added to the hot solution to induce saturation and subsequent crystallization upon cooling. Excellent for separating from polar impurities like the corresponding benzoic acid, which will have lower solubility in this system. | Alternative Primary Recommendation |
| Hexane or Heptane | Unsuitable (as single solvent): The compound is likely to have very low solubility even at the boiling point of these non-polar solvents, leading to poor dissolution and recovery. | Reject |
| Water | Unsuitable (as single solvent): As an organic molecule, the compound is expected to be insoluble in water at all temperatures.[12] | Reject |
Part 3: Detailed Recrystallization Protocol
This protocol is designed to purify approximately 5.0 g of crude 3-Fluoro-5-iodobenzaldehyde. Adjust solvent volumes proportionally for different starting quantities.
Safety Precautions
-
Hazard Identification: 3-Fluoro-5-iodobenzaldehyde is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][10][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[14][15]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and fine solid particles.[14][16]
-
Handling: Avoid creating dust. Use spark-proof tools and handle flammable solvents away from ignition sources.[14]
Materials and Equipment
-
Crude 3-Fluoro-5-iodobenzaldehyde (approx. 5.0 g)
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Spatula and watch glass
-
Ice bath
Experimental Workflow Diagram
Caption: Recrystallization workflow for 3-Fluoro-5-iodobenzaldehyde.
Step-by-Step Protocol
-
Dissolution:
-
Place approximately 5.0 g of crude 3-Fluoro-5-iodobenzaldehyde into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-25 mL of isopropanol. The solid will not fully dissolve at this stage.
-
Gently heat the mixture on a hotplate with stirring. Continue to add small portions of isopropanol until the solid just completely dissolves at or near the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[4][17] Adding excess solvent will result in the product remaining dissolved even when cold, leading to poor recovery.[17]
-
-
Hot Gravity Filtration (if necessary):
-
If any insoluble material (e.g., dust, non-soluble impurities) is observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemmed glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[4]
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling ("shock cooling") can cause the compound to precipitate as a powder or oil, trapping impurities within the solid matrix.[4]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal recovery. Causality: The solubility of the product decreases further at lower temperatures, forcing more of the dissolved compound out of the solution and increasing the final yield.[3]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer the crystal slurry into the funnel.
-
Wash the collected crystals twice with a small amount (approx. 5 mL each) of ice-cold isopropanol. Causality: Washing with a minimal amount of cold solvent is critical. It removes any residual mother liquor (which contains the soluble impurities) from the crystal surfaces without re-dissolving a significant amount of the desired product.[17]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Part 4: Quality Control & Troubleshooting
After recrystallization, it is imperative to assess the purity of the final product.
-
Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the impure starting material.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot, with the impurity spots (e.g., the more polar benzoic acid) being absent or significantly diminished.
Table 4: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used.[17] The solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[17] |
| Product "Oils Out" | The solution is supersaturated above the melting point of the compound; the cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Vigorous stirring during the initial cooling phase can sometimes help. |
| Poor or Low Recovery | Too much solvent was used for dissolution or washing.[17] The solution was not cooled sufficiently. The compound has significant solubility in the cold solvent. | Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals (note: this crop may be less pure). Ensure the solution is thoroughly chilled in an ice bath before filtration.[17] |
| Colored Impurities Remain | The impurity has a similar solubility profile to the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Part 5: Alternative Purification Strategy: Bisulfite Adduct Formation
For aldehydes that are particularly difficult to purify by standard recrystallization, a highly effective chemical method involves the formation of a sodium bisulfite addition product.[16][18]
-
Reaction: The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid, crystalline adduct.
-
Isolation: This solid adduct can be easily isolated by filtration, separating it from non-aldehyde impurities that remain in the solution.[16]
-
Regeneration: The pure aldehyde can then be regenerated from the filtered adduct by treatment with an acid (e.g., HCl) or a base (e.g., NaHCO₃ or Na₂CO₃).
This method is exceptionally selective for aldehydes and can often yield material of "pharma-quality".[18] It is a valuable alternative for researchers facing persistent purity challenges with 3-Fluoro-5-iodobenzaldehyde.
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Please suggest a method to purify an aromatic aldehyde after an SNAr reaction . ResearchGate. [Link]
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Application Notes and Protocols for the Purification of 3-Fluoro-5-iodobenzaldehyde by Column Chromatography
Abstract
This comprehensive technical guide provides a detailed protocol for the purification of 3-Fluoro-5-iodobenzaldehyde using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note delves into the principles behind the chosen methodology, offering a robust and reproducible procedure for obtaining high-purity 3-Fluoro-5-iodobenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is designed to be self-validating, with an emphasis on the rationale behind each step to ensure both efficiency and success in the purification process.
Introduction: The Rationale for Chromatographic Purification
3-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₇H₄FIO and a molecular weight of 250.01 g/mol .[1] It typically appears as a solid and requires storage in a dark, inert atmosphere at 2-8°C to maintain its stability. Commercially available 3-Fluoro-5-iodobenzaldehyde often has a purity of around 95%, necessitating a purification step to remove synthetic byproducts and other impurities before its use in sensitive downstream applications.
Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[2][3] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3][4] For the purification of moderately polar organic molecules like 3-Fluoro-5-iodobenzaldehyde, normal-phase chromatography using a polar stationary phase (e.g., silica gel) and a non-polar or moderately polar mobile phase is the method of choice.[5][6] The separation is based on the varying affinities of the compounds in the mixture for the stationary phase; more polar compounds will adhere more strongly to the polar stationary phase and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[4]
This guide will walk you through a systematic approach to purify 3-Fluoro-5-iodobenzaldehyde, from the initial analysis of the crude material by Thin Layer Chromatography (TLC) to the final isolation of the pure product.
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC). TLC is a quick and inexpensive analytical technique that helps in determining the optimal mobile phase for separation. The goal is to find a solvent system where the desired compound has a retention factor (Rƒ) of approximately 0.3, as this generally provides the best separation in column chromatography.[7]
Materials for TLC
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)
Protocol for TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude 3-Fluoro-5-iodobenzaldehyde in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[8]
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
Optimizing the Solvent System
-
If the Rƒ value is too high (> 0.4): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the Rƒ value is too low (< 0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent.
-
Trial and Error: Systematically test different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to achieve the target Rƒ of ~0.3 for 3-Fluoro-5-iodobenzaldehyde, with good separation from any impurities.[9]
Column Chromatography Protocol
This protocol details the purification of 3-Fluoro-5-iodobenzaldehyde using flash column chromatography, a technique that uses pressure to speed up the elution process.
Materials for Column Chromatography
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)[10]
-
Sand (washed and dried)
-
Eluent (the optimized solvent system from TLC)
-
Crude 3-Fluoro-5-iodobenzaldehyde
-
Collection tubes or flasks
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of 3-Fluoro-5-iodobenzaldehyde.
Step-by-Step Protocol
Step 1: Column Packing (Wet Packing Method) [10][13]
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Prepare the Slurry: In a beaker, make a slurry of the silica gel in the chosen eluent.[13]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove air bubbles.[14]
-
Equilibrate: Once the silica has settled, add a protective layer of sand on top and wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.[15]
Step 2: Sample Loading (Dry Loading Method) [2]
Dry loading is often preferred for solid samples to ensure a narrow sample band and better separation.
-
Adsorb the Sample: Dissolve the crude 3-Fluoro-5-iodobenzaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[16]
-
Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Elute: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution. Maintain a constant flow rate.
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the purification.
Step 4: Monitoring the Fractions by TLC [17][18]
-
Spot Fractions: Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of the crude mixture for comparison.
-
Develop and Visualize: Develop the TLC plate in the eluent and visualize under a UV lamp.
-
Identify Pure Fractions: Identify the fractions that contain the pure 3-Fluoro-5-iodobenzaldehyde (a single spot with the correct Rƒ value).
Post-Purification
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.[19]
-
Final Product: The remaining solid is the purified 3-Fluoro-5-iodobenzaldehyde. Dry it under vacuum to remove any residual solvent.
Purity Assessment
After purification, it is essential to determine the purity of the isolated 3-Fluoro-5-iodobenzaldehyde.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for assessing purity. A common method for benzaldehyde derivatives involves a reversed-phase C18 column with a mobile phase such as a gradient of acetonitrile and water, and UV detection.[20][21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive method for determining purity.[23][24] By integrating the signals of the purified compound against a known internal standard, an accurate purity value can be obtained. ¹H NMR will provide information on the structure and the presence of any proton-containing impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system- Column overloading- Poorly packed column | - Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.[2]- Repack the column carefully, ensuring no air bubbles or channels.[14] |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Compound Does Not Elute | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Cracked or Channeled Column | Column ran dry or was not packed properly. | Ensure the solvent level never drops below the top of the stationary phase. Repack the column.[15] |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of 3-Fluoro-5-iodobenzaldehyde using column chromatography. By following a systematic approach of TLC analysis for solvent system optimization, careful column packing and sample loading, and diligent monitoring of fractions, researchers can consistently obtain high-purity material essential for their research and development endeavors. The principles and techniques outlined herein are fundamental to the practice of organic synthesis and are broadly applicable to the purification of other organic compounds.
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Anwendungs- und Protokollhandbuch: Derivatisierung von 3-Fluor-5-iodbenzaldehyd zur Synthese neuartiger Verbindungen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3-Fluor-5-iodbenzaldehyd, einem vielseitigen Baustein für die Synthese neuartiger Moleküle. Die Anwesenheit von drei reaktiven Zentren – dem Aldehyd, dem Iod- und dem Fluoratom – ermöglicht eine breite Palette von chemischen Transformationen, die für die medizinische Chemie und die Materialwissenschaften von großem Interesse sind.
Einleitung: Die strategische Bedeutung von 3-Fluor-5-iodbenzaldehyd
3-Fluor-5-iodbenzaldehyd ist ein wertvoller Ausgangsstoff in der Synthesechemie. Seine einzigartige Struktur bietet mehrere Angriffspunkte für die Derivatisierung:
-
Das Iodatom: Dient als exzellente Abgangsgruppe in einer Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen, was die Einführung diverser Aryl-, Heteroaryl-, Alkenyl- und Alkinylgruppen ermöglicht.[1][2]
-
Die Aldehydgruppe: Ermöglicht klassische Carbonyl-Reaktionen wie die reduktive Aminierung, Kondensationsreaktionen und die Bildung von Oximen, was zur Einführung stickstoffhaltiger und anderer funktioneller Gruppen führt.[3][4][5]
-
Das Fluoratom: Kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Zielverbindung positiv beeinflussen, indem es die metabolische Stabilität erhöht und die Bindungsaffinität zu biologischen Zielstrukturen moduliert.[1][6]
Diese Kombination macht 3-Fluor-5-iodbenzaldehyd zu einem attraktiven Grundgerüst für die Erstellung von Substanzbibliotheken zur Entdeckung neuer pharmazeutischer Wirkstoffe, insbesondere im Bereich der Kinase-Inhibitoren und anderer zielgerichteter Therapien.[1]
Protokolle für die Derivatisierung
Die folgenden Protokolle beschreiben etablierte Methoden zur Modifikation von 3-Fluor-5-iodbenzaldehyd.
Palladium-katalysierte Kreuzkupplungen (Modifikation am C-I-Zentrum)
Die Iod-Substitution ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, eine der fundamentalsten Transformationen in der organischen Synthese.
Die Suzuki-Reaktion ist eine robuste Methode zur Kupplung von Arylhalogeniden mit Organoborverbindungen und eignet sich hervorragend zur Synthese von Biaryl-Strukturen, die in vielen Medikamenten vorkommen.[2][7]
Rationale der Methodik: Die Reaktion erfordert einen Palladium(0)-Katalysator, der durch oxidative Addition an die C-I-Bindung den katalytischen Zyklus startet. Eine Base ist notwendig, um das Boronat-Salz zu bilden, welches die Transmetallierung erleichtert.[7] Die Wahl des Liganden und der Base kann die Effizienz der Reaktion erheblich beeinflussen.
Experimentelles Protokoll:
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 3-Fluor-5-iodbenzaldehyd (1.0 Äquiv.), die entsprechende Aryl- oder Heteroarylboronsäure (1.2 Äquiv.) und eine Base wie Kaliumcarbonat (K₂CO₃, 2.0 Äquiv.) oder Kaliumphosphat (K₃PO₄, 3.0 Äquiv.) vorgelegt.[2][8]
-
Lösungsmittel und Entgasung: Ein geeignetes Lösungsmittelgemisch (z.B. Dioxan/Wasser 4:1) wird hinzugefügt.[2] Die Mischung wird für 15-20 Minuten mit einem Inertgas (Argon oder Stickstoff) durchspült, um Sauerstoff zu entfernen.
-
Katalysatorzugabe: Ein Palladiumkatalysator (z.B. Pd(PPh₃)₄, 0.05 Äquiv. oder PdCl₂(dppf), 0.05 Äquiv.) wird unter Inertgasatmosphäre zugegeben.[2]
-
Reaktionsdurchführung: Die Reaktionsmischung wird auf 80-100 °C erhitzt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.[2]
-
Aufarbeitung: Nach Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biaryl-Derivat zu erhalten.
Tabelle 1: Typische Reaktionsparameter für die Suzuki-Kupplung
| Parameter | Empfehlung | Funktion |
| Ausgangsmaterial | 3-Fluor-5-iodbenzaldehyd | Elektrophil |
| Kupplungspartner | Aryl-/Heteroarylboronsäure | Nukleophil |
| Katalysator | Pd(PPh₃)₄, PdCl₂(dppf) | Katalysiert die C-C-Bindungsbildung |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aktiviert die Boronsäure[7] |
| Lösungsmittel | Dioxan/H₂O, DMF, Toluol | Löst die Reaktanden |
| Temperatur | 80 - 120 °C | Beschleunigt die Reaktion |
| Atmosphäre | Inert (Argon, N₂) | Verhindert die Deaktivierung des Katalysators |
Die Sonogashira-Kupplung ermöglicht die direkte Verknüpfung eines terminalen Alkins mit einem Arylhalogenid und ist die effizienteste Methode zur Synthese von konjugierten Enin-Systemen und Arylalkinen.[9][10]
Rationale der Methodik: Diese Reaktion nutzt ein duales Katalysatorsystem aus Palladium und Kupfer(I).[9] Der Palladium-Katalysator durchläuft einen ähnlichen Zyklus wie bei der Suzuki-Kupplung, während das Kupfer(I)-Salz mit dem Alkin reagiert, um ein Kupfer(I)-acetylid zu bilden, welches die Transmetallierung auf das Palladiumzentrum beschleunigt.[9]
Experimentelles Protokoll:
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 3-Fluor-5-iodbenzaldehyd (1.0 Äquiv.), der Palladium-Katalysator (z.B. Pd(PPh₃)₂Cl₂, 0.02 Äquiv.) und der Kupfer(I)-Kokatalysator (z.B. CuI, 0.04 Äquiv.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder DMF gelöst.
-
Entgasung: Die Lösung wird für 15-20 Minuten mit Argon oder Stickstoff entgast.
-
Reagenzienzugabe: Eine organische Base (z.B. Triethylamin, Et₃N, 3.0 Äquiv.) und das terminale Alkin (1.2 Äquiv.) werden zugegeben.
-
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur gerührt, bis die Umsetzung vollständig ist (Verfolgung mittels DC oder LC-MS). In manchen Fällen kann ein leichtes Erwärmen (40-60 °C) erforderlich sein.
-
Aufarbeitung: Das Reaktionsgemisch wird durch ein Kieselgur-Pad filtriert, um die Katalysatoren zu entfernen. Das Filtrat wird im Vakuum eingeengt.
-
Reinigung: Der Rückstand wird in einem organischen Lösungsmittel aufgenommen, mit Wasser und gesättigter Kochsalzlösung gewaschen, getrocknet und durch Säulenchromatographie gereinigt.
Direkte reduktive Aminierung (Modifikation an der Aldehyd-Gruppe)
Die reduktive Aminierung ist eine der wichtigsten Methoden zur Bildung von C-N-Bindungen und ermöglicht die Synthese von sekundären und tertiären Aminen aus Aldehyden.[11]
Rationale der Methodik: Die Reaktion verläuft in zwei Schritten: Zuerst bildet der Aldehyd mit einem primären oder sekundären Amin ein (in der Regel instabiles) Imin oder Iminium-Ion. Dieses Intermediat wird dann in situ durch ein mildes Reduktionsmittel zu dem entsprechenden Amin reduziert.[11] Die Verwendung von selektiven Reduktionsmitteln wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist vorteilhaft, da es das Iminium-Ion schneller reduziert als den Ausgangs-Aldehyd.[11][12]
Experimentelles Protokoll:
-
Vorbereitung: 3-Fluor-5-iodbenzaldehyd (1.0 Äquiv.) wird in einem aprotischen Lösungsmittel (z.B. 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF)) gelöst.[3]
-
Iminbildung: Das entsprechende primäre oder sekundäre Amin (1.1 Äquiv.) wird zugegeben. Bei Bedarf kann eine katalytische Menge Essigsäure hinzugefügt werden, um die Iminbildung zu beschleunigen. Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt.[3][12]
-
Reduktion: Das Reduktionsmittel Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.2-1.5 Äquiv.) wird portionsweise zugegeben.[12] Die Reaktion ist oft leicht exotherm.
-
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (typischerweise 6-24 Stunden, Verfolgung mittels DC oder LC-MS).
-
Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung gequencht.[12] Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z.B. Dichlormethan oder Ethylacetat) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und das Rohprodukt durch Säulenchromatographie oder Kristallisation gereinigt.
Tabelle 2: Typische Reaktionsparameter für die reduktive Aminierung
| Parameter | Empfehlung | Funktion |
| Ausgangsmaterial | 3-Fluor-5-iodbenzaldehyd | Elektrophiles Carbonyl |
| Kupplungspartner | Primäres oder sekundäres Amin | Nukleophil |
| Reduktionsmittel | NaBH(OAc)₃, NaBH₃CN | Reduziert das Iminium-Ion[11] |
| Lösungsmittel | DCE, THF, EtOAc | Löst die Reaktanden |
| Temperatur | Raumtemperatur | Milde Bedingungen |
| Zusatz | Essigsäure (katalytisch) | Beschleunigt die Iminbildung |
Zusammenfassung und Ausblick
Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und die reduktive Aminierung demonstrieren die außerordentliche Vielseitigkeit von 3-Fluor-5-iodbenzaldehyd als Baustein für die Synthese komplexer und diverser Molekülstrukturen. Durch die orthogonale Reaktivität der Iod- und der Aldehyd-Funktion können diese Transformationen sequenziell durchgeführt werden, was einen modularen Ansatz zur Erstellung von Substanzbibliotheken ermöglicht. Diese Strategien sind von unschätzbarem Wert für die moderne Wirkstoffforschung und die Entwicklung neuartiger Materialien.
Referenzen
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
-
BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions.
-
BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.
-
BenchChem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
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BenchChem. (2025). Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols.
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Application Notes & Protocols: A Guide to Key Synthetic Transformations of 3-Fluoro-5-iodobenzaldehyde
Introduction: The Strategic Value of 3-Fluoro-5-iodobenzaldehyde
In the landscape of modern medicinal chemistry and materials science, 3-Fluoro-5-iodobenzaldehyde stands out as a supremely versatile building block. Its utility is derived from the orthogonal reactivity of its three key functional groups: an aldehyde, a fluorine atom, and an iodine atom. The aldehyde serves as a versatile handle for chain elongation and functionalization through reactions like reductive amination and olefination. The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex biaryl and acetylenic scaffolds.[1][2] Concurrently, the fluorine atom can impart critical modulations to the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, a strategy widely employed in drug design.[2]
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for several high-impact transformations of this key intermediate. The methodologies are presented not merely as steps, but with a rationale for the selection of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Compound Profile and Physicochemical Properties
Proper handling and storage are paramount for maintaining the integrity of 3-Fluoro-5-iodobenzaldehyde. It is a solid at room temperature and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[3]
| Property | Value | Source |
| CAS Number | 914636-93-4 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₄FIO | PubChem[4][5] |
| Molecular Weight | 250.01 g/mol | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Storage | 2-8°C, Inert Atmosphere, Dark | Sigma-Aldrich[3] |
| Purity | Typically >95% | Sigma-Aldrich[3] |
Safety and Handling
Based on available safety data for the compound and structurally related halogenated benzaldehydes, appropriate precautions must be taken.[3][6][7]
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation, and cause serious eye irritation.[3][6][7]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
In case of contact, wash the affected area immediately with plenty of water.[6]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Core Synthetic Applications and Experimental Protocols
The true power of 3-Fluoro-5-iodobenzaldehyde lies in its capacity for sequential, selective functionalization. The following protocols detail common and highly effective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling than a C-F or C-H bond, allowing for selective modification at the 5-position.[9] Aryl iodides are generally the most reactive aryl halides in these transformations.[9]
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds prevalent in pharmaceuticals.[1][10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-Fluoro-5-iodobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: To this solid mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Under a positive flow of inert gas, add a degassed 4:1 mixture of dioxane and water.[1]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with deionized water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the 3-fluoro-5-arylbenzaldehyde product.[11]
Causality Notes:
-
Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source suitable for a wide range of substrates.
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step in the catalytic cycle.[10]
-
Solvent: The dioxane/water system ensures solubility for both the organic substrates and the inorganic base.[1]
The Sonogashira coupling provides a direct and efficient route to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[9][12]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira cross-coupling.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%), and copper(I) iodide (CuI) (5 mol%).[13]
-
Solvent/Base Addition: Add anhydrous tetrahydrofuran (THF) and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.5 eq).[13][14]
-
Reactant Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[13]
Causality Notes:
-
Dual Catalysis: The reaction relies on a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which speeds up the key transmetalation step.[9][12]
-
Base: The amine base is crucial; it serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[12]
Reductive Amination: Synthesis of Benzylamines
Reductive amination is a highly efficient and common method for forming C-N bonds. It involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine.[15]
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Detailed Protocol:
-
Reaction Setup: Dissolve 3-Fluoro-5-iodobenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[16]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STABH) (1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Reaction Execution: Allow the reaction to stir at room temperature overnight.
-
Monitoring: Check for completion using LC-MS or TLC.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then separate the layers. Extract the aqueous phase with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude benzylamine can be purified by column chromatography.
Causality Notes:
-
Reducing Agent: Sodium triacetoxyborohydride (STABH) is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion) intermediate.[15] This selectivity avoids side reactions and allows for a convenient one-pot procedure.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[17][18] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[19]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction.
Detailed Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under Argon, suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide for forming a terminal alkene) (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 1 hour at this temperature.[20]
-
Aldehyde Addition: Dissolve 3-Fluoro-5-iodobenzaldehyde (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide, a major byproduct. Purify by column chromatography on silica gel to isolate the alkene.
Causality Notes:
-
Ylide Type and Stereochemistry: The structure of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., from alkyl halides) typically favor the formation of (Z)-alkenes, whereas stabilized ylides (with electron-withdrawing groups like esters) predominantly yield (E)-alkenes.[17][21]
-
Driving Force: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[18]
Product Characterization
The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the products.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
Chromatography (TLC, LC-MS, GC-MS): Used to assess reaction completion and purity of the final compound.
References
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
2-Fluoro-5-iodobenzaldehyde PubChem Entry. National Institutes of Health. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Wittig reaction. Wikipedia. [Link]
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Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
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Wittig Reaction. Chemistry LibreTexts. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
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Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. ResearchGate. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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3-Fluoro-5-iodobenzonitrile PubChem Entry. National Institutes of Health. [Link]
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3-fluoro-5-iodobenzaldehyde PubChem Entry. PubChemLite. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
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The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst. Royal Society of Chemistry. [Link]
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Development of the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Application Notes and Protocols for Monitoring 3-Fluoro-5-iodobenzaldehyde Reactions
Introduction: The Critical Role of Reaction Monitoring in Drug Development
In the fast-paced world of drug discovery and development, the efficient synthesis of novel chemical entities is paramount. 3-Fluoro-5-iodobenzaldehyde is a valuable building block in medicinal chemistry, prized for its strategically placed functional groups that allow for diverse chemical transformations, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] Precise and real-time monitoring of these reactions is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. This guide provides detailed, field-proven protocols for the analytical monitoring of reactions involving 3-Fluoro-5-iodobenzaldehyde using two ubiquitous laboratory techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of analytical technique is dictated by the specific needs of the researcher. TLC offers a rapid, cost-effective, and visually intuitive method for qualitative reaction tracking, making it ideal for quick checks at the bench.[3] Conversely, LC-MS provides unparalleled sensitivity and specificity, enabling both qualitative and quantitative analysis of complex reaction mixtures, which is crucial for detailed kinetic studies, byproduct identification, and final product purity assessment.[4] This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to implement robust and reliable analytical monitoring for their synthetic endeavors.
Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Profiling
TLC is an indispensable tool for the synthetic chemist, offering a swift assessment of the reaction's progress by separating the components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5]
The "Why": Causality in TLC Method Development
The selection of a suitable TLC method hinges on the polarity differences between the starting material, intermediates, and the final product. 3-Fluoro-5-iodobenzaldehyde is a moderately polar compound due to the presence of the aldehyde group. In cross-coupling reactions, the iodine atom is replaced by a larger, often less polar, organic moiety, leading to a significant change in the overall polarity of the molecule. This polarity difference is the key to achieving good separation on a TLC plate.
A common and effective mobile phase for such compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6] The ratio of these solvents is adjusted to achieve optimal separation, where the starting material and product have distinct and well-resolved spots. An ideal Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, lies between 0.2 and 0.8 for reliable analysis.[3]
Protocol 1: TLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol details the monitoring of a representative Suzuki-Miyaura reaction between 3-Fluoro-5-iodobenzaldehyde and a boronic acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
p-Anisaldehyde stain (optional)
Step-by-Step Procedure:
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Cover the chamber with the lid and let it equilibrate for at least 15 minutes.
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of 3-Fluoro-5-iodobenzaldehyde (dissolved in a volatile solvent like dichloromethane or ethyl acetate) onto the SM lane.
-
Rxn Lane: At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it onto the Rxn lane.
-
Co-spot Lane: Spot the starting material and the reaction mixture at the same point in the Co lane. This helps in unambiguously identifying the starting material spot in the reaction mixture lane.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like 3-Fluoro-5-iodobenzaldehyde and its products will appear as dark spots against a fluorescent background.[7] Circle the spots with a pencil.
-
(Optional) For enhanced visualization, especially if the product is not strongly UV-active, place the plate in an iodine chamber for a few minutes. Aromatic compounds will typically stain brown.[7]
-
(Optional) For aldehydes, a p-anisaldehyde stain can be used. Dip the plate in the stain and gently heat with a heat gun until colored spots appear.[8]
-
Data Interpretation:
As the reaction progresses, the intensity of the starting material spot in the Rxn lane will decrease, while a new spot corresponding to the less polar product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the Rxn lane.
| Compound | Expected Rf (20% EtOAc/Hexane) | Visualization |
| 3-Fluoro-5-iodobenzaldehyde | ~0.4 - 0.5 | UV, Iodine, p-Anisaldehyde |
| Suzuki Product (e.g., 3-Fluoro-5-phenylbenzaldehyde) | ~0.6 - 0.7 | UV, Iodine |
Note: Rf values are indicative and can vary based on exact conditions. For similar halogenated aromatic compounds, Rf values in ethyl acetate/hexane systems have been reported, providing a good starting point for method development.[6][9]
Workflow for TLC Monitoring:
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for In-Depth Analysis
For a more comprehensive understanding of the reaction, including quantification of reactants and products, identification of byproducts, and assessment of final purity, LC-MS is the gold standard.[4][10]
The "Why": Causality in LC-MS Method Development
The separation in reversed-phase LC is based on the hydrophobic interactions of the analytes with the stationary phase (typically C18).[11] 3-Fluoro-5-iodobenzaldehyde and its cross-coupling products are well-suited for this technique. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is programmed to increase in organic content over time (a gradient elution). This allows for the separation of compounds with a wide range of polarities.[12]
The addition of a small amount of an acid, such as formic acid, to the mobile phase serves two purposes: it improves the peak shape of the analytes and facilitates their ionization in the mass spectrometer's electrospray ionization (ESI) source.[13] ESI is a soft ionization technique that is ideal for analyzing small organic molecules, typically forming protonated molecules [M+H]+.[14]
Protocol 2: LC-MS Analysis of a Sonogashira Coupling Reaction Mixture
This protocol outlines a general method for the analysis of a Sonogashira reaction involving 3-Fluoro-5-iodobenzaldehyde.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample vials
Step-by-Step Procedure:
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot significantly (e.g., 1:1000) with a 50:50 mixture of Mobile Phase A and B. This prevents overloading the column and contaminating the MS source.[15]
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS System Setup:
-
LC Method:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Gradient Program:
Time (min) %B 0.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
-
MS Method (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-500
-
-
-
Data Acquisition: Inject the prepared samples and acquire the data.
Data Analysis and Interpretation:
-
Chromatogram Analysis: Examine the total ion chromatogram (TIC). The starting material, 3-Fluoro-5-iodobenzaldehyde, will elute at an earlier retention time than the less polar Sonogashira product.
-
Mass Spectra Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the [M+H]+ ion for the starting material (m/z 250.9) and the expected product. The presence of iodine will result in a characteristic isotopic pattern.[12]
-
Search for potential byproducts, such as homocoupling products of the alkyne.
-
-
Quantitative Analysis (Optional): For quantitative analysis, an internal standard can be used.[16] A calibration curve can be constructed by analyzing standards of known concentrations to determine the concentration of the starting material and product in the reaction mixture over time.
LC-MS/MS for Structural Confirmation:
For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed. The [M+H]+ ion of interest is selected and fragmented, and the resulting fragment ions provide structural information. For benzaldehydes, characteristic fragmentations include the loss of CO (28 Da) and the formation of the phenyl cation.[13][17]
Workflow for LC-MS Analysis:
Troubleshooting and Best Practices
-
TLC: If spots are streaking, consider adding a small amount of acetic acid to the mobile phase for acidic compounds or triethylamine for basic compounds. If the Rf values are too low, increase the polarity of the mobile phase (more ethyl acetate). If they are too high, decrease the polarity (more hexanes).[3]
-
LC-MS: Poor peak shape can often be improved by adjusting the mobile phase pH with formic or acetic acid. If you observe low signal intensity, check the ESI source parameters and ensure proper sample dilution to avoid ion suppression.[18] Regular system maintenance, including cleaning the ion source, is crucial for reproducible results.
Conclusion
The judicious application of TLC and LC-MS for reaction monitoring is fundamental to the successful and efficient synthesis of molecules derived from 3-Fluoro-5-iodobenzaldehyde. TLC provides a rapid, qualitative snapshot of the reaction's progress, while LC-MS offers a detailed, quantitative picture. By leveraging the strengths of both techniques, researchers can accelerate their drug development efforts, ensuring the timely and cost-effective production of high-quality chemical entities. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of tailored analytical methods for a wide range of synthetic transformations.
References
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- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Royal Society of Chemistry. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated C-C Bond Forming Transfer Hydrogenation.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
- Department of Chemistry, University of Rochester. (n.d.). 5. Thin Layer Chromatography.
- WSU. (n.d.). Monitoring Reactions by TLC.
- Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- ResearchGate. (n.d.). LC-MS data analysis. A generic workflow for LC-MS data analysis.
- The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
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- ResearchGate. (n.d.). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- ChemicalBook. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- PubChem. (n.d.). 3-fluoro-5-(N,3,5-trimethylanilino)benzaldehyde.
- Benchchem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- PubMed. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry.
- NIH. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- NIH. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- YouTube. (2021, August 22). Visualizing a TLC plate.
- ResearchGate. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- RSC Advances. (n.d.). New water soluble Pd-Imidate complexes as highly efficient catalysts for the synthesis of C5-arylated pyrimidine nucleosides via Suzuki-Miyaura cross-coupling.
- PMC. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.
- OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- Thermo Fisher Scientific. (n.d.). A Fully Automated LC-MS Workflow for Identifying Targets in Chemical Reactions.
- LCGC International. (2023, February 2). Troubleshooting LC-MS.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
- Creative Proteomics. (n.d.). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs.
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How to prevent deiodination in 3-Fluoro-5-iodobenzaldehyde reactions
Welcome to the technical support center for 3-Fluoro-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, with a specific focus on preventing the undesired side reaction of deiodination in cross-coupling methodologies. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Deiodination Side Reactions
Deiodination, or hydrodehalogenation, is a frequent and troublesome side reaction observed during cross-coupling reactions involving aryl iodides. This process leads to the formation of 3-fluorobenzaldehyde, a byproduct that reduces the yield of the desired product and complicates purification. Below, we address specific issues you might be encountering.
Issue 1: Significant formation of 3-fluorobenzaldehyde during a Suzuki-Miyaura coupling reaction.
Question: I am attempting a Suzuki-Miyaura coupling with 3-fluoro-5-iodobenzaldehyde and an arylboronic acid, but I am observing a significant amount of the deiodinated byproduct, 3-fluorobenzaldehyde. What are the likely causes and how can I mitigate this?
Answer: This is a classic problem stemming from a competition between the desired productive catalytic cycle and a parasitic deiodination pathway. The primary culprits are often the choice of base, ligand, and solvent, which can create conditions favorable for protonolysis of key intermediates.
Mechanistic Insight: The deiodination side reaction often occurs after the oxidative addition of the aryl iodide to the Pd(0) catalyst.[1][2][3] The resulting Ar-Pd(II)-I intermediate can, under certain conditions, undergo protonolysis (cleavage by a proton) before it has a chance to transmetalate with the boronic acid. Sources of protons can be residual water, alcohols used as solvents, or even the base itself.
Recommended Actions:
-
Ligand Optimization: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rates of both oxidative addition and reductive elimination, which can help the desired coupling reaction outcompete the deiodination pathway.[4][5][6]
-
Actionable Advice: Switch from less bulky ligands like PPh₃ to more sterically demanding and electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote a faster reductive elimination step, decreasing the lifetime of intermediates susceptible to protonolysis.[4]
-
-
Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote deiodination, particularly at elevated temperatures.
-
Actionable Advice: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are less prone to promoting protonolysis.[4]
-
-
Solvent System: Protic solvents, such as alcohols, can be a direct source of protons for the deiodination reaction.
-
Actionable Advice: Utilize aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[4] If a mixed solvent system is required for solubility, minimize the amount of the protic component and consider using rigorously dried solvents.
-
Data-Driven Recommendations for Suzuki Coupling:
| Parameter | Sub-Optimal Choice | Recommended Alternative | Rationale |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination.[4][5] |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases reduce the propensity for protonolysis.[4][7] |
| Solvent | Methanol, Ethanol | Dioxane, THF, Toluene | Aprotic solvents minimize the availability of proton sources.[4] |
| Temperature | > 100 °C | 60-80 °C | Lower temperatures can disfavor the deiodination side reaction. |
Issue 2: Deiodination in Sonogashira Coupling Reactions.
Question: My Sonogashira coupling of 3-fluoro-5-iodobenzaldehyde with a terminal alkyne is yielding the deiodinated starting material. How can I improve the selectivity for the desired C-C bond formation?
Answer: Deiodination in Sonogashira reactions can be particularly problematic, often exacerbated by conditions that favor the reduction of the Pd(II) intermediate or promote protonolysis.[8][9][10] The copper co-catalyst, while beneficial for the desired coupling, can also play a role in side reactions if not carefully controlled.
Mechanistic Insight: The Sonogashira catalytic cycle involves both palladium and copper. After oxidative addition of the 3-fluoro-5-iodobenzaldehyde to Pd(0), the resulting Pd(II) complex must undergo transmetalation with a copper(I)-acetylide species.[2][11] If this step is slow, or if there are sources of hydrides or protons present, the Ar-Pd(II)-I intermediate can be diverted to the deiodinated product. Homocoupling of the alkyne (Glaser coupling) is another common side reaction that can be promoted by the presence of oxygen.[12]
Recommended Actions:
-
Copper-Free Conditions: The copper co-catalyst can sometimes facilitate side reactions. Modern protocols have been developed that proceed efficiently without copper, often relying on a suitable base and ligand combination.
-
Actionable Advice: Attempt the reaction using a copper-free protocol. This often involves using a palladium source like Pd(OAc)₂ with a bulky phosphine ligand and a base such as Cs₂CO₃ or a bulky amine.
-
-
Base and Solvent Choice: The amine base in a Sonogashira reaction can serve as both a base and a solvent. However, some amines can act as reducing agents at higher temperatures, leading to palladium black formation and promoting deiodination.
-
Actionable Advice: Use a non-coordinating, bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent like THF or toluene. This can help to suppress side reactions. Ensure all reagents are thoroughly deoxygenated to prevent homocoupling.[12]
-
-
Temperature Control: Higher temperatures can accelerate the rate of deiodination.
Issue 3: Deiodination during Buchwald-Hartwig Amination.
Question: I am performing a Buchwald-Hartwig amination on 3-fluoro-5-iodobenzaldehyde and am observing the formation of 3-fluorobenzaldehyde. What adjustments should I make to my protocol?
Answer: Similar to other cross-coupling reactions, deiodination in Buchwald-Hartwig aminations is a common side reaction.[13][14] The highly basic conditions typically required for this transformation can make the Ar-Pd(II)-I intermediate particularly susceptible to protonolysis.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[15][16] Reductive elimination then furnishes the desired C-N bond.[15] If the rate of amido complex formation or reductive elimination is slow, the Ar-Pd(II)-I intermediate can be intercepted by a proton source, leading to deiodination.
Recommended Actions:
-
Ligand Selection is Key: The development of bulky, electron-rich biaryl phosphine ligands has been crucial for the success of the Buchwald-Hartwig amination, in part because they promote rapid reductive elimination.[14][17]
-
Careful Base Selection: While a strong base is necessary to deprotonate the amine, some bases are more prone to causing deiodination than others.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is a very strong base and is often used. However, if deiodination is an issue, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which can be effective and sometimes lead to cleaner reactions.[15]
-
-
Use of Precatalysts: Palladium precatalysts, such as those developed by Buchwald, can provide a more active and well-defined Pd(0) source in situ, leading to more efficient catalysis and potentially fewer side reactions.[18]
-
Actionable Advice: Instead of using a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, consider using a commercially available Buchwald precatalyst (e.g., XPhos-Pd-G3).
-
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycle and the point at which the undesired deiodination pathway diverges.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is the Carbon-Iodine bond so susceptible to cleavage in these reactions? A1: The Carbon-Iodine bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy makes aryl iodides highly reactive towards oxidative addition to Pd(0), which is the first step in most cross-coupling reactions.[1][8] While this high reactivity is advantageous for initiating the catalytic cycle at lower temperatures, it also makes the molecule more susceptible to undesired reductive processes like deiodination.
Q2: Can the aldehyde group in 3-fluoro-5-iodobenzaldehyde interfere with the reaction? A2: Yes, the aldehyde group can potentially cause complications. Aldehydes can be sensitive to strongly basic and nucleophilic conditions, leading to side reactions such as aldol condensations or Cannizzaro reactions, especially at high temperatures. Additionally, the aldehyde's electron-withdrawing nature can influence the electronic properties of the aryl ring, affecting the rates of the catalytic cycle steps. It is generally advisable to use the mildest basic conditions possible and to keep reaction temperatures as low as feasible.
Q3: Are there any non-palladium catalysts that can be used to avoid deiodination? A3: While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also catalyze cross-coupling reactions.[19][20] Nickel catalysts, for instance, are known to be effective for coupling less reactive aryl chlorides and can sometimes offer different selectivity profiles. Iron-catalyzed hydrodehalogenation has also been developed, highlighting that other metals can certainly facilitate this side reaction.[21] For any given transformation, exploring alternative catalysts could be a valid strategy if deiodination with palladium proves intractable.
Q4: How can I effectively monitor the reaction to track the formation of the deiodinated byproduct? A4: The most effective way to monitor the reaction is by using techniques that can separate and identify the starting material, desired product, and the deiodinated byproduct.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the progress. The byproduct (3-fluorobenzaldehyde) will likely have a different Rf value than the starting material and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for both separating and identifying volatile components. It can provide quantitative data on the relative amounts of each species in the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and provides high-resolution separation and mass identification. This is often the preferred method for complex reaction mixtures in pharmaceutical development.
Q5: I have tried optimizing ligands, bases, and solvents, but deiodination is still a major issue. What other parameters can I investigate? A5: If the core components have been optimized, consider these additional factors:
-
Palladium Precatalyst: As mentioned, using a well-defined precatalyst can improve catalytic efficiency.[18]
-
Additives: In some cases, additives can influence the reaction outcome. For example, the addition of certain salts can affect the solubility and reactivity of intermediates.
-
Reaction Concentration: Very dilute or very concentrated conditions can sometimes alter reaction kinetics and favor one pathway over another. Experiment with different molar concentrations.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid or other coupling partner, are of high purity. Impurities can sometimes inhibit the catalyst or promote side reactions. Also, ensure your 3-fluoro-5-iodobenzaldehyde starting material is pure and has not partially degraded.
References
-
Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. ResearchGate. Available at: [Link]
-
Bosiak, M. J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Available at: [Link]
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Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. Available at: [Link]
-
Sonogashira Coupling. YouTube. (2020). Available at: [Link]
-
Jouha, J., et al. (2018). Room temperature dehalogenation of (hetero)aryl halides with magnesium/methanol. AGRIS. Available at: [Link]
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Practical iron-catalyzed dehalogenation of aryl halides. Sci-Hub. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010). Available at: [Link]
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A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PubMed. (2020). Available at: [Link]
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Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. ResearchGate. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
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Cross-coupling reaction. Wikipedia. Available at: [Link]
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New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. Available at: [Link]
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Suzuki reactions promoted by different ligands. ResearchGate. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC - NIH. Available at: [Link]
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Phosphine ligands and catalysis. Gessner Group. Available at: [Link]
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Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. (2020). Available at: [Link]
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Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PMC. (2021). Available at: [Link]
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Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. NIH. Available at: [Link]
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Inhibition of thyroidal deiodination of diiodotyrosine by compounds which enhance NADPH oxidation. PubMed. Available at: [Link]
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Dynamic control of chirality in phosphine ligands for enantioselective catalysis. PubMed. (2015). Available at: [Link]
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Choguill, H. S., & Ridd, J. H. (1961). The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society (Resumed). Available at: [Link]
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Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Fluoro-5-iodobenzaldehyde
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and reproducibility of their reactions with this specific substrate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Q1: My reaction has stalled, or I'm observing very low conversion to the desired product. What are the primary factors to investigate?
A1: A stalled or low-conversion reaction with 3-fluoro-5-iodobenzaldehyde can stem from several sources, primarily related to catalyst activity and reaction conditions.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common culprit.
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to the formation of palladium oxides, which are catalytically inactive. Ensure you are using a robust degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[1]
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation. Use fresh, high-purity ligands. If you suspect ligand degradation, consider using pre-formed, air-stable palladium pre-catalysts (e.g., XPhos Pd G3/G4), which are designed for greater robustness.[2]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While the carbon-iodine bond in 3-fluoro-5-iodobenzaldehyde is quite reactive, some reactions may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or a slightly elevated temperature (e.g., 50 °C), a gradual increase to 80-100 °C may be necessary.[3] However, be mindful that excessive heat can promote side reactions.
-
Base Strength and Solubility: The choice and quality of the base are critical. If the base is not strong enough or is not sufficiently soluble in the reaction medium, the crucial transmetalation step of the catalytic cycle will be inefficient.[4] For this substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[5][6] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Inhibitory Effects of the Aldehyde: The aldehyde group can, in some cases, coordinate to the palladium center, potentially inhibiting the catalytic cycle. While this is more pronounced with nickel catalysts, it can still be a factor with palladium.[7] If you suspect this is an issue, you could consider protecting the aldehyde as an acetal, performing the Suzuki coupling, and then deprotecting it.[8]
Q2: I'm seeing a significant amount of 3-fluorobenzaldehyde as a byproduct. How can I minimize this dehalogenation?
A2: The formation of 3-fluorobenzaldehyde is due to a side reaction called hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This is a common issue, especially with electron-deficient aryl halides.
-
Proton Sources: The primary cause of hydrodehalogenation is the presence of a proton source in your reaction mixture.[8]
-
Water Content: While many Suzuki reactions tolerate or even require a small amount of water, excess water can be detrimental. Ensure your solvents are anhydrous if you are aiming for a strictly anhydrous system. If you are using an aqueous biphasic system (e.g., Dioxane/Water), carefully control the water ratio.
-
Reagent Purity: Ensure all reagents, including the base and boronic acid, are free from excess moisture.
-
-
Choice of Base: Stronger bases can sometimes exacerbate dehalogenation. Switching to a weaker or non-hydroxide base, such as Cs₂CO₃ or K₃PO₄, can often mitigate this issue.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.[8]
Q3: The major impurity in my reaction is the homocoupled product of my boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side reaction.
-
Presence of Oxygen: This is the most frequent cause. Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by the palladium species.[1] Rigorous degassing of the reaction mixture before adding the catalyst is the most effective preventative measure.
-
Palladium(II) Species: The use of Pd(II) pre-catalysts without a proper in-situ reduction to Pd(0) can sometimes lead to homocoupling.[1] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) catalyst. Using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst can help avoid this.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard practice. However, a large excess can sometimes increase the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst system (catalyst and ligand) for the Suzuki coupling of 3-fluoro-5-iodobenzaldehyde?
A4: The "optimal" system can be substrate-dependent, but for an electron-deficient aryl iodide like 3-fluoro-5-iodobenzaldehyde, several reliable options exist.
-
For General Reliability: PdCl₂(dppf) is a robust and widely used catalyst for a range of Suzuki couplings and is a good first choice.[5]
-
For High Activity: Modern Buchwald-type ligands, such as SPhos or XPhos, paired with a palladium source like Pd₂(dba)₃ or as pre-formed pre-catalysts (e.g., XPhos Pd G3), often provide higher turnover numbers and are effective for challenging substrates.[2][9]
-
Traditional Choice: Pd(PPh₃)₄ is a classic catalyst, but it can sometimes be less efficient at lower temperatures with aryl iodides due to the slow turnover of the Pd(II)-iodide intermediate in the presence of excess phosphine.[10]
Q5: Which base and solvent combination is recommended for this reaction?
A5: A polar aprotic solvent system is generally preferred.
-
Solvents:
-
Dioxane/Water (e.g., 4:1 or 5:1 v/v): This is a very common and effective solvent system that often provides good solubility for both the organic and inorganic reagents.[5]
-
Toluene/Water or THF/Water: These are also excellent choices and are frequently used.[1][2]
-
DMF or Acetonitrile/Water: These can also be effective, particularly for substrates with poor solubility in other solvents.[6]
-
-
Bases:
Q6: Are there any known incompatibilities or side reactions with the aldehyde functional group?
A6: Yes, the aldehyde group can be sensitive under certain conditions.
-
Strong Bases: Strong bases like NaOH or KOH, especially at elevated temperatures, could potentially lead to side reactions such as aldol condensation if other enolizable protons are present, or Cannizzaro-type reactions. It is generally advisable to use carbonate or phosphate bases.[8]
-
Reductive Conditions: Some reaction conditions, particularly if certain additives or impurities are present, could potentially lead to the reduction of the aldehyde to an alcohol. This is not a primary Suzuki pathway but is something to be aware of during characterization.
Q7: How can I effectively monitor the reaction progress?
A7: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: This is a quick and easy way to visualize the consumption of the starting material (3-fluoro-5-iodobenzaldehyde) and the appearance of the more non-polar product. Co-spotting your starting material alongside the reaction mixture is essential for accurate comparison.
-
LC-MS: This provides more definitive information, allowing you to track the masses of the starting material, product, and any significant byproducts (like the dehalogenated or homocoupled species).
Q8: What are the best practices for setting up the reaction to ensure success?
A8:
-
High-Purity Reagents: Use fresh, high-purity starting materials, catalyst, ligand, and base.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Argon or Nitrogen).
-
Rigorous Degassing: Thoroughly degas the solvent(s) before use.
-
Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid, and base to the flask, seal it, and then purge with inert gas. Add the degassed solvent, and finally, add the catalyst under a positive pressure of inert gas.
-
Consistent Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of 3-fluoro-5-iodobenzaldehyde. Optimization may be required based on the specific boronic acid used.
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf) (0.03 eq)
-
K₂CO₃ (2.0 eq), finely powdered
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-iodobenzaldehyde, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add a degassed 4:1 mixture of dioxane and water.
-
Stir the mixture and continue to bubble argon through the solution for another 15-20 minutes.
-
Under a positive pressure of argon, add the PdCl₂(dppf) catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.[5]
Data Summary Table
| Parameter | Recommendation | Rationale & Considerations |
| Aryl Halide | 3-Fluoro-5-iodobenzaldehyde | The C-I bond is highly reactive towards oxidative addition.[13] The electron-withdrawing F and CHO groups further activate the ring.[4] |
| Catalyst | PdCl₂(dppf) or XPhos Pd G3 (1-5 mol%) | PdCl₂(dppf) is robust and reliable. Buchwald pre-catalysts offer high activity and air stability.[2][5] |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ (1.1-1.5 eq) | A slight excess drives the reaction to completion. Boronic esters (e.g., pinacol) can also be used.[1] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq) | Carbonates and phosphates offer a good balance of reactivity while minimizing side reactions.[5][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (4:1) | Biphasic systems often provide excellent solubility for all components.[5][6] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for efficient catalytic turnover without excessive byproduct formation.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and homocoupling of the boronic acid.[1] |
Visual Guides
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23, 8169. [Link]
-
National Institutes of Health (NIH). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ResearchGate. Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. [Link]
-
Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]
-
Reddit. Problems with Suzuki coupling. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
ACS Publications. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Ligand Selection for 3-Fluoro-5-iodobenzaldehyde to Minimize Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 3-Fluoro-5-iodobenzaldehyde. Our focus is on strategic ligand selection to mitigate common side reactions and enhance the efficiency and reproducibility of your synthetic routes.
Introduction: The Challenge of 3-Fluoro-5-iodobenzaldehyde
3-Fluoro-5-iodobenzaldehyde is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—possessing iodo, fluoro, and aldehyde moieties—presents unique challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the aldehyde and fluorine can influence the reactivity of the C-I bond, while the aldehyde itself can participate in or be sensitive to certain reaction conditions, leading to undesired side products. This guide will equip you with the knowledge to navigate these complexities through rational ligand selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 3-Fluoro-5-iodobenzaldehyde in cross-coupling reactions?
The primary side reactions encountered are hydrodehalogenation, homocoupling of the starting material or the organometallic reagent, and reactions involving the aldehyde functionality.
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 3-fluorobenzaldehyde. This can occur through several pathways, including protonolysis of the aryl-palladium intermediate or as a result of β-hydride elimination from the organometallic partner followed by reductive elimination.[1]
-
Homocoupling: This results in the formation of 5,5'-difluoro-3,3'-diformylbiphenyl from two molecules of the starting material, or the dimerization of the coupling partner. Homocoupling of boronic acids, for instance, can be promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[2]
-
Aldehyde-Related Side Reactions: The aldehyde group can be sensitive to the basic conditions often employed in cross-coupling reactions, potentially leading to aldol condensation or other undesired transformations. It can also act as a reducing agent in some cases, contributing to catalyst deactivation or dehalogenation.[1]
Q2: How does ligand selection influence the outcome of a Suzuki-Miyaura coupling with 3-Fluoro-5-iodobenzaldehyde?
Ligand choice is critical in controlling the delicate balance between the desired cross-coupling and the aforementioned side reactions. The electronic and steric properties of the phosphine ligand directly impact the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition into the C-I bond.[2][5] This is particularly beneficial for less reactive aryl halides, though with the highly reactive C-I bond in 3-fluoro-5-iodobenzaldehyde, this step is not typically rate-limiting.
-
Sterically bulky ligands (those with a large cone angle) promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[2][5][6] By accelerating reductive elimination, the desired coupling can outcompete side reactions like hydrodehalogenation.[1]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle and where ligand effects are most pronounced.
Caption: Suzuki-Miyaura catalytic cycle and the influence of ligand properties.
Q3: I am observing significant hydrodehalogenation. What ligands and conditions should I try?
Hydrodehalogenation is a common issue, especially when the desired reductive elimination is slow.[1] To combat this, you should employ ligands that accelerate the product-forming step and optimize your reaction conditions to minimize sources of protons.
Troubleshooting Hydrodehalogenation
| Potential Cause | Recommended Action | Rationale |
| Slow Reductive Elimination | Employ bulky, electron-rich phosphine ligands such as XPhos , SPhos , or P(t-Bu)₃ .[1] | These ligands promote the final C-C bond-forming step, allowing it to outcompete the hydrodehalogenation pathway.[1][3] |
| Proton Source | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents. | Water can act as a proton source, leading to protonolysis of the Ar-Pd(II)-X intermediate.[1] |
| Base is too Strong or Protic | Switch to a weaker, non-nucleophilic base like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[1] | Stronger bases can increase the rate of protonolysis. Weaker bases are generally preferred to suppress this side reaction.[1] |
| High Reaction Temperature | Screen a range of lower temperatures (e.g., 60-80 °C). | Lowering the temperature can sometimes decrease the rate of dehalogenation relative to the desired coupling.[1] |
Experimental Protocol: Minimizing Hydrodehalogenation in Suzuki Coupling
-
Reagent Preparation: To an oven-dried flask, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Degassing: Add anhydrous dioxane or toluene. Seal the flask and thoroughly degas the mixture by sparging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q4: How can I prevent side reactions with the aldehyde group during a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination often requires a strong base, which can be problematic for the aldehyde functionality.[7] The choice of ligand and base is therefore a delicate balance to achieve C-N bond formation without compromising the aldehyde.
Ligand and Base Selection for Buchwald-Hartwig Amination
| Challenge | Recommended Ligand/Base Combination | Rationale |
| Aldehyde sensitivity to strong bases | Use a weaker base such as Cs₂CO₃ or K₃PO₄ in combination with highly active ligands like RuPhos or BrettPhos . | These advanced ligands can often facilitate the reaction under milder basic conditions, thus preserving the aldehyde group.[7] |
| Sluggish Reaction with Weaker Bases | Employ a more sterically demanding and electron-rich ligand like XPhos . | XPhos is known to be effective for a wide range of substrates and can sometimes compensate for the use of a weaker base.[7] |
If side reactions involving the aldehyde persist, a protection strategy may be necessary. The aldehyde can be converted to an acetal, which is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily deprotected afterward.[1]
Caption: Workflow for Buchwald-Hartwig amination using an aldehyde protection strategy.
Q5: For a Heck reaction, what ligand characteristics are important to ensure chemoselectivity?
In a Heck reaction, the goal is to form a C-C bond between the aryl iodide and an alkene.[8] The key is to promote the desired oxidative addition and migratory insertion steps while avoiding side reactions.
For the Heck reaction of 3-Fluoro-5-iodobenzaldehyde, phosphine ligands are often beneficial, although phosphine-free systems can also be effective.[8][9]
-
Monodentate Phosphines: Ligands like P(o-tol)₃ or P(t-Bu)₃ can be effective. Their steric bulk can facilitate the reductive elimination step.
-
Bidentate Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can provide greater stability to the palladium catalyst, which can be advantageous in some cases.
-
Reaction Conditions: The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, acetonitrile) are also crucial parameters to optimize.[9]
A general trend is that electron-deficient olefins react well with electron-rich monodentate phosphines, while electron-rich olefins may benefit from electron-deficient, bidentate phosphines.[10]
Summary of Recommended Ligands
| Reaction Type | Primary Challenge | Recommended Ligands |
| Suzuki-Miyaura | Hydrodehalogenation, Homocoupling | XPhos , SPhos , P(t-Bu)₃ |
| Buchwald-Hartwig | Aldehyde Reactivity | RuPhos , BrettPhos , XPhos |
| Heck | Chemoselectivity, Yield | P(o-tol)₃ , P(t-Bu)₃ , dppf |
This guide provides a starting point for troubleshooting and optimizing your reactions with 3-Fluoro-5-iodobenzaldehyde. Remember that intelligent screening of ligands, bases, and solvents is often the most effective path to identifying the optimal conditions for your specific transformation.
References
- BenchChem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
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- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in 3-Fluoro-5-iodobenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured troubleshooting framework in a direct question-and-answer format.
General Principles for Improving Synthetic Yield
Before delving into specific reaction pathways, it's crucial to address universal factors that significantly impact reaction outcomes. Low yields can often be traced back to fundamental experimental parameters.[1]
Q: My reaction yield is consistently low, regardless of the synthetic route. What general aspects should I investigate first?
A: Start by systematically reviewing your foundational lab practices. A number of common errors can contribute to poor outcomes.[1]
-
Reagent and Solvent Quality: Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[2] Impurities can poison catalysts, initiate side reactions, or complicate purification.[2]
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture (e.g., lithiations, reactions using phosphines or other air-sensitive catalysts), ensure your technique for maintaining an inert atmosphere (Nitrogen or Argon) is robust. This includes flame-drying glassware and using proper septa and balloon/bubbler setups.[1]
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to quench the reaction at the optimal point, preventing the formation of degradation products or byproducts from prolonged reaction times.[1]
-
Temperature Control: Many reactions have a narrow optimal temperature window. Use appropriate cooling baths (ice-water, dry ice-acetone) or heating mantles with controllers to maintain the correct temperature. Dropwise addition of reagents is often necessary to control exothermic reactions.[1]
-
Workup and Purification Losses: Significant product loss can occur during the workup and purification stages. Ensure complete extraction by using an adequate volume of solvent, and rinse all glassware, drying agents, and filter cakes thoroughly.[1] When performing chromatography, choose your solvent system carefully to avoid product decomposition on the silica gel. For volatile products, be cautious during solvent removal on a rotary evaporator.[1]
Troubleshooting Workflow for General Low Yield
Caption: A logical workflow for troubleshooting low yields.
Route 1: Vilsmeier-Haack Formylation of 1-Fluoro-3-iodobenzene
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[4][5] While 1-fluoro-3-iodobenzene is not highly activated, this route is still a primary consideration for introducing a formyl group. The reaction involves the in-situ formation of the Vilsmeier reagent from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[6]
Proposed Vilsmeier-Haack Synthesis Pathway
Caption: Vilsmeier-Haack reaction pathway for synthesis.
Frequently Asked Questions: Vilsmeier-Haack Route
Q1: The reaction is not proceeding, or TLC shows only starting material. What's the likely cause?
A1: This issue typically points to two areas: the formation of the Vilsmeier reagent or the reactivity of the aromatic substrate.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is formed from the reaction of DMF and POCl₃.[7] This reagent is moisture-sensitive. Ensure your DMF is anhydrous and the POCl₃ is fresh. The reaction is often initiated at 0 °C before being warmed.[5]
-
Substrate Reactivity: Halogenated benzenes are deactivated towards electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile compared to those in Friedel-Crafts reactions.[7] Therefore, you may need to use more forcing conditions, such as higher temperatures (e.g., 80 °C) and longer reaction times, but this must be balanced against the risk of decomposition.[6]
Q2: I'm observing the formation of multiple products. What are the potential side reactions?
A2: While the fluorine and iodine atoms direct the incoming electrophile to the position between them, other isomers can form.
-
Regioisomers: Although electronically and sterically disfavored, small amounts of other formylated isomers might be produced.
-
Decomposition: At elevated temperatures, benzaldehyde derivatives can be susceptible to decomposition.[8] If the reaction mixture darkens significantly, consider reducing the temperature.
Q3: My yield is very low after the aqueous workup. What happened?
A3: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate to the aldehyde.[6]
-
Incomplete Hydrolysis: Ensure the aqueous workup is sufficient to fully hydrolyze the intermediate. Sometimes, gentle heating during the workup can facilitate this step.
-
Product Solubility: 3-Fluoro-5-iodobenzaldehyde has limited water solubility but could be lost if an insufficient volume of organic solvent is used for extraction. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) and combine the organic layers.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Aromatic Substitution: Add 1-Fluoro-3-iodobenzene (1 equivalent) to the reaction mixture. Slowly warm the reaction to room temperature and then heat to 60-80 °C.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and water. Then, add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid.[5]
-
Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
| Parameter | Recommended Condition | Rationale / Troubleshooting Focus |
| Temperature | 0 °C for reagent formation, 60-80 °C for reaction | Controls exotherm, prevents reagent decomposition. Higher temp needed to overcome deactivation of the ring. |
| Solvent/Reagents | Anhydrous DMF, fresh POCl₃ | Vilsmeier reagent is highly sensitive to moisture. |
| Workup | Quench on ice, neutralize with base | Controls quenching exotherm and ensures complete hydrolysis of the iminium intermediate. |
| Purification | Column Chromatography (e.g., Hexanes/Ethyl Acetate) | Separates the desired product from unreacted starting material and potential regioisomers. |
Route 2: Multi-Step Synthesis from 3-Fluoro-5-iodoaniline
An alternative strategy involves a multi-step sequence starting from the more reactive 3-fluoro-5-iodoaniline. This typically involves converting the amine to a nitrile via the Sandmeyer reaction, followed by reduction to the aldehyde.
Proposed Sandmeyer/Reduction Synthesis Pathway
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Managing thermal stability of 3-Fluoro-5-iodobenzaldehyde in high-temperature reactions
Technical Support Center: 3-Fluoro-5-iodobenzaldehyde
Introduction for the Researcher
Welcome to the technical support guide for 3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4). As a highly functionalized synthetic building block, this reagent is invaluable in constructing complex molecules, particularly in pharmaceutical and materials science research. Its utility in high-temperature cross-coupling reactions is well-established; however, its trifunctional nature—an electrophilic aldehyde, a reactive C-I bond, and a meta-fluoro substituent—presents unique thermal stability challenges.
This guide is structured to provide you, a fellow scientist, with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions. We will address the common pitfalls of thermal degradation, byproduct formation, and yield loss, empowering you to make informed decisions that ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with 3-Fluoro-5-iodobenzaldehyde?
A1: There are two primary concerns at elevated temperatures:
-
Degradation of the Aldehyde Group: Aldehydes are susceptible to side reactions, especially under basic conditions common in cross-coupling. These include polymerization, autocondensation (aldol reactions), and oxidation to the corresponding carboxylic acid if oxygen is present.[1][2] While specific data for 3-Fluoro-5-iodobenzaldehyde is not extensively published, general aldehyde chemistry dictates caution.
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is the least stable carbon-halogen bond. At high temperatures, typically above 120-150°C, or in the presence of certain catalysts and bases, reductive dehalogenation (hydrodehalogenation) can occur.[3][4] This side reaction replaces the iodine atom with hydrogen, yielding 3-fluorobenzaldehyde, which terminates the desired cross-coupling pathway.
Q2: What are the recommended storage conditions for this reagent?
A2: To ensure long-term stability and purity, 3-Fluoro-5-iodobenzaldehyde should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes light-induced degradation and oxidation of the sensitive aldehyde group.
Q3: My reaction mixture is turning dark brown/black at high temperatures. What does this indicate?
A3: A dark coloration often suggests decomposition. This can be due to several factors, including degradation of the aldehyde, the ligand, or the palladium catalyst itself. In palladium-catalyzed reactions, the formation of palladium black (Pd(0) precipitate) can occur at high temperatures, leading to catalyst deactivation.[5] This is often a sign that the reaction temperature is too high for the chosen catalyst/ligand system.
Q4: Can I use microwave heating for reactions involving this compound?
A4: Yes, microwave heating can be an effective strategy. It allows for rapid heating to the target temperature, often reducing overall reaction times and potentially minimizing byproduct formation.[6] However, it is critical to monitor the internal reaction temperature carefully, as localized overheating can accelerate decomposition.[5] Start with lower temperatures and shorter exposure times than you would for conventional heating.
Troubleshooting Guide for High-Temperature Reactions
This section provides solutions to specific problems encountered during common high-temperature cross-coupling reactions.
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are performing a Suzuki-Miyaura coupling with an arylboronic acid, but the yield of the desired biaryl product is low, and you recover significant amounts of starting material and/or 3-fluorobenzaldehyde.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
-
Cause - Hydrodehalogenation: This side reaction is often promoted by high temperatures and strong bases. The palladium hydride species responsible can arise from various sources in the catalytic cycle.
-
Solution 1: Temperature Reduction: The most effective first step. Many modern Suzuki catalysts are highly active at 80-100°C.[7][8] Avoid exceeding 110°C unless necessary.
-
Solution 2: Base Selection: Cesium carbonate (Cs₂CO₃) is highly effective but very basic. Consider switching to potassium carbonate (K₂CO₃) or potassium fluoride (KF), which can be sufficient to activate the boronic acid without promoting side reactions.[9][10]
-
Solution 3: Catalyst System: Employing a highly active catalyst system, such as one with a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, can dramatically increase reaction rates, allowing for lower temperatures and shorter reaction times.[9]
-
Scenario 2: Multiple Byproducts in Sonogashira Coupling
Problem: You are attempting a Sonogashira coupling with a terminal alkyne. TLC/LC-MS analysis shows your desired product, but also significant spots corresponding to Glaser coupling (alkyne homocoupling) and hydrodehalogenation.
Caption: Potential degradation pathways for 3-Fluoro-5-iodobenzaldehyde.
-
Cause - Glaser Homocoupling: This occurs when the copper(I) catalyst, essential for the Sonogashira reaction, reacts with oxygen to form a copper(II) species, which then promotes the dimerization of the alkyne.
-
Solution 1: Rigorous Inert Atmosphere: This is non-negotiable for Sonogashira reactions. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[7] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Solution 2: Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These often require a slightly higher catalyst loading or a more specialized ligand but completely eliminate the Glaser pathway.[11]
-
-
Cause - Hydrodehalogenation: As in the Suzuki coupling, high temperatures and certain bases can promote this side reaction.
-
Solution: Sonogashira reactions are often run at lower temperatures than Suzuki couplings. Many protocols are effective at room temperature to 60°C, especially for reactive aryl iodides.[12] Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NEt) are common bases and are generally mild enough to avoid significant dehalogenation at these temperatures.[6]
-
Scenario 3: Reaction Stalls in Buchwald-Hartwig Amination
Problem: Your Buchwald-Hartwig amination with a primary or secondary amine proceeds to ~50% conversion and then stops, even at elevated temperatures (90-110°C).
-
Cause 1 - Catalyst Inhibition/Decomposition: The aldehyde functional group can potentially coordinate to the palladium center, inhibiting the catalytic cycle. Alternatively, the chosen ligand may not be thermally stable enough for the required reaction time.
-
Solution: Use a robust, electron-rich, and sterically hindered ligand designed for challenging couplings. Bidentate phosphine ligands like BINAP or DPPF, or bulky monodentate ligands from the Buchwald family (e.g., RuPhos, BrettPhos) are excellent choices.[13] These ligands form highly stable and active catalytic complexes that are less prone to inhibition and decomposition.[14]
-
-
Cause 2 - Incompatible Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, can react with the aldehyde group (e.g., via the Cannizzaro reaction, if disproportionation is possible, or aldol-type condensations).
-
Solution: While strong bases are often required for the deprotonation of the amine, consider using a weaker base like K₃PO₄ or Cs₂CO₃ if your amine substrate is sufficiently acidic.[15] If a strong base is necessary, ensure the reaction is run under strictly anhydrous and anaerobic conditions to minimize side reactions, and keep the temperature as low as possible.
-
Quantitative Data & Recommended Starting Protocols
The following table provides validated starting points for optimizing your reactions. Always perform a small-scale test reaction before committing a large amount of material.
| Reaction Type | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) or PdCl₂(dppf) (2-5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 - 100 | Use thoroughly degassed solvents. If dehalogenation occurs, lower the temperature.[7][8][16] |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) / CuI (3%) | Et₃N or i-Pr₂NEt | THF or DMF | 25 - 60 | A strict inert atmosphere is critical to prevent Glaser coupling. Copper-free protocols can also be effective.[6][11][12] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) / Xantphos (2-4%) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 90 - 110 | The choice of ligand is crucial for success. Screen several bulky, electron-rich ligands.[13][14][15] |
Experimental Protocol: Monitoring for Thermal Degradation
This protocol describes how to use High-Performance Liquid Chromatography (HPLC) to detect and quantify the primary degradation byproduct, 3-fluorobenzaldehyde.
Objective: To determine the extent of hydrodehalogenation during a high-temperature reaction.
Methodology:
-
Standard Preparation: Prepare standard solutions of your starting material (3-Fluoro-5-iodobenzaldehyde) and the potential byproduct (3-fluorobenzaldehyde) in your reaction solvent (e.g., acetonitrile or methanol) at known concentrations (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL).
-
Reaction Sampling: At set time points during your reaction (e.g., t=0, 1h, 4h, 24h), carefully and quickly withdraw a small aliquot (approx. 50 µL) from the reaction mixture under an inert atmosphere.
-
Sample Quenching & Preparation: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute the sample. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.
-
HPLC Analysis:
-
Column: Use a standard reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA) is typically effective. For example: Start at 70:30 Water:Acetonitrile, ramp to 10:90 over 15 minutes.
-
Detector: UV detector set to a wavelength where both compounds have strong absorbance (e.g., 254 nm).
-
Injection: Inject the prepared standards and the quenched reaction samples.
-
-
Data Analysis:
-
Generate a calibration curve for both the starting material and the byproduct using the peak areas from the standard injections.
-
Identify and integrate the peaks in your reaction samples corresponding to both compounds.
-
Use the calibration curve to calculate the concentration of each compound at each time point, allowing you to monitor the consumption of starting material and the formation of the dehalogenated byproduct. The use of derivatization reagents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity and specificity for aldehydes if needed.[17][18]
-
References
- US4414419A - Stabiliz
- US6137013A - Method of stabilizing aldehydes.
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Molecules. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - ResearchGate. [Link]
-
Method for the determination for aldehydes and ketones in ambient air using HPLC - EPA. [Link]
-
Colorimetric Recognition of Aldehydes and Ketones - Angewandte Chemie International Edition. [Link]
-
Aldehyde, Screening - Keika Ventures. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - RSC Advances. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
2-Iodoxybenzoic acid - Wikipedia. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - Molecules. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - Chemosphere. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - Chemical Reviews. [Link]
-
Stabilization of aldehydes - European Patent Office. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Myers Research Group, Harvard University. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journal of Organic Chemistry. [Link]
-
Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective - KU Leuven. [Link]
- WO1993013059A1 - Stabilizing composition for s-substituted aldehydes, process for...
-
2-Fluoro-5-iodobenzaldehyde Properties vs Temperature - Chemeo. [Link]
-
The thermal decomposition of benzaldehyde at different temperatures - ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei... - ePrints Soton. [Link]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - ResearchGate. [Link]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - Organic Letters. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions... - ResearchGate. [Link]
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- 2. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 3. Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective — Arenberg Doctoral School [set.kuleuven.be]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repository.kaust.edu.sa]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
Identifying impurities in crude 3-Fluoro-5-iodobenzaldehyde
Technical Support Center: 3-Fluoro-5-iodobenzaldehyde
A Guide to Identifying and Troubleshooting Common Impurities
Welcome to the technical support guide for 3-Fluoro-5-iodobenzaldehyde. As a Senior Application Scientist, I understand that achieving high purity for key synthetic intermediates is paramount for the success of your research, particularly in drug discovery and materials science. This document is structured to provide you with field-proven insights and actionable protocols to identify and resolve common impurity issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude 3-Fluoro-5-iodobenzaldehyde?
The impurities in your crude product are almost always a direct reflection of the synthetic route employed. However, regardless of the specific pathway, they generally fall into four categories:
-
Unreacted Starting Materials: The precursor compound used in the final step may not have been fully consumed. Common starting materials include 3-fluoro-5-iodotoluene or 3-fluoro-5-iodobenzyl alcohol.
-
Intermediates: If the synthesis involves multiple steps without purification in between, intermediates from earlier stages can persist. For instance, if oxidizing from the corresponding toluene via a benzyl bromide, some of this intermediate may carry through.[1]
-
Side-Reaction Products: These are the most diverse and can include:
-
Over-oxidation Products: The most common side-product is 3-fluoro-5-iodobenzoic acid, formed by the oxidation of the aldehyde. Benzaldehyde derivatives are notoriously susceptible to air oxidation.[2]
-
Dehalogenated Species: The loss of the iodine atom is a common side reaction, leading to the formation of 3-fluorobenzaldehyde.[3] This can occur under various conditions, especially reductive or certain catalytic reactions.
-
Isomeric Impurities: If the initial starting materials were not isomerically pure, you might carry over impurities such as 3-fluoro-4-iodobenzaldehyde.[4]
-
-
Residual Solvents and Reagents: Solvents like THF, dichloromethane (DCM), or reagents like N,N-dimethylformamide (DMF) can be retained in the crude solid.
Q2: I've just finished my synthesis. What is the quickest way to assess the purity of my crude product?
A preliminary assessment can be efficiently performed using Thin-Layer Chromatography (TLC). Develop a TLC system using a solvent mixture (e.g., ethyl acetate/hexanes) that gives your desired product an Rf value of approximately 0.3-0.4.
-
A single, well-defined spot is a good indication of high purity.
-
Multiple spots immediately confirm the presence of impurities. A spot with a lower Rf often indicates a more polar impurity (like the corresponding benzoic acid), while a spot with a higher Rf suggests a less polar one (like the starting toluene).
This initial check is invaluable; it guides your purification strategy and helps you decide which analytical techniques will be most informative for definitive identification.
Q3: Which advanced analytical techniques are most effective for definitively identifying unknown impurities?
For unambiguous identification, a combination of techniques is often necessary. The most powerful are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present in significant amounts (>1%). It is excellent for identifying starting materials, the carboxylic acid, and dehalogenated species.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating volatile compounds and identifying them by their mass-to-charge ratio and fragmentation patterns.[6] It is exceptionally sensitive and can detect trace impurities that may be invisible by NMR.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of your sample and separating non-volatile impurities.[7] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying components in complex mixtures.[8]
Troubleshooting Guide: Interpreting Your Analytical Data
This section addresses specific issues you might encounter during analysis and provides logical steps for impurity identification.
Issue 1: My ¹H NMR spectrum shows unexpected peaks.
Question: I see a broad singlet that disappears when I add a drop of D₂O to my NMR tube. What is this impurity?
Answer: This is the classic signature of an acidic proton, most commonly from a carboxylic acid. In this case, the impurity is almost certainly 3-fluoro-5-iodobenzoic acid , the over-oxidation product. The aldehyde proton of your target compound appears as a sharp singlet around 9.9-10.1 ppm, whereas the carboxylic acid proton is a broad singlet, typically between 10-13 ppm. The D₂O exchange replaces the acidic proton with deuterium, causing its signal to disappear from the spectrum.
Question: My NMR spectrum has aromatic signals that don't fit the expected splitting pattern for my product. How can I identify the source?
Answer: The aromatic region of 3-fluoro-5-iodobenzaldehyde has a distinct pattern. An impurity will superimpose its own pattern. Here's how to troubleshoot:
-
Check for 3-Fluorobenzaldehyde: This de-iodinated impurity will show a more complex pattern, including a doublet of triplets, which will differ significantly from the simpler pattern of your trisubstituted product.[9]
-
Check for Unreacted Starting Material: If your synthesis started from 3-fluoro-5-iodotoluene, you would expect to see a singlet around 2.4 ppm (the methyl group) and its corresponding aromatic signals.
-
Compare with a Reference: If you suspect a specific impurity and have a reference spectrum or the pure compound, you can compare them directly.
The following diagram illustrates a typical workflow for identifying impurities based on initial analytical results.
Issue 2: My GC-MS shows multiple peaks.
Question: I have a peak in my GC-MS with a molecular ion (M⁺) at m/z 124. What is it?
Answer: The molecular weight of 3-fluoro-5-iodobenzaldehyde is 250 g/mol . The molecular weight of 3-fluorobenzaldehyde is 124 g/mol . This peak corresponds to the de-iodinated impurity, 3-fluorobenzaldehyde . The loss of an iodine atom (atomic weight ~127) is a common fragmentation pattern but also a common process impurity.[3] Seeing the molecular ion at m/z 124 confirms its presence.
Question: My GC-MS shows a peak with a molecular ion (M⁺) at m/z 266. What could this be?
Answer: This corresponds to the molecular weight of 3-fluoro-5-iodobenzoic acid. While carboxylic acids can sometimes be tricky to analyze by GC-MS without derivatization, its presence is a strong possibility, especially if confirmed by NMR.
The following table summarizes expected analytical data for the main product and its most common impurities.
| Compound Name | Structure | Expected ¹H NMR (Aldehyde/Acid Proton, ppm) | Expected M⁺ (m/z) |
| 3-Fluoro-5-iodobenzaldehyde | C₇H₄FIO | ~9.9 (s, 1H) | 250 |
| 3-Fluoro-5-iodobenzoic Acid | C₇H₄FIO₂ | ~10-13 (br s, 1H) | 266 |
| 3-Fluorobenzaldehyde | C₇H₅FO | ~10.0 (d, 1H) | 124 |
| 3-Fluoro-5-iodotoluene | C₇H₆FI | N/A (Methyl ~2.4 ppm) | 236 |
Experimental Protocols
Protocol 1: NMR Analysis for Structural Confirmation
-
Sample Preparation: Dissolve 10-15 mg of your crude product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.[10]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 14 ppm to observe any potential carboxylic acid protons.
-
D₂O Exchange: After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently for 30 seconds, and re-acquire the ¹H NMR spectrum. Compare the two spectra to identify any exchangeable acidic protons.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will help confirm the carbon backbone of the main product and may show distinct signals for major impurities.
Protocol 2: GC-MS for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of your crude product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).[6]
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 450.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Identify each peak by comparing its mass spectrum with a library (e.g., NIST) and by analyzing its molecular ion and fragmentation pattern.
Protocol 3: HPLC for Purity Quantification
For many aromatic aldehydes, reverse-phase HPLC is a robust method for purity analysis.[11]
-
Sample Preparation: Prepare a solution of your crude product in the mobile phase or acetonitrile at a concentration of ~0.5 mg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is often effective. For example, start with 40% acetonitrile and ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm).
-
-
Analysis: Inject the sample and integrate the peaks. The area percentage of the main peak provides a good estimate of purity, though it's important to remember that response factors can vary between compounds.
Protocol 4: Purification via Acid-Base Extraction
If your analysis confirms the presence of 3-fluoro-5-iodobenzoic acid, a simple chemical wash is highly effective for its removal.[12]
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form its sodium salt, which is soluble in the aqueous layer. You may observe bubbling (CO₂ evolution). Repeat the wash 1-2 times.
-
Water Wash: Wash the organic layer with water, followed by brine, to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Re-analyze: Analyze the purified material by TLC or your chosen analytical method to confirm the removal of the acidic impurity. Further purification by recrystallization or column chromatography may be necessary to remove other impurities.[13]
References
-
Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Available at: [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
ResearchGate. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available at: [Link]
-
PubMed. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Available at: [Link]
-
PubMed. (2013). Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available at: [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Available at: [Link]
-
PubChem. (n.d.). 3-fluoro-5-iodobenzaldehyde. Available at: [Link]
-
Restek. (n.d.). Benzaldehyde. Available at: [Link]
-
PubMed. (2010). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Available at: [Link]
Sources
- 1. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1003709-57-6 Cas No. | 3-Fluoro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aber.apacsci.com [aber.apacsci.com]
- 8. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting material from 3-Fluoro-5-iodobenzaldehyde product
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Fluoro-5-iodobenzaldehyde and need to remove unreacted starting materials, primarily 1,3-difluoro-5-iodobenzene, from their product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols.
Troubleshooting & FAQs
This section addresses common issues encountered during the purification of 3-Fluoro-5-iodobenzaldehyde.
Q1: My crude product is an oil/low-melting solid, but I expected a solid product. What could be the reason?
A1: This is a common observation when a significant amount of the unreacted starting material, 1,3-difluoro-5-iodobenzene, remains in your product. 1,3-difluoro-5-iodobenzene is a liquid at room temperature, and its presence can act as a solvent or an impurity that suppresses the melting point of your desired product, 3-Fluoro-5-iodobenzaldehyde, which is a solid. Incomplete conversion during the formylation reaction is the most likely cause.
Q2: I tried to purify my product using silica gel column chromatography, but I'm getting low yield and see some decomposition. Why is this happening?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or irreversible adsorption to the stationary phase. To mitigate this, you can either use a deactivated silica gel (by pre-treating it with a base like triethylamine) or opt for a more neutral stationary phase such as alumina.
Q3: How do I choose the best purification method: column chromatography or recrystallization?
A3: The choice depends on the impurity profile and the scale of your reaction.
-
Column chromatography is highly effective for separating compounds with different polarities and is ideal for removing a wide range of impurities, especially if the impurity profile is complex or unknown. It can achieve very high purity.
-
Recrystallization is a more straightforward and scalable method, particularly effective if the main impurity is the starting material, which has different solubility properties than the product. It is generally faster and uses less solvent for larger scale purifications.
Q4: I'm trying to develop a recrystallization protocol. How do I select a suitable solvent?
A4: An ideal recrystallization solvent should dissolve your crude product well at elevated temperatures but poorly at room temperature. For fluorinated benzaldehydes, common solvent systems to explore are mixtures of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane. Ethanol-water mixtures can also be effective. It is crucial to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific impurity profile.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to several factors:
-
The boiling point of the solvent is higher than the melting point of your compound. Choose a lower-boiling solvent or solvent mixture.
-
The solution is cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
High concentration of impurities. If the crude product is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Physical Properties of Key Compounds
A clear understanding of the physical properties of the product and the primary starting material is essential for designing an effective purification strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |
| 1,3-Difluoro-5-iodobenzene (Starting Material) | I-C₆H₃-3,5-F₂ | 239.99 | Colorless to light yellow liquid | 173-174 (at 760 mmHg)[1][2]; 60 (at 17 mmHg)[3][4] | Not Applicable |
| 3-Fluoro-5-iodobenzaldehyde (Product) | OHC-C₆H₃-3-F-5-I | 250.01 | Solid | Not readily available | Estimated to be in the range of similar compounds like 3-Fluoro-4-hydroxybenzaldehyde (121-124 °C) |
Purification Protocols
The following are detailed protocols for the two most common and effective methods for purifying 3-Fluoro-5-iodobenzaldehyde.
Protocol 1: Purification by Flash Column Chromatography
This method is recommended for achieving high purity, especially when other impurities besides the starting material are present.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[4] 3-Fluoro-5-iodobenzaldehyde, being more polar due to the aldehyde group, will adhere more strongly to the polar silica gel than the less polar starting material, 1,3-difluoro-5-iodobenzene. This allows for the elution of the starting material first, followed by the desired product.
Experimental Workflow:
Sources
Technical Support Center: Optimizing Crystal Formation of 3-Fluoro-5-iodobenzaldehyde
Welcome to the technical support center for the purification of 3-Fluoro-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. The following question-and-answer format directly addresses common challenges encountered during the recrystallization of this compound, grounded in established chemical principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to get good crystals of 3-Fluoro-5-iodobenzaldehyde. What is the recommended starting point for selecting a recrystallization solvent?
A1: The key to successful recrystallization is choosing a solvent in which 3-Fluoro-5-iodobenzaldehyde exhibits high solubility at elevated temperatures and low solubility at room temperature or below. For aromatic aldehydes, a systematic approach to solvent screening is crucial.
Expert Insight: Due to the polar nature of the aldehyde functional group and the halogen substituents, polar organic solvents are a logical starting point. Based on experience with analogous compounds like 3-Fluoro-5-iodobenzamide, solvents such as ethanol, methanol, and isopropanol are excellent candidates. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be highly effective for fine-tuning solubility and inducing crystallization.
A preliminary small-scale solubility test is always recommended. This involves observing the solubility of a small amount of your crude material in a small volume of solvent at both room temperature and at the solvent's boiling point.
Table 1: Recommended Solvents for Initial Screening
| Solvent System | Rationale | Potential Issues |
| Ethanol (or Isopropanol) | Often provides a good balance of solubility for substituted benzaldehydes. | May require a co-solvent (like water) to reduce solubility at lower temperatures for optimal yield. |
| Ethyl Acetate/Hexanes | A versatile mixed-solvent system. The compound should be soluble in ethyl acetate and insoluble in hexanes. | "Oiling out" can occur if the solvent ratio is not optimized. Add hexanes (the anti-solvent) slowly to the hot ethyl acetate solution. |
| Acetone | A strong polar solvent that can be effective for highly impure samples. | Its high volatility can make it challenging to work with, and its strong solvating power might lead to lower yields. |
| Toluene | A non-polar aromatic solvent that can be effective for less polar impurities. | May not be a strong enough solvent for the polar 3-Fluoro-5-iodobenzaldehyde. |
Q2: My 3-Fluoro-5-iodobenzaldehyde is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Several factors can contribute to this phenomenon:
-
High concentration of impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Rapid cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice and will instead aggregate as a disordered, supercooled liquid.
-
Inappropriate solvent choice: The boiling point of your chosen solvent may be too high, leading to supersaturation at a temperature where your compound is still molten.
Troubleshooting Steps:
-
Re-heat and dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.
-
Solvent system modification: If the problem persists, consider using a solvent with a lower boiling point. Alternatively, in a mixed solvent system like ethyl acetate/hexanes, you can try adding more of the "good" solvent (ethyl acetate) to keep the compound in solution at a lower temperature before adding the anti-solvent (hexanes).
-
Pre-purification: If impurities are suspected to be the primary cause, consider a preliminary purification step. For aromatic aldehydes, a common impurity is the corresponding carboxylic acid formed by oxidation. A simple wash with a dilute solution of sodium bicarbonate can remove this acidic impurity.
Q3: I've cooled my solution, but no crystals have formed. What should I do?
A3: The absence of crystal formation upon cooling is usually due to either insufficient supersaturation or a kinetic barrier to nucleation (the initial formation of crystal seeds).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
Detailed Explanation:
-
Increase Concentration: The most common reason for no crystal growth is using too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration of the solute.
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass surface provide nucleation sites for crystal growth to begin.
-
Seed Crystals: If you have a small amount of pure 3-Fluoro-5-iodobenzaldehyde, adding a tiny crystal to the supersaturated solution can act as a template for further crystal growth.
-
Further Cooling: Once the solution has slowly cooled to room temperature, placing it in an ice bath can further decrease the solubility of your compound and promote crystallization.
Q4: My final product has a low yield. How can I improve the recovery of my recrystallized 3-Fluoro-5-iodobenzaldehyde?
A4: A low yield after recrystallization can be attributed to several factors. A systematic approach to identifying the cause is essential for improving your recovery.
Primary Causes and Solutions:
-
Using too much solvent: This is the most frequent cause of low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature crystallization: If the product crystallizes during hot filtration (if performed), it will be lost with the filtered impurities.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. You can also add a small excess of hot solvent before filtration and then evaporate it off before cooling.
-
-
Incomplete precipitation: Cooling the solution for an insufficient amount of time or at too high a temperature will result in a lower yield.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
-
Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product in the wash solvent.
-
Experimental Protocol: Recrystallization of 3-Fluoro-5-iodobenzaldehyde
This protocol is a recommended starting point based on the principles of recrystallization for analogous aromatic compounds.
Caption: Recommended workflow for the recrystallization of 3-Fluoro-5-iodobenzaldehyde.
References
- BenchChem. (2025). In-depth Technical Guide: 3-Fluoro-5-iodobenzamide.
- BenchChem. (2025). 3-Fluoro-5-iodobenzamide: A Technical Guide to its Molecular Structure and Conformation.
- BenchChem. (2025). Technical Support Center: Purification of 3-Fluoro-5-iodobenzamide.
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
- BenchChem. (2025). Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzamide.
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
European Patent Office. (1983). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
Common side products in the synthesis of 3-Fluoro-5-iodobenzaldehyde
Welcome to the technical support guide for the synthesis of 3-Fluoro-5-iodobenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical building block. The insights provided are grounded in established chemical principles to help you optimize your reaction outcomes and purify your target compound effectively.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and their underlying causes, offering practical solutions to overcome synthetic challenges.
Q1: My formylation of 1-fluoro-3-iodobenzene is giving a very low yield and a complex mixture. What are the likely side products?
A1: Low yields and complex mixtures in the formylation of 1-fluoro-3-iodobenzene, especially via methods like Vilsmeier-Haack or ortho-lithiation, often point to issues with regioselectivity and the stability of intermediates. The primary side products depend heavily on the synthetic route chosen.
-
For Vilsmeier-Haack Formylation: This reaction uses a Vilsmeier reagent, typically formed from DMF and an acid chloride like POCl₃, to formylate an electron-rich aromatic ring.[1][2] While effective, several side products can arise:
-
Isomeric Benzaldehydes: Although the fluorine and iodine atoms are deactivating, they direct ortho- and para- to their positions. The fluorine atom is a stronger ortho-, para- director than iodine. This can lead to the formation of other isomers like 2-fluoro-4-iodobenzaldehyde or 4-fluoro-2-iodobenzaldehyde, complicating purification.
-
Unreacted Starting Material: Incomplete reaction is common if the reaction conditions (temperature, time) are not optimal or if the Vilsmeier reagent is not sufficiently reactive for the deactivated ring.
-
Decomposition Products: At elevated temperatures, the starting material or product may be susceptible to decomposition, especially in the presence of strong acids.
-
-
For Ortho-Lithiation/Formylation: This route involves the deprotonation of the aromatic ring using a strong base (e.g., n-BuLi or LDA) followed by quenching with a formylating agent like DMF.[3] The regioselectivity is directed by the most acidic proton.
-
Misdirected Lithiation: The fluorine atom can direct lithiation to the C2 position. The iodine atom can also direct lithiation to the C2 position. This can result in a mixture of lithiated intermediates, leading to a mixture of aldehyde isomers upon quenching.
-
Benzyne Formation: If the lithiation is performed at higher temperatures, elimination of lithium iodide can occur, leading to the formation of a highly reactive fluoro-benzyne intermediate. This intermediate can be trapped by various nucleophiles in the reaction mixture, leading to a complex array of byproducts.[4]
-
Over-reaction with DMF: The initially formed aldehyde can be attacked by another equivalent of the organolithium species, leading to the corresponding secondary alcohol after workup.
-
Q2: I'm using an organometallic route (Grignard or Organolithium) and I'm seeing a significant amount of a de-iodinated impurity, 3-fluorobenzaldehyde. Why is this happening and how can I prevent it?
A2: The formation of 3-fluorobenzaldehyde points to a premature protonation of the organometallic intermediate before it has a chance to react with your formylating agent (e.g., DMF). This can happen for several reasons:
-
Cause - Presence of Protic Impurities: The most common cause is the presence of trace amounts of water or other protic impurities in your solvents, reagents, or glassware. Organolithium and Grignard reagents are extremely strong bases and will readily abstract a proton from any available source.
-
Cause - Metal-Halogen Exchange followed by Protonation: In the case of organolithium reagents, a competing side reaction can be metal-halogen exchange, where the organolithium reagent swaps its lithium atom for the iodine on your starting material. If this intermediate is then protonated, it will result in 3-fluorobenzaldehyde.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for others).
-
Reagent Quality: Use high-quality, freshly titrated organolithium or Grignard reagents. Older reagents may have partially decomposed, increasing the concentration of basic, non-nucleophilic species.
-
Low-Temperature Reaction: Perform the lithiation or Grignard formation at low temperatures (typically -78 °C for lithiation) to minimize side reactions.[5] Maintain this low temperature during the addition of the formylating agent.
-
Inverse Addition: Consider adding the organometallic reagent slowly to a solution of the formylating agent (inverse addition). This keeps the concentration of the highly reactive organometallic species low at any given time, which can sometimes suppress side reactions.
Q3: My final product is contaminated with a significant amount of the corresponding benzoic acid (3-Fluoro-5-iodobenzoic acid). How can I remove this?
A3: The presence of 3-Fluoro-5-iodobenzoic acid is a common issue, often arising from the oxidation of the aldehyde product, especially if the reaction workup involves exposure to air for prolonged periods or if oxidizing agents are inadvertently present.
Purification Strategy:
A simple and effective method to remove the acidic benzoic acid impurity is through a liquid-liquid extraction with a mild base.[6]
-
Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 3-fluoro-5-iodobenzoic acid will react with the bicarbonate to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
The desired neutral aldehyde product will remain in the organic layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[7]
This acid-base extraction is a highly effective purification step that should be considered a standard part of the workup procedure.
II. Experimental Protocols & Data
Optimized Vilsmeier-Haack Formylation Protocol
This protocol is designed to favor the desired product and minimize side reactions.
Materials:
-
1-Fluoro-3-iodobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium acetate solution
-
Ice bath
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.[2]
-
Add a solution of 1-fluoro-3-iodobenzene (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium acetate solution.
-
Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Common Impurities Summary
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin |
| 1-Fluoro-3-iodobenzene | C₆H₄FI | 222.00 | Unreacted starting material |
| 3-Fluoro-5-iodobenzoic acid | C₇H₄FIO₂ | 265.01 | Oxidation of the product |
| 2-Fluoro-4-iodobenzaldehyde | C₇H₄FIO | 250.01 | Isomeric side product |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | De-iodination and protonation |
III. Mechanistic & Workflow Visualizations
The following diagrams illustrate the key reaction pathway and a common side reaction, as well as a general troubleshooting workflow.
Caption: Main pathway for Vilsmeier-Haack formylation.
Caption: Benzyne formation as a side reaction.
Caption: General troubleshooting workflow for purification.
IV. References
-
Benchchem. (2025). In-depth Technical Guide: 3-Fluoro-5-iodobenzamide. Retrieved from
-
Benchchem. (2025). A Comparative Analysis of Synthesis Efficiency for 3-Fluoro-5-iodobenzamide and Its Isomers. Retrieved from
-
Benchchem. (2025). Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization. Retrieved from
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from
-
Benchchem. (2025). Technical Support Center: Purification of 3-Fluoro-5-iodobenzamide. Retrieved from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Patil, S. D., & Patil, J. S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Retrieved from
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from
-
Wikipedia. (2023, November 26). Formylation. In Wikipedia. Retrieved from
-
Wikipedia. (2023, August 15). Directed ortho metalation. In Wikipedia. Retrieved from
-
Google Patents. (2016). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde. Retrieved from
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Base Selection in Cross-Coupling Reactions of 3-Fluoro-5-iodobenzaldehyde
Sources
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- 2. wwjmrd.com [wwjmrd.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Reaction—State of the Art [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-5-iodobenzaldehyde
Welcome to the technical support center for 3-Fluoro-5-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. Understanding how solvents influence reaction pathways is paramount to achieving desired outcomes, maximizing yields, and minimizing side-product formation.
Core Concepts: Why Solvent Choice is Critical
The reactivity of 3-Fluoro-5-iodobenzaldehyde is dictated by three key functional groups: the aldehyde, the fluoro group, and the iodo group. Each site offers a unique handle for chemical transformations, and the solvent plays a pivotal role in dictating which reaction pathway is favored. Solvents do more than just dissolve reactants; they influence reaction rates and equilibria, stabilize transition states, and can even participate directly in the reaction mechanism.[1][2][3][4] Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Affects the solubility of reagents and the stabilization of charged intermediates or transition states.[1]
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can hydrogen bond and may interfere with strong bases or nucleophiles, while aprotic solvents (e.g., THF, DMF) cannot.
-
Coordinating Ability: Solvents like DMF, DMSO, or acetonitrile can coordinate to metal catalysts, influencing their activity and selectivity.[1][5]
Application-Specific Guides & Troubleshooting FAQs
This section provides detailed guidance for common transformations involving 3-Fluoro-5-iodobenzaldehyde, focusing on palladium-catalyzed cross-coupling reactions, nucleophilic additions, and Wittig reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6]
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling the aryl iodide with an organoboron reagent.[7][8] Solvent choice is crucial for solubilizing the organic substrate, the inorganic base, and the boronic acid, as well as for stabilizing the palladium catalyst.[6]
Table 1: Solvent Recommendations for Suzuki-Miyaura Coupling
| Solvent System | Typical Base | Temperature (°C) | Expected Outcome & Rationale |
| Dioxane/Water (e.g., 4:1) | K₂CO₃, Cs₂CO₃ | 80-100 | High Yield. The classic choice. Water is often essential for dissolving the base and facilitating the transmetalation step.[6][7][8] Dioxane effectively dissolves the organic components. |
| Toluene/Water (e.g., 9:1) | K₃PO₄, K₂CO₃ | 80-110 | Good for less polar substrates. Toluene is less coordinating than ethereal solvents, which can be beneficial. Aqueous phase remains critical.[8] |
| DMF/Water (e.g., 1:1) | K₂CO₃, Na₂CO₃ | 60-100 | Excellent for solubility. DMF is a polar aprotic solvent that excels at dissolving a wide range of reagents.[9] The addition of water often improves the reaction rate.[9] |
| 2-MeTHF/Water | K₂CO₃, K₃PO₄ | 70-90 | Greener alternative. 2-MeTHF is a more environmentally friendly ether solvent that often provides good phase separation and performance.[10] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting FAQ: Suzuki Coupling
-
Q: My reaction is sluggish or has stalled. What should I do?
-
A: First, ensure your solvents were properly degassed to prevent catalyst oxidation.[10] If solubility is an issue, consider switching to a DMF/water system.[9] Also, the choice of base is critical; stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate slow reactions.[10] While solvent choice has a significant impact, remember that temperature, base, and catalyst selection are also key variables that can be optimized.[2]
-
-
Q: I am observing significant protodeboronation (hydrolysis of my boronic acid). How can I prevent this?
This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. The choice of solvent is critical for catalyst stability and preventing side reactions like alkyne homocoupling (Glaser coupling).[11][12]
Table 2: Solvent Recommendations for Sonogashira Coupling
| Solvent | Typical Base | Co-catalyst | Temperature (°C) | Expected Outcome & Rationale |
| Toluene | Et₃N, i-Pr₂NH | CuI | 25-70 | Good for suppressing homocoupling. Non-polar solvents like toluene can sometimes give cleaner reactions compared to polar aprotic solvents.[11][12] The amine often serves as both the base and a co-solvent. |
| THF | Et₃N, Cs₂CO₃ | CuI (optional) | 25-65 | Common and versatile. THF is a good general-purpose solvent. Copper-free conditions are often possible, which can simplify purification.[13] |
| DMF | Et₃N, Piperidine | CuI | 25-100 | High solubility but use with caution. While DMF dissolves most reagents well, it can sometimes promote Glaser homocoupling.[11] It was used in early protocols but less polar solvents are now often preferred.[11][14] |
Troubleshooting FAQ: Sonogashira Coupling
-
Q: My main product is the homocoupled alkyne. How can I fix this?
-
Q: The reaction is not going to completion. What are some common causes?
-
A: Catalyst deactivation is a common issue. Ensure all reagents are pure and the system is inert. The choice of amine base is also important; a bulky amine like diisopropylamine can sometimes improve results. Some modern, highly active catalyst systems may be required for challenging substrates.[12]
-
Nucleophilic Addition to the Aldehyde
The electrophilic aldehyde group is susceptible to attack by various nucleophiles. Solvent choice here can affect the rate of addition and the stability of the resulting intermediate.
This process converts the aldehyde into an amine via an imine intermediate. The solvent must be compatible with both the imine formation and the subsequent reduction step.
Table 3: Solvent Recommendations for Reductive Amination
| Solvent | Reducing Agent | Temperature (°C) | Expected Outcome & Rationale |
| 1,2-Dichloroethane (DCE) | Sodium triacetoxyborohydride (STAB) | 25 | Classic choice. DCE is a non-coordinating solvent that works well for imine formation and is compatible with STAB.[15] |
| Tetrahydrofuran (THF) | Sodium triacetoxyborohydride (STAB) | 25 | Good alternative to chlorinated solvents. THF is a common ethereal solvent suitable for this transformation.[15] |
| Methanol (MeOH) | Sodium borohydride (NaBH₄) | 0-25 | Protic solvent option. Can be used if the imine is formed first or in situ, but NaBH₄ can also reduce the starting aldehyde directly if conditions are not controlled. |
Troubleshooting FAQ: Reductive Amination
-
Q: I am getting low yields of the desired amine and recovering starting aldehyde.
-
A: This suggests that either the initial imine formation is inefficient or the reduction is slow. Ensure you are using a sufficient excess of the amine source (e.g., ammonium acetate).[15] If using a mild reductant like STAB, the reaction may require longer times. Also, ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate.
-
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene using a phosphorus ylide. The solvent must be able to support the formation of the ylide and the subsequent reaction with the aldehyde.
Table 4: Solvent Recommendations for the Wittig Reaction
| Solvent | Typical Base for Ylide Generation | Temperature (°C) | Expected Outcome & Rationale |
| Tetrahydrofuran (THF) | n-BuLi, NaH, t-BuOK | -78 to 25 | Standard choice for unstabilized ylides. THF is an aprotic ether that is compatible with strong bases needed to form reactive ylides.[16] |
| Toluene | n-BuLi | 0 to 25 | Alternative non-polar option. Can be used similarly to THF.[16] |
| Dichloromethane (DCM) or Ethanol | None (for stabilized ylides) | 25 | For stabilized ylides. Ylides containing electron-withdrawing groups are less reactive and often stable enough to be isolated, sometimes allowing the reaction to proceed in less stringent solvent conditions. |
| Solvent-Free | K₃PO₄ | 25-120 | Green Chemistry Approach. For some ylides, particularly stabilized ones, the reaction can be run neat by grinding the solids or gentle heating, eliminating the need for hazardous solvents.[17][18] |
Troubleshooting FAQ: Wittig Reaction
-
Q: My Wittig reaction is not working. What could be the problem?
-
A: The most common issue is incomplete ylide formation. Ensure your phosphonium salt is dry and the base is active. The reaction must be performed under strictly anhydrous and inert conditions, especially when using strong bases like n-BuLi.[16]
-
-
Q: How does solvent polarity affect the E/Z selectivity of the alkene product?
-
A: For unstabilized ylides, non-polar, aprotic solvents like THF or toluene generally favor the formation of the Z-alkene. Polar solvents can disrupt the intermediate oxaphosphetane, leading to different stereochemical outcomes. The exact selectivity depends on many factors, including the ylide structure and reaction temperature.
-
Visual Workflows & Diagrams
The following diagrams illustrate key decision-making processes and workflows for experiments with 3-Fluoro-5-iodobenzaldehyde.
Caption: General workflow for selecting and optimizing a solvent system for cross-coupling reactions.
Caption: Decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- The effect of different solvents on the Suzuki coupling reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Purification of 3-Fluoro-5-iodobenzamide. Benchchem.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Applic
- A Solvent Free Wittig Reaction.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central.
- What is the best procedure for Sonogashira coupling?.
- Solvent Free Wittig Reactions.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Wittig Reaction - A Greener Approach. Beyond Benign.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Wittig Reaction: Mechanism and Examples. NROChemistry.
- In-depth Technical Guide: 3-Fluoro-5-iodobenzamide. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Solvent effects and chemical reactivity. University of Westminster.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. books.lucp.net [books.lucp.net]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. beyondbenign.org [beyondbenign.org]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-5-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important chemical intermediate.
Introduction
3-Fluoro-5-iodobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of both fluorine and iodine atoms on the aromatic ring offers unique opportunities for further functionalization, making it a valuable synthon in medicinal chemistry. However, scaling up its synthesis from the lab to pilot or production scale can present several challenges. This guide provides practical, field-proven insights to navigate these challenges effectively.
Part 1: Recommended Synthetic Route for Scalability
While several synthetic routes to 3-Fluoro-5-iodobenzaldehyde are conceivable, the formylation of 1-fluoro-3-iodobenzene via an organometallic intermediate is a highly recommended approach for its scalability, regioselectivity, and potentially high yield. This route involves the deprotonation of 1-fluoro-3-iodobenzene using a strong base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 3-Fluoro-5-iodobenzaldehyde.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 1-Fluoro-3-iodobenzene | 1.0 eq | Starting material |
| n-Butyllithium (n-BuLi) | 1.1 eq | Typically 2.5 M in hexanes |
| Tetrahydrofuran (THF) | Anhydrous, ~5-10 mL/g of starting material | Solvent for lithiation |
| N,N-Dimethylformamide (DMF) | 1.2 eq | Anhydrous |
| Hydrochloric Acid (HCl) | 1-2 M aqueous solution | For workup |
| Diethyl ether or MTBE | - | Extraction solvent |
| Saturated aq. NaHCO₃ | - | For washing |
| Brine | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying agent |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a suitably sized, dry reactor with 1-fluoro-3-iodobenzene and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture, again keeping the internal temperature below -70 °C. Stir for an additional 1-2 hours at -78 °C.
-
Quenching and Workup: Slowly quench the reaction by adding it to a stirred solution of aqueous hydrochloric acid (HCl) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether or MTBE.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-Fluoro-5-iodobenzaldehyde can be purified by vacuum distillation or column chromatography.
Part 2: Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Moisture in reagents or glassware | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Even trace amounts of water can quench the organolithium intermediate. |
| Inactive n-BuLi | Titrate the n-BuLi solution before use to determine its exact concentration. Old or improperly stored n-BuLi can degrade. |
| Reaction temperature too high during lithiation or formylation | Maintain a strict temperature control below -70 °C. Higher temperatures can lead to side reactions, such as the decomposition of the organolithium species. |
| Inefficient stirring | On a larger scale, ensure adequate mixing to maintain a homogeneous reaction mixture and efficient heat transfer. |
Issue 2: Presence of Significant Impurities
| Impurity | Source | Mitigation and Removal |
| Unreacted 1-fluoro-3-iodobenzene | Incomplete lithiation. | Increase the equivalents of n-BuLi slightly (e.g., to 1.15 eq). Can be removed by vacuum distillation. |
| 3-Fluoro-5-iodobenzoic acid | Over-oxidation of the aldehyde during workup or storage.[1] | Work up the reaction under an inert atmosphere if possible. Store the purified product under nitrogen in a cool, dark place. This acidic impurity can be removed by washing the organic phase with a dilute basic solution like sodium bicarbonate.[1] |
| Butylated byproducts | Reaction of n-BuLi with the product or intermediates. | Ensure slow, controlled addition of n-BuLi at low temperatures. |
Issue 3: Difficulties in Purification
| Problem | Possible Cause | Solution |
| "Oiling out" during crystallization | The melting point of the product is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or a co-solvent system. |
| Low recovery after purification | Product is too soluble in the chosen solvent. | Use a minimal amount of solvent for recrystallization. Ensure the solution is thoroughly cooled before filtration. |
| Product decomposition during distillation | Distillation temperature is too high. | Use a high-vacuum system to lower the boiling point. Keep the distillation time as short as possible. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the lithiation performed at such a low temperature (-78 °C)?
A: The organolithium intermediate, 3-fluoro-5-iodo-phenyllithium, is highly reactive and can be unstable at higher temperatures. Low temperatures are crucial to prevent its decomposition and to minimize side reactions, such as reaction with the THF solvent.[2]
Q2: Can I use a different formylating agent instead of DMF?
A: While DMF is the most common and cost-effective formylating agent for this type of reaction, other reagents like ethyl formate could potentially be used. However, this would require significant process optimization. For scalability and reliability, DMF is generally preferred.
Q3: What are the key safety considerations when scaling up this synthesis?
A:
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere by trained personnel.[3][4]
-
Exothermic Reactions: Both the lithiation and the quenching steps are highly exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled to manage the heat evolution and maintain the desired reaction temperature. A robust cooling system is essential.[3][4]
-
Cryogenic Temperatures: Handling large volumes at -78 °C requires specialized equipment and safety protocols to prevent cold burns and equipment failure.
Q4: How can I monitor the progress of the reaction?
A: In-process monitoring can be achieved by taking small, quenched aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6] This allows for the determination of the consumption of the starting material and the formation of the product.
Q5: What is the best method for purifying the final product on a large scale?
A: For multi-kilogram scale, vacuum distillation is generally the most efficient and scalable purification method for liquid aldehydes like 3-Fluoro-5-iodobenzaldehyde. Column chromatography is less practical for large quantities due to the large volumes of solvent required.
References
- Chempedia. (n.d.).
- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
- Duff, J. C., & Bills, E. J. (1934). 282. Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Journal of the Chemical Society (Resumed), 1305.
- H.E.L Group. (n.d.).
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Xin, Z., Liu, G., Pei, Z., Szczepankiewicz, B. G., Serby, M. D., & Zhao, H. (2004). U.S. Patent No. 2004/0214870 A1. U.S.
- Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.
- ChemicalBook. (n.d.). 4-FLUORO-3-IODOBENZALDEHYDE synthesis.
- BenchChem. (2025). reproducibility of published 3-Fluoro-5-iodobenzamide synthesis methods.
- ResearchGate. (2025, May 27).
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
- National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-iodobenzene. PubChem.
- YouTube. (2020, November 22). Making benzaldehyde - Sommelet reaction.
- BenchChem. (2025).
- Organic Syntheses Procedure. (n.d.). Syringic Aldehyde.
- Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539.
- MDPI. (n.d.).
- ResearchGate. (2025, August 5). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples | Request PDF.
- UNI ScholarWorks. (n.d.).
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Google Patents. (n.d.). EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
Sources
3-Fluoro-5-iodobenzaldehyde degradation pathways and prevention
Welcome to the technical support center for 3-fluoro-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and degradation of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments by helping you understand and prevent potential degradation pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your work with 3-fluoro-5-iodobenzaldehyde.
Question: My previously colorless or light-yellow solid sample of 3-fluoro-5-iodobenzaldehyde has developed a noticeable yellow to brown color. What is causing this discoloration?
Answer: The development of a yellow or brown color is a common indicator of degradation. The primary culprit is often autoxidation, where the aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 3-fluoro-5-iodobenzoic acid. This process can be accelerated by exposure to air (oxygen) and light.
-
Causality: The aldehyde group is susceptible to radical-initiated oxidation. Atmospheric oxygen can react with the aldehyde in a chain reaction, leading to the formation of peroxy radicals and ultimately the corresponding carboxylic acid.[1][2] This benzoic acid derivative and other potential polymeric byproducts can be colored.
-
Immediate Action: If the discoloration is minor, the material may still be usable for some applications, but it's crucial to assess its purity. You can purify the compound by recrystallization or column chromatography to remove the colored impurities.
-
Prevention: To prevent further degradation, immediately store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at the recommended low temperature (2-8°C).[3][4]
Question: I've observed a white crystalline precipitate forming in my stock of 3-fluoro-5-iodobenzaldehyde. What is this substance?
Answer: The white precipitate is most likely 3-fluoro-5-iodobenzoic acid, the product of autoxidation.[1][2] Benzoic acids are generally crystalline solids and are less soluble in non-polar solvents than their corresponding benzaldehydes, which can lead to their precipitation.
-
Verification: You can confirm the identity of the precipitate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The NMR spectrum of the benzoic acid will show a characteristic downfield shift of the aldehydic proton and the appearance of a carboxylic acid proton signal.
-
Troubleshooting your Experiment: The presence of this impurity can be problematic in reactions sensitive to acids or where precise stoichiometry is required. For instance, in base-catalyzed reactions, the acidic impurity can neutralize the base, thereby inhibiting or slowing down your desired transformation.
-
Purification Protocol: To remove the benzoic acid, you can wash a solution of the aldehyde in an organic solvent (like diethyl ether or dichloromethane) with a mild aqueous base (e.g., 10% sodium carbonate solution).[4] The benzoic acid will be deprotonated and dissolve in the aqueous layer, while the aldehyde remains in the organic layer. Subsequently, wash the organic layer with water, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
Question: My reaction yield is lower than expected when using 3-fluoro-5-iodobenzaldehyde. Could degradation be the cause?
Answer: Yes, degradation of the starting material is a frequent cause of low reaction yields. If a portion of your 3-fluoro-5-iodobenzaldehyde has oxidized to 3-fluoro-5-iodobenzoic acid, the actual amount of the aldehyde available for the reaction is lower than what you weighed out.
-
Purity Assessment: Before use, it is best practice to check the purity of your 3-fluoro-5-iodobenzaldehyde, especially if it has been stored for a prolonged period or if the container has been opened multiple times. A quick Thin Layer Chromatography (TLC) or a proton NMR can give you a good indication of its purity.
-
Impact on Reactions:
-
Stoichiometry: Inaccurate stoichiometry will lead to incomplete conversion of other reactants.
-
Side Reactions: The benzoic acid impurity can catalyze unwanted side reactions or interfere with catalysts.
-
-
Solution: If you suspect degradation, purify the aldehyde before use using the methods described above. For critical applications, it is always advisable to use freshly purified material.
Question: I see unexpected peaks in my NMR or LC-MS analysis of a reaction mixture involving 3-fluoro-5-iodobenzaldehyde. What could they be?
Answer: Besides the expected starting material, product, and the common 3-fluoro-5-iodobenzoic acid impurity, other unexpected peaks could arise from less common degradation pathways:
-
Dehalogenation: The carbon-iodine bond is relatively weak and can be cleaved under certain conditions, leading to the formation of 3-fluorobenzaldehyde.[7] This is more likely to occur in the presence of reducing agents, certain metal catalysts, or upon prolonged exposure to light.
-
Photodegradation Products: Exposure to UV light can induce photochemical reactions in aromatic aldehydes, potentially leading to a complex mixture of byproducts.[8][9]
-
Reaction with Solvents or Reagents: The aldehyde can react with nucleophilic solvents (e.g., alcohols in the presence of an acid catalyst to form acetals) or other nucleophilic species in your reaction mixture.
Analytical Approach: To identify these impurities, high-resolution mass spectrometry can provide accurate mass data to help determine their elemental composition. 2D NMR techniques can aid in elucidating their structures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-fluoro-5-iodobenzaldehyde?
A1: To ensure the long-term stability of 3-fluoro-5-iodobenzaldehyde, it should be stored under the following conditions:
-
Temperature: 2-8°C.[3]
-
Atmosphere: Under an inert gas like nitrogen or argon.[4][10]
-
Light: In a dark place, preferably in an amber or foil-wrapped container.[3][10]
-
Container: A tightly sealed container to prevent moisture and air ingress.
Q2: What are the primary degradation pathways for 3-fluoro-5-iodobenzaldehyde?
A2: The most significant degradation pathway is autoxidation , a radical chain reaction with atmospheric oxygen that converts the aldehyde to 3-fluoro-5-iodobenzoic acid.[1][2] Other potential, though typically less common, pathways include photodegradation upon exposure to light and dehalogenation (loss of iodine), particularly under reductive conditions.[7][8]
Q3: Can I use inhibitors to prevent the degradation of 3-fluoro-5-iodobenzaldehyde?
A3: Yes, adding a small amount of a radical inhibitor can be effective in preventing autoxidation. Common choices include:
It's important to note that the presence of these inhibitors might interfere with certain downstream reactions, so their use should be considered based on your specific application. Interestingly, small amounts of benzyl alcohol, which can be an impurity from the synthesis of benzaldehydes, can also act as an inhibitor of autoxidation by quenching peroxy radicals.[1][2]
Q4: How can I monitor the purity of my 3-fluoro-5-iodobenzaldehyde over time?
A4: Regular purity checks are recommended. The following is a simple workflow for monitoring purity:
-
Visual Inspection: Regularly check for any color changes or the formation of precipitates.
-
Thin-Layer Chromatography (TLC): Periodically run a TLC of your stock. The appearance of a new, more polar spot (which doesn't move as far up the plate) is indicative of the formation of the more polar benzoic acid.
-
NMR Spectroscopy: For a more quantitative assessment, take a proton NMR of a small sample. The presence and integration of the aldehydic proton peak (around 9.8-10 ppm) versus the appearance of a broad carboxylic acid peak (around 12-13 ppm) and any aromatic proton shifts will indicate the extent of degradation.
Visualizing Degradation Pathways and Workflows
Autoxidation Pathway of 3-Fluoro-5-iodobenzaldehyde
Caption: Autoxidation of 3-fluoro-5-iodobenzaldehyde to 3-fluoro-5-iodobenzoic acid.
Workflow for Purity Assessment and Purification
Caption: Workflow for assessing the purity of 3-fluoro-5-iodobenzaldehyde and purification.
References
-
Sankar, M., Nowicka, E., Richards, E., & Hutchings, G. J. (2014). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. ResearchGate. Retrieved January 11, 2026, from [Link]
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). Peeref. Retrieved January 11, 2026, from [Link]
-
Oxidation of Benzaldehyde, Prevention Of. (2010, November 26). Sciencemadness.org. Retrieved January 11, 2026, from [Link]
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Retrieved January 11, 2026, from [Link]
-
Dehalogenation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). MDPI. Retrieved January 11, 2026, from [Link]
-
Aldehydes as powerful initiators for photochemical transformations. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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- 10. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification Challenges for Halogenated Benzaldehyde Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common and complex purification challenges encountered when working with halogenated benzaldehyde derivatives. These compounds are vital building blocks in pharmaceuticals and specialty chemicals, but their purification can be notoriously difficult due to their unique chemical properties. This center is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of halogenated benzaldehydes.
Q1: What are the most common impurities I should expect in my crude halogenated benzaldehyde product?
A1: The impurities largely depend on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: For instance, if you're synthesizing a fluorobenzaldehyde via a halogen-exchange (Halex) reaction, you might find residual chlorobenzaldehyde.[1]
-
Isomeric Impurities: The synthesis of one isomer (e.g., 4-fluorobenzaldehyde) can often lead to the formation of other isomers (e.g., 2- and 3-fluorobenzaldehyde) as by-products.[1] These regioisomers can be particularly challenging to separate due to their similar physicochemical properties.[2]
-
Oxidation Products: Halogenated benzaldehydes are susceptible to air oxidation, which forms the corresponding benzoic acid (e.g., 3-fluorobenzaldehyde oxidizes to 3-fluorobenzoic acid).[3]
-
Over-reduction Products: If a reduction step is involved in the synthesis, the corresponding benzyl alcohol may be present as an impurity.[3][4]
-
Polymeric Materials: Aldehydes can undergo polymerization, especially under thermal stress or in the presence of acidic or basic impurities.[1]
Q2: My halogenated benzaldehyde is a solid at room temperature. What's the best general approach to purify it?
A2: For solid derivatives, recrystallization is often the most effective and scalable purification method.[5][6] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[6][7]
Q3: My halogenated benzaldehyde is a liquid. What purification technique should I consider first?
A3: For liquid derivatives, vacuum distillation is typically the preferred method, especially for removing non-volatile impurities like polymers and oxidation by-products.[1][3] Given that many benzaldehydes have high boiling points at atmospheric pressure, distillation under reduced pressure is crucial to prevent thermal degradation.[3]
Q4: I've noticed my purified halogenated benzaldehyde turning into a white solid upon storage. What is happening?
A4: This is a classic indication of polymerization.[1] Some halogenated aldehydes can form polymers over time. In some cases, this process is reversible, and the monomer can be regenerated by a "cracking" process, which involves carefully heating the polymer under vacuum to distill the volatile monomer.[1] To prevent this, store the purified aldehyde in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), and consider adding a polymerization inhibitor like butylated hydroxytoluene (BHT).[1]
Q5: How does the position of the halogen on the benzene ring affect purification?
A5: The position of the halogen (ortho, meta, or para) influences the molecule's polarity, boiling point, melting point, and crystal packing. These differences can be exploited for purification. For example, isomers of fluorobenzaldehyde have distinct melting and boiling points.[8] However, regioisomers often have very similar properties, making their separation by techniques like distillation or standard chromatography challenging.[2] The halogen's position also affects the electronic properties of the aldehyde group, which can influence its reactivity and stability during purification.[9][10][11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of halogenated benzaldehyde derivatives.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid halogenated benzaldehydes, but it can be tricky.[6]
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound. The solution is cooling too rapidly. A high concentration of impurities is present.[1] | Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Consider a two-solvent system, where you add an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy.[1] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.[1] | Reduce the solvent volume by evaporation.[12] Add a seed crystal of the pure compound if available.[1] Gently scratch the inside of the flask with a glass rod to create nucleation sites.[12] Try a different solvent or a two-solvent system.[1] |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.[1] | Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] Minimize the amount of cold solvent used to wash the crystals.[1] Consider a different solvent in which your compound is less soluble when cold.[1] |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with your product. | Add a small amount of activated charcoal to the hot solution and boil for a few minutes, followed by hot filtration to remove the charcoal before cooling.[1] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your halogenated benzaldehyde is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.[1]
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.[7]
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of isomers. | The chosen solvent system lacks sufficient selectivity. The isomers have very similar polarities. | Experiment with different solvent systems, including those with different types of solvents (e.g., using toluene or dichloromethane instead of just hexane/ethyl acetate).[13] Consider using a different stationary phase, such as alumina or a specialty phase like a phenyl-hexyl or pentafluorophenyl (PFP) column for HPLC, which can offer different selectivities based on pi-pi interactions. For challenging separations, preparative HPLC may be necessary.[14] |
| Product degradation on the column. | The silica gel is acidic and is catalyzing the decomposition or polymerization of your aldehyde.[15][16] | Deactivate the silica gel by pre-treating it with a base like triethylamine.[13][15] Use a neutral stationary phase like alumina.[15][16] |
| Product streaks or "tails" down the column. | The sample was not loaded in a concentrated band. The compound is interacting too strongly with the stationary phase. | Dissolve the crude product in a minimal amount of the eluting solvent or a less polar solvent to load onto the column.[17] Consider adding a small amount of a more polar solvent to the eluent to reduce strong interactions. For acidic impurities causing tailing, adding a small amount of acetic acid to the eluent might help. Conversely, for basic compounds, adding a little triethylamine can improve peak shape. |
| Product does not elute from the column. | The eluting solvent is not polar enough. The compound has irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the eluting solvent.[16] If the compound is still not eluting, it may have decomposed. Test the stability of your compound on a small amount of silica gel before running a large-scale column.[16] |
Experimental Workflow: Column Chromatography
Caption: Workflow for column chromatography purification.
Distillation Troubleshooting
For liquid halogenated benzaldehydes, vacuum distillation is a primary purification method.
| Problem | Potential Cause(s) | Solution(s) |
| Product is not distilling at the expected temperature/pressure. | Inaccurate pressure reading. System leaks. Presence of high-boiling impurities.[1] | Verify the accuracy of your vacuum gauge. Check all joints and connections for leaks.[1] If the product is present, a higher temperature or lower pressure may be required.[1] |
| Product darkens or decomposes in the distillation flask. | Distillation temperature is too high. Presence of acidic or basic impurities catalyzing decomposition. Prolonged heating.[1] | Use a lower vacuum to reduce the boiling point.[1] Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying before distillation.[1] Ensure efficient heating and minimize the distillation time.[1] |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. Overheating of the flask bottom.[1] | Use fresh boiling chips or a magnetic stir bar. Use a heating mantle and ensure even heating of the flask.[1] |
Experimental Protocol: Vacuum Distillation
-
Preparation: If the crude product is acidic, wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO2 evolution ceases. Follow with a wash using deionized water, then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.[1]
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask while stirring. Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for your specific halogenated benzaldehyde derivative. It is recommended to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.[1]
-
Storage: Transfer the purified liquid to a clean, dry, amber glass bottle. Flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly. Store in a cool, dark place.[1]
Purity Assessment
Accurate determination of purity is crucial. A combination of methods often provides the most comprehensive assessment.
| Method | Principle | Suitability for Halogenated Benzaldehydes |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile and thermally stable compounds. Can separate isomers with high-resolution capillary columns.[2][3][18] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Highly versatile for a wide range of polarities and non-volatile impurities.[3][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR). | Excellent for identifying and quantifying the aldehyde proton signal against impurity signals.[3] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the sample. | Useful for confirming the presence of the aldehyde carbonyl group and the absence of impurities like carboxylic acids (from oxidation) or alcohols (from over-reduction).[20] |
| Titration | Chemical reaction to quantify the amount of a specific compound. | Can be used to determine the aldehyde content, for example, by reaction with hydroxylamine hydrochloride.[20] |
Safety Precautions
Halogenated benzaldehydes, like benzaldehyde itself, require careful handling.
-
Handling: Always work in a well-ventilated area, preferably a fume hood.[21][22] Avoid inhalation of vapors and contact with skin and eyes.[22][23] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[21][24] Keep containers tightly closed and consider storing under an inert atmosphere like nitrogen to prevent oxidation.[21][23]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[21]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Impurities in Commercial 3-Fluorobenzaldehyde. BenchChem.
- Reddit User Discussion. (2024).
- BenchChem Technical Support Team. (2025).
- Sigma-Aldrich. (2025).
- Zhang, L., et al. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Chemistry LibreTexts. (2021). 2.
- Chemstock. (n.d.).
- Google Patents. (2022). Preparation system and method for halogenated benzaldehyde.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
- Wikipedia. (n.d.). Fluorobenzaldehyde. Wikipedia.
- ECHEMI. (n.d.). Purification of benzaldehyde and acetone. ECHEMI.
- Sigma-Aldrich. (n.d.).
- Journal of New Developments in Chemistry. (n.d.).
- Veeprho. (n.d.).
- University of York Chemistry Teaching Labs. (n.d.).
- Loba Chemie. (n.d.).
- Lanxess. (2015). Product Safety Assessment: Benzaldehyde. Lanxess.
- Reddit User Discussion. (2024).
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- University of Rochester Department of Chemistry. (n.d.).
- Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Blog. (2025). How to test the purity of benzaldehyde?.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.
- University of Rochester Department of Chemistry. (n.d.).
- YouTube. (2023).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Chromatography Forum. (2015).
- ResearchGate. (2025). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. BenchChem.
- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
- YouTube. (2022).
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- Organic Chemistry II / CHEM 252. (n.d.).
- Google Patents. (n.d.). Process for preparing ortho-chlorobenzaldehyde.
- Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Organic Syntheses.
- Chromatography Forum. (2006).
- Google Patents. (n.d.). Synthesis process of o-chlorobenzaldehyde.
- Guidechem. (n.d.). Synthesis process of 2-Chlorobenzaldehyde. Guidechem.
- Ataman Kimya. (n.d.). Ortho Chloro Benzaldehyde.
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
- ResearchGate. (2025). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols.
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Technical Support Center: Work-up and Purification Strategies for 3-Fluoro-5-iodobenzaldehyde Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-fluoro-5-iodobenzaldehyde and its derivatives. The unique electronic and steric properties of this halogenated aromatic aldehyde can present specific challenges during reaction work-up and purification. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve higher purity and yield in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up of reactions involving 3-fluoro-5-iodobenzaldehyde.
Question 1: After my Suzuki coupling reaction with 3-fluoro-5-iodobenzaldehyde, I'm struggling to remove the palladium catalyst and boronic acid byproducts. What is the most effective work-up procedure?
Answer:
This is a frequent challenge in Suzuki-Miyaura coupling reactions. The key is a multi-step aqueous work-up designed to remove both inorganic salts and organoboron impurities.
Causality: Palladium catalysts can form colloidal suspensions, and boronic acids/esters can be difficult to separate from the desired biaryl product due to similar polarities. A systematic aqueous wash sequence is crucial.
Recommended Protocol:
-
Quenching: Once the reaction is complete, as determined by TLC or GC-MS, cool the mixture to room temperature.[1]
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or toluene.[1]
-
Aqueous Wash Sequence:
-
Water Wash: Begin by washing the organic layer with deionized water to remove the bulk of inorganic salts.[1][2]
-
Base Wash: Wash with a mild aqueous base such as 1 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution.[2] This step is critical for removing unreacted boronic acid and its byproducts.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to break any emulsions and remove residual water from the organic layer.[1][2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][3]
Expert Tip: If palladium residues persist, filtering the organic solution through a pad of Celite® or silica gel can be effective.[4] For stubborn boron-containing impurities, repeated co-evaporation of the crude product with methanol can form the volatile trimethyl borate, which is removed under vacuum.
Question 2: I've performed a reductive amination with 3-fluoro-5-iodobenzaldehyde, but my product is contaminated with unreacted aldehyde and borohydride salts. How can I purify my amine product?
Answer:
The purification strategy for reductive aminations hinges on the properties of the resulting amine and the specific reducing agent used. An acid-base extraction is a powerful technique in this scenario.
Causality: The basicity of the newly formed amine allows for its selective extraction into an acidic aqueous phase, leaving neutral impurities like the starting aldehyde in the organic layer.
Recommended Protocol:
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl), especially if a reactive borohydride like NaBH₄ was used.[5] Be mindful of potential exotherms.[5][6]
-
Acidic Extraction:
-
Dilute the quenched reaction mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Extract the organic layer with 1 M hydrochloric acid (HCl). The amine product will be protonated and move into the aqueous layer, while the unreacted 3-fluoro-5-iodobenzaldehyde remains in the organic phase.[7]
-
-
Isolation of the Amine:
-
Separate the aqueous layer containing the protonated amine.
-
Basify the aqueous layer to a pH > 10 with a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Extract the now-neutral amine back into an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
-
Final Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified amine.
Visualization of the Acid-Base Extraction Workflow:
Caption: Acid-base extraction workflow for amine purification.
Question 3: My Wittig reaction product is contaminated with triphenylphosphine oxide (TPPO). Standard chromatography is not giving a clean separation. Is there a better way?
Answer:
Triphenylphosphine oxide (TPPO) is a notoriously difficult impurity to remove due to its polarity, which often causes it to co-elute with the desired product. A combination of precipitation and specialized chromatography is often necessary.
Causality: TPPO has moderate polarity and can be challenging to separate from products of similar polarity. Exploiting its crystalline nature and differences in solubility can be advantageous.
Recommended Protocol:
-
Initial Concentration: After the reaction, concentrate the mixture under reduced pressure.
-
Precipitation of TPPO:
-
Add a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes to the concentrated residue.
-
Stir or sonicate the mixture. TPPO is often insoluble in these solvents and will precipitate.
-
Filter the mixture, washing the solid TPPO with cold non-polar solvent.
-
-
Chromatography:
-
Concentrate the filtrate, which contains your product and remaining TPPO.
-
Purify the residue using flash column chromatography.[8]
-
Chromatography Optimization Table:
| Parameter | Recommendation for TPPO Removal | Rationale |
| Solvent System | Start with a less polar eluent (e.g., Hexane/EtOAc) and gradually increase polarity.[9] | Maximizes the separation between the less polar alkene product and the more polar TPPO. |
| Silica Gel Treatment | For acid-sensitive products, consider deactivating the silica gel with triethylamine.[10] | Prevents potential degradation of the product on the acidic silica surface. |
| Loading Technique | Dry loading the crude product onto a small amount of silica gel can improve resolution. | Concentrates the sample into a narrow band at the top of the column, leading to better separation. |
Frequently Asked Questions (FAQs)
Q1: Can I use a bisulfite adduct formation to purify unreacted 3-fluoro-5-iodobenzaldehyde from my reaction mixture?
A1: Yes, this is an excellent and highly selective method for purifying aldehydes.[11][12][13] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated by liquid-liquid extraction.[14] The aldehyde can then be regenerated from the aqueous layer by treatment with a base.[11][12] This method is particularly useful when the desired product is neutral and does not react with bisulfite.[13]
Protocol for Bisulfite Adduct Purification:
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[11][15]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously.[11][13][15]
-
Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and more water, then separate the layers.[13][15] The aldehyde adduct will be in the aqueous layer.
-
To recover the aldehyde, isolate the aqueous layer, add a fresh portion of organic solvent, and basify with NaOH to a pH of ~12.[11][12][13] The aldehyde will be regenerated and extracted into the organic layer.
Q2: My product, a derivative of 3-fluoro-5-iodobenzaldehyde, is very polar. What are my options for chromatographic purification if it's not retaining well on reversed-phase columns?
A2: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to traditional normal-phase or reversed-phase chromatography.[16] HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous solvent.[16][17] In this technique, water acts as the strong solvent.[17]
Q3: I'm observing an emulsion during my aqueous work-up. How can I resolve this?
A3: Emulsions are common, especially in reactions that generate fine particulate matter or involve basic conditions. Here are several strategies to break them:
-
"Salting Out": Add a significant amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[5]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite®. This can remove the fine solids that are stabilizing the emulsion.[5]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the layers separating on their own.[5]
-
For Aluminum Salt Emulsions: If your reaction involved an aluminum hydride reagent (e.g., LAH), adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum salts and effectively break the emulsion.[5]
Q4: How can I effectively remove residual high-boiling solvents like DMSO or DMF after my reaction?
A4: These solvents can be challenging to remove completely by rotary evaporation alone. A common and effective method is to dilute the reaction mixture with an organic solvent like ethyl acetate and then wash repeatedly with water. DMSO and DMF are highly water-soluble and will be partitioned into the aqueous layer. Follow with a brine wash to remove any remaining water from the organic layer.
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A Comprehensive Guide to the 1H NMR Structural Confirmation of 3-Fluoro-5-iodobenzaldehyde
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-5-iodobenzaldehyde, a critical tool for its structural confirmation. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. We will explore the nuanced effects of halogen substitution on the aromatic proton environment and compare predicted spectral data with established principles of NMR spectroscopy.
Introduction: The Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy is an indispensable technique in organic chemistry for determining the structure of molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the resulting spectrum provides a wealth of information about the molecular structure, including the number of different types of protons, their chemical environment, and their proximity to other nuclei.
For a molecule like 3-Fluoro-5-iodobenzaldehyde, 1H NMR is particularly powerful. The distinct electronic effects of the fluorine, iodine, and aldehyde substituents create a unique fingerprint in the aromatic region of the spectrum, allowing for unambiguous structural verification.
Theoretical Analysis: Predicting the 1H NMR Spectrum of 3-Fluoro-5-iodobenzaldehyde
To understand the 1H NMR spectrum of 3-Fluoro-5-iodobenzaldehyde, we must consider the interplay of several factors that influence the chemical shift (δ) and coupling constants (J) of the aromatic protons.
Chemical Shift Predictions:
The chemical shifts of aromatic protons are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[2][3]
-
Aldehyde Group (-CHO): This is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance.[4] This effect deshields the aromatic protons, shifting their signals downfield (to higher ppm values). The aldehyde proton itself is highly deshielded and typically appears as a singlet around δ 9.0-10.0 ppm.[4][5]
-
Fluorine (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect. However, it also has lone pairs of electrons that can be donated to the aromatic ring via resonance (a +M or mesomeric effect). The inductive effect generally dominates, leading to a net deshielding of nearby protons.
-
Iodine (-I): Iodine is less electronegative than fluorine and has a weaker inductive effect. Like fluorine, it can also donate electron density through resonance. The overall electronic effect of iodine is a combination of these opposing forces.
Based on these principles, we can predict the relative chemical shifts of the three aromatic protons in 3-Fluoro-5-iodobenzaldehyde (labeled H-2, H-4, and H-6 for clarity):
-
H-2: This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the fluorine atom. It is expected to be the most deshielded of the aromatic protons.
-
H-4: This proton is ortho to both the fluorine and iodine atoms and para to the aldehyde group. The combined electron-withdrawing effects of the halogens and the aldehyde group will cause a significant downfield shift.
-
H-6: This proton is ortho to the iodine atom and meta to both the fluorine and aldehyde groups. It is expected to be the least deshielded of the three aromatic protons, but still shifted downfield from benzene (δ 7.27 ppm).
Spin-Spin Coupling (J-Coupling):
The splitting of NMR signals, known as spin-spin coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei.[6][7] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, the magnitude of J is dependent on the number of bonds separating the coupled protons:
-
Ortho coupling (³JHH): Coupling between protons on adjacent carbons, typically in the range of 7-9 Hz.[6][7]
-
Meta coupling (⁴JHH): Coupling between protons separated by three bonds, which is smaller, typically 2-3 Hz.[6][7]
-
Para coupling (⁵JHH): Coupling between protons separated by four bonds, which is very small (< 1 Hz) and often not resolved.[6]
Furthermore, the presence of the fluorine atom (¹⁹F, spin I = 1/2, 100% natural abundance) will introduce additional coupling to the nearby protons.[8][9]
-
Proton-Fluorine Coupling (JHF): The magnitude of JHF coupling depends on the number of bonds separating the nuclei.
-
Ortho coupling (³JHF): Typically 6-10 Hz.
-
Meta coupling (⁴JHF): Typically 4-8 Hz.[10]
-
Para coupling (⁵JHF): Typically < 2 Hz.
-
Based on these coupling rules, we can predict the multiplicity of each aromatic proton signal:
-
H-2: Will be coupled to H-4 (meta, ⁴JHH) and H-6 (meta, ⁴JHH). It will also exhibit a small para coupling to the fluorine atom (⁵JHF). This will likely result in a complex multiplet, possibly appearing as a triplet of doublets or a more complex pattern.
-
H-4: Will be coupled to H-2 (meta, ⁴JHH) and H-6 (ortho, ³JHH). It will also be coupled to the fluorine atom (ortho, ³JHF). This will likely result in a doublet of doublets of doublets.
-
H-6: Will be coupled to H-2 (meta, ⁴JHH) and H-4 (ortho, ³JHH). It will also be coupled to the fluorine atom (meta, ⁴JHF). This will likely result in a doublet of doublets of doublets.
Summary of Predicted 1H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aldehyde-H | ~9.9 - 10.1 | s (or t due to long-range coupling) | - |
| H-2 | Most Downfield | m | ⁴JHH(H2-H4), ⁴JHH(H2-H6), ⁵JHF |
| H-4 | Intermediate | ddd | ³JHH(H4-H6), ⁴JHH(H4-H2), ³JHF |
| H-6 | Least Downfield | ddd | ³JHH(H6-H4), ⁴JHH(H6-H2), ⁴JHF |
Experimental Protocol: Acquiring the 1H NMR Spectrum
A robust and reproducible experimental protocol is paramount for obtaining high-quality NMR data.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[11][12][13]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-Fluoro-5-iodobenzaldehyde into a clean, dry vial.[11][13][14]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4] However, the choice of solvent can influence chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[15][16][17] For this analysis, CDCl₃ is a suitable starting point.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[11]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for a modern Fourier Transform NMR (FT-NMR) spectrometer.
-
Instrument Calibration: Ensure the spectrometer is properly shimmed and locked onto the deuterium signal of the solvent.
-
Parameter Setup:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a 1D ¹H NMR spectrum.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
-
Number of Scans: For a sample of this concentration, 16-64 scans should provide a good signal-to-noise ratio.
-
-
Data Acquisition: Initiate the acquisition.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Data Interpretation and Structural Confirmation
The acquired 1H NMR spectrum should be carefully analyzed to confirm the structure of 3-Fluoro-5-iodobenzaldehyde.
Workflow for Spectral Analysis
Caption: Workflow for 1H NMR structural confirmation.
Comparison with Alternative Structures:
The detailed analysis of the 1H NMR spectrum allows for the confident differentiation of 3-Fluoro-5-iodobenzaldehyde from its isomers. For instance:
-
2-Fluoro-5-iodobenzaldehyde: Would exhibit different coupling patterns and chemical shifts due to the different relative positions of the substituents. The proton at C-6 would show a large ortho coupling to the proton at C-4.
-
4-Fluoro-3-iodobenzaldehyde: This isomer would also present a distinct set of signals. The proton at C-2 would be a doublet due to ortho coupling with the proton at C-6, and both would show further coupling to the fluorine atom.
The unique combination of chemical shifts and, critically, the specific proton-proton and proton-fluorine coupling constants observed in the experimental spectrum serves as a definitive confirmation of the 3-fluoro-5-iodo substitution pattern.
Conclusion
The structural confirmation of 3-Fluoro-5-iodobenzaldehyde via 1H NMR spectroscopy is a clear demonstration of the power of this analytical technique. By carefully considering the electronic effects of the substituents and the principles of spin-spin coupling, a detailed prediction of the spectrum can be made. The subsequent acquisition of high-quality experimental data and its rigorous comparison with the theoretical model provides an unambiguous structural assignment. This guide has provided a comprehensive framework for this process, from sample preparation to final data interpretation, empowering researchers to confidently utilize 1H NMR for the structural elucidation of complex organic molecules.
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Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]
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1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (n.d.). American Chemical Society. [Link]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). PubMed. [Link]
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Vicinal fluorine-proton coupling constants. (1998). PubMed. [Link]
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Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2021). Nanalysis. [Link]
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"Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. (n.d.). ACS Publications. [Link]
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1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2006). ResearchGate. [Link]
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NMR Sample Preparation. (n.d.). Western University. [Link]
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Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]
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FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
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Sample Preparation. (n.d.). UCL. [Link]
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Fluorine Coupling Constants. (1976). ScienceDirect. [Link]
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1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. [Link]
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Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. (n.d.). Beilstein Journals. [Link]
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Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (2019). NIH. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University. [Link]
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NMR Coupling Constants. (n.d.). Iowa State University. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]
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1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. (2020). YouTube. [Link]
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1H NMR: Intermediate Level, Spectrum 6. (n.d.). University of Wisconsin-Madison. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). The Royal Society of Chemistry. [Link]
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Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (2018). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis Efficiency of 3-Fluoro-5-iodobenzaldehyde and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine and iodine into aromatic scaffolds is a cornerstone of modern molecular design. The resulting halogenated benzaldehydes are invaluable building blocks, offering unique electronic properties and versatile handles for further chemical transformations. This guide provides an in-depth, objective comparison of the synthetic efficiency for producing 3-fluoro-5-iodobenzaldehyde and its key isomers. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Fluoro-iodobenzaldehydes
Fluoro-iodobenzaldehyde isomers serve as critical intermediates in the synthesis of a wide array of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. The specific substitution pattern of these halogens on the benzaldehyde ring profoundly influences both the synthetic accessibility of the molecule and its subsequent reactivity. This guide will explore the common synthetic strategies and their efficiencies for producing various isomers, with a focus on yield, scalability, and practical considerations.
Comparative Analysis of Synthetic Strategies
The synthesis of fluoro-iodobenzaldehyde isomers can be broadly approached through two main disconnection strategies:
-
Formylation of a pre-functionalized fluoroiodobenzene: This involves introducing the aldehyde group onto a benzene ring that already bears the desired fluorine and iodine substituents.
-
Halogenation of a fluorobenzaldehyde precursor: This strategy starts with a fluorobenzaldehyde and introduces the iodine atom at a specific position.
The efficiency of each approach is highly dependent on the regioselectivity of the reactions and the directing effects of the existing substituents.
Synthesis of 3-Fluoro-5-iodobenzaldehyde
The synthesis of the target molecule, 3-fluoro-5-iodobenzaldehyde, presents a unique challenge due to the meta-relationship of all three substituents.
Route 1: Multi-step Synthesis from 3-Fluoroaniline
A common, albeit multi-step, approach begins with the readily available 3-fluoroaniline. This pathway leverages the Sandmeyer reaction to introduce the iodine and a subsequent formylation or oxidation to install the aldehyde.
Figure 1: Proposed synthetic workflow for 3-Fluoro-5-iodobenzaldehyde starting from 3-fluoroaniline.
Synthesis of 2-Fluoro-5-iodobenzaldehyde
This isomer can be efficiently synthesized via electrophilic iodination of 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming electrophile to the para-position (position 5)[2].
Experimental Protocol: Electrophilic Iodination
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq).
-
Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to afford 2-fluoro-5-iodobenzaldehyde[2].
This direct approach offers a high-yielding and atom-economical route to this specific isomer.
Figure 2: Synthetic workflow for 2-Fluoro-5-iodobenzaldehyde.
Synthesis of 4-Fluoro-3-iodobenzaldehyde
Two primary routes have been reported for the synthesis of this isomer, demonstrating the impact of starting material selection on the overall efficiency.
Route 1: Multi-step Synthesis from 4-Fluoro-3-iodotoluene
This two-step process involves the radical bromination of the methyl group followed by oxidation to the aldehyde. A reported overall yield for this process is 41.5%[3].
Experimental Protocol:
-
Step 1: Benzylic Bromination: A mixture of 4-fluoro-3-iodotoluene and N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride is refluxed for 3 hours[3].
-
Step 2: Oxidation: The resulting benzyl bromide is then heated with sodium bicarbonate in DMSO at 120°C for 90 minutes to yield 4-fluoro-3-iodobenzaldehyde[3].
Route 2: Direct Iodination of 4-Fluorobenzaldehyde
A more efficient, one-step procedure involves the direct iodination of 4-fluorobenzaldehyde using N-iodosuccinimide in an acidic medium[4]. This method avoids the use of toxic reagents like carbon tetrachloride and offers a more streamlined process.
Figure 3: Comparison of synthetic workflows for 4-Fluoro-3-iodobenzaldehyde.
Data Summary and Comparison
| Isomer | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |
| 3-Fluoro-5-iodobenzaldehyde | 3-Fluoroaniline | NaNO₂, H₂SO₄, Cu₂O | 3+ | Not Reported | [1] |
| 2-Fluoro-5-iodobenzaldehyde | 2-Fluorobenzaldehyde | N-Iodosuccinimide, Lewis Acid | 1 | High (Qualitative) | [2] |
| 4-Fluoro-3-iodobenzaldehyde | 4-Fluoro-3-iodotoluene | NBS, Benzoyl Peroxide, NaHCO₃ | 2 | 41.5 | [3] |
| 4-Fluoro-3-iodobenzaldehyde | 4-Fluorobenzaldehyde | N-Iodosuccinimide, Acid | 1 | High (Qualitative) | [4] |
Causality Behind Experimental Choices and Field-Proven Insights
The choice of synthetic strategy is dictated by the directing effects of the substituents on the aromatic ring.
-
For 2-Fluoro-5-iodobenzaldehyde: The ortho fluorine atom is a moderate ortho, para-director. In the presence of an aldehyde group, which is a meta-director, the strong activating and para-directing effect of the fluorine dominates the electrophilic iodination, leading to the desired 5-iodo isomer with high selectivity[2].
-
For 4-Fluoro-3-iodobenzaldehyde: The direct iodination of 4-fluorobenzaldehyde is successful because the para-fluoro group and the meta-directing aldehyde group both favor substitution at the 3-position. This concerted directing effect leads to a highly regioselective and efficient reaction[4]. The multi-step route from 4-fluoro-3-iodotoluene is less efficient due to the two-step process and the potential for side reactions during the radical bromination.
-
For 3-Fluoro-5-iodobenzaldehyde: The synthesis is more challenging due to the lack of strong, concerted directing effects to install the third substituent. Starting from 3-fluoroaniline and using a Sandmeyer reaction to introduce iodine is a plausible, albeit longer, route. An alternative, though not explicitly reported for this isomer, could be a directed ortho-metalation approach. Starting with 1-fluoro-3-iodobenzene, lithiation directed by a suitable group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), could potentially provide a more direct route. However, the regioselectivity of the lithiation would be a critical factor to control.
Conclusion
The synthesis efficiency of 3-fluoro-5-iodobenzaldehyde and its isomers is highly dependent on the substitution pattern and the chosen synthetic strategy.
-
2-Fluoro-5-iodobenzaldehyde is most efficiently prepared via direct electrophilic iodination of 2-fluorobenzaldehyde.
-
4-Fluoro-3-iodobenzaldehyde is best synthesized through the direct iodination of 4-fluorobenzaldehyde, which is more efficient than the multi-step oxidation of 4-fluoro-3-iodotoluene.
-
The synthesis of 3-Fluoro-5-iodobenzaldehyde remains the most challenging of the three, with multi-step routes from substituted anilines being the most described, though lacking detailed yield data.
For researchers and drug development professionals, understanding the interplay of electronic and steric effects is paramount in selecting an optimal synthetic route. While direct, single-step methods are preferable for efficiency and scalability, multi-step sequences are often necessary to achieve complex substitution patterns. This guide provides a foundational understanding of the available synthetic methodologies and the rationale behind them, enabling more strategic and efficient synthesis of these valuable chemical building blocks.
References
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde.
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A Comparative Guide to the Reactivity of 3-Fluoro-5-iodobenzaldehyde and 3-Bromo-5-fluorobenzaldehyde in Cross-Coupling Reactions
Executive Summary
In the landscape of medicinal chemistry and materials science, halogenated benzaldehydes serve as indispensable building blocks for constructing complex molecular architectures. Among these, 3-fluoro-5-iodobenzaldehyde and 3-bromo-5-fluorobenzaldehyde are structurally similar intermediates, differentiated only by the halogen at the 5-position. This distinction, however, is the cornerstone of a significant divergence in their chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of their comparative reactivity, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in synthetic route design for researchers, chemists, and drug development professionals. The core finding is that the carbon-iodine bond in 3-fluoro-5-iodobenzaldehyde facilitates significantly higher reactivity, allowing for milder reaction conditions compared to its bromo-analogue.
Foundational Physicochemical Properties
Before delving into reactivity, it is essential to establish the baseline properties of each compound. Both molecules share a common scaffold: a benzaldehyde ring substituted with a fluorine atom and a second, heavier halogen at the meta positions. This arrangement dictates their electronic landscape, with the strongly electron-withdrawing aldehyde and fluorine groups influencing the overall electron density of the aromatic ring.[1][2][3][4]
| Property | 3-Fluoro-5-iodobenzaldehyde | 3-Bromo-5-fluorobenzaldehyde |
| CAS Number | 914636-93-4[5] | 188813-02-7[6][7] |
| Molecular Formula | C₇H₄FIO[5] | C₇H₄BrFO[6][7] |
| Molecular Weight | 250.01 g/mol [5][8] | 203.01 g/mol [6][7] |
| Appearance | Solid[5] | White to pale-yellow solid |
| Storage Conditions | 2-8°C, inert atmosphere[5] | Refrigerator |
The primary physical difference is the molecular weight, stemming from the mass of iodine versus bromine. Their structural similarity ensures that any observed differences in chemical reactivity can be almost exclusively attributed to the nature of the carbon-halogen bond at the 5-position.
The Decisive Factor: The Carbon-Halogen Bond in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for forming new carbon-carbon and carbon-nitrogen bonds. The universally accepted mechanism for these reactions begins with the oxidative addition of the aryl halide to a palladium(0) catalyst. This initial, often rate-limiting, step is highly dependent on the strength and polarizability of the carbon-halogen (C-X) bond.
The established reactivity trend for aryl halides in oxidative addition is:
C-I > C-Br >> C-Cl > C-F
This order is a direct consequence of the bond dissociation energies (BDEs). The C-I bond is the weakest and most polarizable among the halogens (excluding astatine), making it the most susceptible to cleavage by the electron-rich Pd(0) catalyst. Conversely, the C-Br bond is significantly stronger, requiring more energy (e.g., higher temperatures or more activated catalyst systems) to undergo oxidative addition at a comparable rate.
Figure 2. The Suzuki-Miyaura catalytic cycle. The oxidative addition is the key step where reactivity differs.
Sonogashira Coupling (C-C Bond Formation)
This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [9][10][11]The reactivity trend remains consistent.
-
3-Fluoro-5-iodobenzaldehyde: Enables coupling at or near room temperature, often providing high yields of the corresponding arylalkyne. This is crucial for thermally sensitive substrates. [9]* 3-Bromo-5-fluorobenzaldehyde: Requires elevated temperatures, which can increase the risk of side reactions, such as the Glaser coupling (homo-coupling) of the alkyne partner. [9]
Buchwald-Hartwig Amination (C-N Bond Formation)
A powerful method for synthesizing aryl amines from aryl halides, this reaction is central to the development of many pharmaceuticals. [12][13][14][15]
-
3-Fluoro-5-iodobenzaldehyde: Can be coupled with a broad range of primary and secondary amines under relatively mild conditions. The higher reactivity often translates to better functional group tolerance. [16][17]* 3-Bromo-5-fluorobenzaldehyde: The coupling is feasible but generally demands more robust catalytic systems (e.g., specialized ligands like XPhos or t-BuXPhos), stronger bases, and higher reaction temperatures to achieve good conversion. [17]
Experimental Protocols & Methodologies
To provide a practical framework, we present a representative protocol for a Suzuki-Miyaura coupling. The workflow illustrates the standard procedure for the more reactive iodo-compound and includes notes on adapting it for the bromo-analogue.
Figure 3. Standard experimental workflow for a cross-coupling reaction.
Protocol 4.1: Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzaldehyde with Phenylboronic Acid
Objective: To synthesize 3-fluoro-5-phenylbenzaldehyde.
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-fluoro-5-iodobenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Note on Adapting the Protocol for 3-Bromo-5-fluorobenzaldehyde:
To achieve a similar outcome with the bromo-analogue, the following modifications would likely be necessary:
-
Catalyst System: A more active catalyst system is often required. Replace Pd(OAc)₂/PPh₃ with a more robust system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).
-
Temperature: Increase the reaction temperature to 100-110 °C.
-
Reaction Time: Expect significantly longer reaction times, potentially 12-24 hours.
-
Base: A stronger base, such as potassium phosphate (K₃PO₄), may be beneficial. [18]
Conclusion and Strategic Recommendations
The choice between 3-fluoro-5-iodobenzaldehyde and 3-bromo-5-fluorobenzaldehyde is a classic case of balancing reactivity with cost and availability.
-
3-Fluoro-5-iodobenzaldehyde is the substrate of choice for synthetic efficiency. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions, shorter reaction times, lower catalyst loadings, and broader functional group compatibility. This makes it ideal for complex, multi-step syntheses where preserving sensitive moieties is paramount.
-
3-Bromo-5-fluorobenzaldehyde remains a viable and often more economical alternative. However, its use necessitates more forcing reaction conditions. This may be perfectly acceptable for robust substrates but poses a risk of side reactions or degradation in more delicate systems.
For researchers in drug discovery and process development, 3-fluoro-5-iodobenzaldehyde offers superior flexibility and reliability, often justifying its potentially higher cost by improving overall yield and reducing the time spent on optimization. Conversely, for large-scale syntheses of simple, stable molecules, the cost-effectiveness of 3-bromo-5-fluorobenzaldehyde may be the deciding factor, provided the required harsher conditions are manageable.
References
-
Westin, J. Electrophilic Aromatic Substitution - Organic Chemistry. Jack Westin. [Link]
-
Exploring 3-Bromo-5-Fluorobenzaldehyde: Properties and Applications. Acme Organics. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
What is the effect of halogen in the activity of a ring? Quora. [Link]
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
3-Bromo-5-fluorobenzaldehyde. PubChem. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Halogen bond-induced electrophilic aromatic halogenations. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Why Buy 3-Bromo-5-fluorobenzaldehyde: Applications in Specialty Chemicals. Blokkd. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science. [Link]
-
4-Fluoro-3-iodobenzaldehyde. PubChem. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Alternatives for 3-Fluoro-5-iodobenzaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. 3-Fluoro-5-iodobenzaldehyde is a valuable building block, prized for its trifunctionality: an aldehyde for diverse derivatization and two distinct halogen atoms offering orthogonal reactivity in cross-coupling reactions. The highly reactive carbon-iodine bond provides a reliable handle for palladium-catalyzed transformations, making it a go-to reagent for the construction of complex molecular architectures.
However, reliance on a single building block can be limiting due to factors such as cost, availability, or the need for nuanced reactivity in a particular synthetic route. This guide offers a comprehensive comparison of viable alternatives to 3-fluoro-5-iodobenzaldehyde in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the reactivity trends, supported by available experimental data, and provide detailed protocols to empower you to make informed decisions in your research.
The Reactivity Landscape: Understanding the Halogen Dance
The propensity of an aryl halide to undergo oxidative addition to a palladium(0) center is the linchpin of most cross-coupling catalytic cycles. This step is often rate-determining, and the nature of the halogen atom plays a dominant role. The generally accepted order of reactivity is:
I > Br > OTf > Cl
This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it cleaves and participates in the catalytic cycle. Consequently, aryl iodides are the most reactive partners, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. Aryl bromides are a cost-effective and widely used alternative, though they may necessitate slightly more forcing conditions. Aryl chlorides, with their strong C-Cl bond, are the most challenging to activate and typically require specialized, bulky, and electron-rich phosphine ligands to achieve efficient coupling.
The fluorine atom in our target molecule and its alternatives generally remains a spectator in these palladium-catalyzed reactions, offering a valuable site for tuning the electronic properties of the molecule or for later-stage functionalization.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a titan of C-C bond formation. For the synthesis of biaryl scaffolds, a common motif in pharmaceuticals, the choice of the aryl halide can significantly impact the reaction's efficiency.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Reaction Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-5-iodobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) | [1][2] |
| 3-Bromo-5-fluorobenzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85-95 | [2][3] |
| 3-Chloro-5-fluorobenzaldehyde | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 70-85 | [4][5] |
| 3,5-Dibromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (mono-arylation) | [6] |
Disclaimer: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
As the data suggests, 3-fluoro-5-iodobenzaldehyde is expected to provide the highest reactivity, allowing for milder conditions. 3-Bromo-5-fluorobenzaldehyde presents a highly effective and more economical alternative, often furnishing excellent yields with a slight increase in reaction temperature or time. The chloro-analog is a viable option, particularly for large-scale synthesis where cost is a major driver, but it necessitates the use of more sophisticated and often more expensive catalyst systems to achieve high conversion. 3,5-Dibromobenzaldehyde offers the potential for sequential couplings, where one bromine can be selectively functionalized over the other under carefully controlled conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-fluorobenzaldehyde with Phenylboronic Acid
Materials:
-
3-Bromo-5-fluorobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-fluorobenzaldehyde, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, is a powerful method for the synthesis of arylalkynes. These motifs are prevalent in materials science and as precursors for more complex heterocyclic structures.
Table 2: Representative Performance in Sonogashira Coupling
| Aryl Halide | Reaction Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-5-iodobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | >90 (estimated) | [7][8] |
| 3-Bromo-5-fluorobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 85-95 | [3][7] |
| 3-Chloro-5-fluorobenzaldehyde | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | t-AmylOH | 110 | 18 | 60-75 | [7] |
| 3,5-Dichlorobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16 | ~80 (mono-alkynylation) | [9] |
Disclaimer: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
The reactivity trend observed in Suzuki coupling holds true for the Sonogashira reaction. 3-Fluoro-5-iodobenzaldehyde is expected to react readily at room temperature, while 3-bromo-5-fluorobenzaldehyde requires moderate heating to achieve high yields. The chloro-analog is significantly less reactive and demands a more specialized catalyst system and higher temperatures. For dihalo-substrates like 3,5-dichlorobenzaldehyde, selective mono-alkynylation can often be achieved.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-fluorobenzaldehyde with Phenylacetylene
Materials:
-
3-Bromo-5-fluorobenzaldehyde (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-fluorobenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines. This reaction is of paramount importance in the pharmaceutical industry, where the arylamine moiety is a common pharmacophore.
Table 3: Representative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Reaction Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-5-iodobenzaldehyde | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80 | 6 | >90 (estimated) | [10][11] |
| 3-Bromo-5-fluorobenzaldehyde | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 | [10][11] |
| 3-Chloro-5-fluorobenzaldehyde | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Dioxane | 110 | 24 | 70-85 | [12] |
| 3,5-Dibromobenzaldehyde | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | >90 (mono-amination) | [10] |
Disclaimer: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
The Buchwald-Hartwig amination follows the established reactivity trend. The iodo- and bromo-substituted benzaldehydes are excellent substrates, with the iodo-compound reacting under milder conditions. The chloro-analog requires a more specialized ligand, such as BrettPhos, and higher temperatures to achieve good conversion. For dihalo-substrates, selective mono-amination is often readily achievable.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-fluorobenzaldehyde with Morpholine
Materials:
-
3-Bromo-5-fluorobenzaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed toluene, followed by 3-bromo-5-fluorobenzaldehyde and morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Conclusion: A Strategic Choice
While 3-fluoro-5-iodobenzaldehyde remains the most reactive substrate for a range of palladium-catalyzed cross-coupling reactions, this guide demonstrates that several viable alternatives exist. The choice of which building block to employ will ultimately depend on a careful consideration of factors including cost, availability, desired reactivity, and the specific demands of the synthetic route.
-
For maximal reactivity and mild conditions , 3-fluoro-5-iodobenzaldehyde is the premier choice.
-
For a balance of high reactivity and cost-effectiveness , 3-bromo-5-fluorobenzaldehyde is an excellent and widely applicable alternative.
-
For large-scale synthesis where cost is a primary concern , 3-chloro-5-fluorobenzaldehyde can be a suitable option, provided the appropriate catalyst system is employed.
-
For opportunities in sequential and site-selective functionalization , dihalogenated analogs such as 3,5-dibromobenzaldehyde and 3,5-dichlorobenzaldehyde offer unique synthetic possibilities.
By understanding the principles of reactivity and having access to robust experimental protocols, researchers can navigate the landscape of available building blocks with confidence, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
-
Bard, E. R., et al. (2010). J. Am. Chem. Soc., 132(10), 3465–3473. [Link]
-
Wolfe, J. P., et al. (1999). J. Am. Chem. Soc., 121(41), 9550–9561. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Chem. Rev., 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Angew. Chem. Int. Ed., 41(22), 4176–4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). J. Am. Chem. Soc., 129(11), 3358–3366. [Link]
-
Chinchilla, R., & Nájera, C. (2007). Chem. Rev., 107(3), 874–922. [Link]
-
Al-Masum, M., & Kumar, P. (2003). Tetrahedron Lett., 44(13), 2719-2722. [Link]
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- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
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- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of Synthesized 3-Fluoro-5-iodobenzaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and complex organic molecules, the purity of chemical intermediates is of paramount importance. 3-Fluoro-5-iodobenzaldehyde is a critical building block in numerous synthetic pathways; its purity can directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for the purity assessment of synthesized 3-Fluoro-5-iodobenzaldehyde.
The narrative that follows is grounded in established analytical principles and draws upon extensive experience in chromatographic method development and validation. Every protocol described herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility.
The Critical Role of Purity in Drug Synthesis
The presence of impurities in a starting material like 3-Fluoro-5-iodobenzaldehyde can lead to a cascade of undesirable outcomes in a multi-step synthesis. These impurities may be structurally related isomers, unreacted starting materials from a previous step, or by-products. Such impurities can compete in subsequent reactions, leading to the formation of new, difficult-to-remove impurities in the final API. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification, qualification, and control of impurities in drug substances.[2][3][4] Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure; it is a cornerstone of a successful drug development program.
Comparative Overview of Analytical Techniques
While HPLC is a dominant technique for the purity analysis of non-volatile organic molecules, other methods such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) also have their place.[1] The choice of the most suitable technique depends on the physicochemical properties of the analyte and the specific analytical requirements.[5]
| Method | Principle | Advantages for 3-Fluoro-5-iodobenzaldehyde | Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | - High resolution for separating closely related impurities. - Applicable to a wide range of polar and non-polar compounds. - Non-destructive, allowing for sample recovery. - Highly quantitative and reproducible.[7] | - Longer analysis times compared to UPLC. - Higher solvent consumption. |
| UPLC | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[1] | - Faster analysis times. - Improved resolution and sensitivity. - Reduced solvent consumption. | - Higher initial instrument cost. - More susceptible to column clogging from particulate matter. |
| GC | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[8] | - Excellent for analyzing volatile impurities and residual solvents. - High sensitivity with detectors like Flame Ionization Detector (FID). | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some aldehydes to increase volatility.[1] |
For 3-Fluoro-5-iodobenzaldehyde, a relatively non-volatile solid, HPLC and UPLC are the most appropriate primary techniques for purity assessment. GC is better suited as a complementary method for the specific analysis of volatile impurities or residual solvents.[9]
Experimental Protocols
The following protocols are presented as a robust starting point for the purity assessment of 3-Fluoro-5-iodobenzaldehyde.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This method is based on established principles for the analysis of halogenated and substituted benzaldehydes.[9][10][11]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common and effective choice.[12]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.
-
Gradient Program:
Time (min) % Solvent B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 3-Fluoro-5-iodobenzaldehyde analytical standard (purity ≥99.5%) and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.[1]
-
Sample Solution: Prepare the synthesized 3-Fluoro-5-iodobenzaldehyde sample in the same manner as the standard solution to a final concentration of 1 mg/mL.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a significant increase in speed and resolution.
Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system capable of operating at high pressures, equipped with a binary pump, autosampler, column manager, and a DAD detector.
-
Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Same as the HPLC method (Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA).
-
Gradient Program:
Time (min) % Solvent B 0 40 5 95 6 95 6.1 40 | 7 | 40 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1 µL.
Sample Preparation: Same as the HPLC method.
Data Presentation and Interpretation
The purity of the synthesized 3-Fluoro-5-iodobenzaldehyde is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] A Diode Array Detector is invaluable for peak purity analysis, which helps to ensure that the main peak is not co-eluting with any impurities.[13]
Table 1: Hypothetical Comparative Performance Data
| Parameter | HPLC Method | UPLC Method | GC Method |
| Retention Time of Main Peak (min) | 12.5 | 3.8 | 8.2 |
| Resolution (Main Peak vs. Closest Impurity) | 2.8 | 3.5 | 2.1 |
| Theoretical Plates | 15,000 | 25,000 | 18,000 |
| Tailing Factor | 1.1 | 1.0 | 1.2 |
| Analysis Time (min) | 30 | 7 | 15 |
| Purity Assessment (%) | 99.2 | 99.3 | Not suitable for overall purity |
The data in Table 1 illustrates that while both HPLC and UPLC provide excellent separation and purity assessment, the UPLC method offers a substantial reduction in analysis time.
Visualizing the Workflow
A clear and logical workflow is essential for ensuring consistency and accuracy in the purity assessment process.
Caption: Workflow for HPLC/UPLC Purity Assessment.
Trustworthiness Through Method Validation
To ensure the reliability of the purity assessment, the chosen HPLC or UPLC method must be validated in accordance with ICH guidelines.[7][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[12]
-
Linearity: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a defined range.[12][14]
-
Accuracy: The closeness of the test results to the true value.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12][15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12][15]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized 3-Fluoro-5-iodobenzaldehyde, a validated reversed-phase HPLC method is the recommended primary technique. It offers a robust and reliable means of separating and quantifying the main component and its potential non-volatile impurities. For laboratories with the necessary instrumentation, transitioning to a UPLC method can provide significant benefits in terms of speed, resolution, and reduced solvent consumption. While GC is not the primary choice for overall purity, it serves as an excellent complementary technique for the specific analysis of residual solvents and other volatile impurities. The implementation of a rigorous, validated chromatographic method is an indispensable step in ensuring the quality and consistency of this critical synthetic intermediate, thereby supporting the development of safe and effective pharmaceuticals.
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HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
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Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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U.S. Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]
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International Council for Harmonisation (ICH). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
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National Institutes of Health (NIH). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
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Journal of Chemical and Pharmaceutical Research. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-((e)-2-(7-chloroquinoline-2-yl) vinyl) benzaldehyde in Montelukast Sodium. [Link]
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ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]
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MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of 3-Fluoro-5-iodobenzaldehyde with Mass Spectrometry
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of intermediates and final compounds is paramount. 3-Fluoro-5-iodobenzaldehyde (C₇H₄FIO) is a key building block whose precise structure is critical for the successful synthesis of targeted molecules. This guide provides an in-depth comparison of mass spectrometry techniques for the robust confirmation of its identity, grounded in experimental data and established scientific principles.
The Crucial Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 3-Fluoro-5-iodobenzaldehyde, MS provides several key pieces of information for structural confirmation:
-
Molecular Weight: The molecular ion peak (M⁺˙ or [M+H]⁺) directly corresponds to the compound's molecular weight.
-
Isotopic Pattern: The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the spectrum compared to compounds with chlorine or bromine.[1][2][3] The natural abundance of ¹³C will result in a small M+1 peak.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides a unique fingerprint that can be used to deduce its structure.
This guide will compare two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of 3-Fluoro-5-iodobenzaldehyde.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 3-Fluoro-5-iodobenzaldehyde, both "hard" and "soft" ionization methods offer distinct advantages.
Electron Ionization (EI-MS): The "Hard" Approach for Structural Fingerprinting
Coupled with Gas Chromatography (GC-MS), EI is a classic and powerful technique for analyzing volatile and semi-volatile compounds.[4] In EI, high-energy electrons bombard the analyte, causing it to ionize and fragment extensively.[5][6] This extensive fragmentation provides a detailed structural fingerprint.
Mechanism of EI and Expected Fragmentation: The 70 eV electrons used in standard EI are highly energetic, leading to the formation of a radical cation (M⁺˙) that is prone to fragmentation.[5] For 3-Fluoro-5-iodobenzaldehyde, the fragmentation is predictable:
-
α-Cleavage: A common pathway for aldehydes is the loss of the aldehydic proton, resulting in an M-1 peak.[7]
-
Loss of CO: The loss of a neutral carbon monoxide molecule is another characteristic fragmentation of benzaldehydes, leading to an M-28 peak.
-
Cleavage of Halogens: The carbon-iodine bond is weaker than the carbon-fluorine bond and is expected to cleave, potentially leading to the loss of an iodine radical (M-127) or the detection of an iodine cation at m/z 127.[8]
Hypothetical EI-MS Data for 3-Fluoro-5-iodobenzaldehyde:
| m/z | Proposed Fragment | Identity | Relative Intensity |
| 250 | [C₇H₄FIO]⁺˙ | Molecular Ion (M⁺˙) | 60% |
| 249 | [C₇H₃FIO]⁺ | [M-H]⁺ | 100% (Base Peak) |
| 222 | [C₆H₄FI]⁺ | [M-CO]⁺ | 45% |
| 127 | [I]⁺ | Iodine Cation | 15% |
| 95 | [C₆H₄F]⁺ | Fluorophenyl Cation | 30% |
Electrospray Ionization (ESI-MS): The "Soft" Touch for Molecular Ion Confirmation
ESI is a soft ionization technique, typically paired with Liquid Chromatography (LC-MS), that is ideal for polar and less volatile molecules.[9][10] It generates ions with minimal fragmentation, making it excellent for confirming the molecular weight of the analyte.[10]
Mechanism of ESI and Expected Ionization: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[10] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For 3-Fluoro-5-iodobenzaldehyde, we can expect to see:
-
Protonated Molecule [M+H]⁺: In positive ion mode, the most common ion observed is the protonated molecule.
-
Adduct Formation: It is also common to observe adducts with solvent ions, such as sodium [M+Na]⁺ or methanol [M+CH₃OH+H]⁺.[11]
Hypothetical ESI-MS Data for 3-Fluoro-5-iodobenzaldehyde:
| m/z | Proposed Ion | Identity | Relative Intensity |
| 251 | [C₇H₅FIO]⁺ | [M+H]⁺ | 100% (Base Peak) |
| 273 | [C₇H₄FIONa]⁺ | [M+Na]⁺ | 25% |
Experimental Workflows and Data Interpretation
To ensure reliable and reproducible results, standardized experimental protocols are essential.
Workflow for Compound Identification
Caption: General workflow for mass spectrometry analysis.
GC-MS (EI) Protocol
-
Sample Preparation: Dissolve 1 mg of 3-Fluoro-5-iodobenzaldehyde in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-350.
-
LC-MS (ESI) Protocol
-
Sample Preparation: Dissolve 1 mg of 3-Fluoro-5-iodobenzaldehyde in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Mass Range: m/z 100-400.
-
Visualizing Fragmentation and Ionization
Caption: Predicted EI fragmentation of 3-Fluoro-5-iodobenzaldehyde.
Caption: ESI adduct formation for 3-Fluoro-5-iodobenzaldehyde.
Conclusion and Recommendations
Both EI-MS and ESI-MS are powerful tools for confirming the identity of 3-Fluoro-5-iodobenzaldehyde, each providing complementary information.
-
For Unambiguous Structural Confirmation: GC-MS with Electron Ionization is the preferred method. The rich fragmentation pattern provides a detailed fingerprint that can be compared against spectral libraries like the NIST database for high-confidence identification.[12]
-
For Rapid Molecular Weight Verification: LC-MS with Electrospray Ionization is highly effective. Its ability to deliver a clean spectrum with a prominent molecular ion peak makes it ideal for high-throughput screening and reaction monitoring.[13]
For researchers and drug development professionals, a dual-pronged approach is recommended. Initial screening with LC-MS (ESI) can quickly confirm the presence of the target compound, followed by comprehensive analysis with GC-MS (EI) to provide irrefutable structural evidence. This ensures the integrity of synthetic pathways and the quality of the final product.
References
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Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021). ACS Publications. Available at: [Link]
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Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. Available at: [Link]
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Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. (2014). National Institute of Standards and Technology. Available at: [Link]
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Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Available at: [Link]
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mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Doc Brown's Chemistry. Available at: [Link]
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Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of surfaces of a L. digitata plantlet harvested at Goury. ResearchGate. Available at: [Link]
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GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. Available at: [Link]
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GCMS Section 6.5. Whitman College. Available at: [Link]
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Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). Elkchemist. Available at: [Link]
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Iodine » isotope data. WebElements. Available at: [Link]
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Natural Abundance Atomic Isotopes. Michigan State University. Available at: [Link]
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Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Available at: [Link]
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Electrospray Ionization (ESI) Mass Spectrometry. (2024). JoVE. Available at: [Link]
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Electron Ionization for GC–MS. LCGC International. Available at: [Link]
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Small Molecule Analysis. AxisPharm. Available at: [Link]
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Benzaldehyde, 3-fluoro-. NIST WebBook. Available at: [Link]
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Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS. ResearchGate. Available at: [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]
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Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). PeerJ. Available at: [Link]
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Radicals and Mass Spectrometry (MS) Spring 2021. Academia.edu. Available at: [Link]
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Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. (2019). Fluorine Notes. Available at: [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Fluoro-5-iodobenzaldehyde: An Evaluation of Reproducibility and Practicality
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-Fluoro-5-iodobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, owing to the unique electronic properties conferred by its halogen substituents. This guide provides a comparative analysis of published and theoretical methodologies for the synthesis of 3-Fluoro-5-iodobenzaldehyde, with a focus on reproducibility, practicality, and the underlying chemical principles that govern these transformations.
Introduction
The synthesis of polysubstituted aromatic compounds often presents challenges in achieving the desired regioselectivity and yield. In the case of 3-Fluoro-5-iodobenzaldehyde, the directing effects of the fluorine and aldehyde functionalities play a crucial role in the synthetic strategy. Both the fluorine atom and the aldehyde group are meta-directing in electrophilic aromatic substitution reactions. This inherent electronic property makes the 3,5-disubstituted pattern a favorable target. This guide will explore three primary synthetic strategies: direct electrophilic iodination, the Sandmeyer reaction starting from an aniline precursor, and halogen exchange from a bromo-analog.
Method 1: Direct Electrophilic Iodination of 3-Fluorobenzaldehyde
Conceptually, the most direct route to 3-Fluoro-5-iodobenzaldehyde is the electrophilic iodination of the readily available starting material, 3-fluorobenzaldehyde. This approach leverages the meta-directing nature of both the fluoro and aldehyde groups to favor the introduction of iodine at the C-5 position.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A strong electrophilic iodine species, often generated in situ, is required to react with the moderately deactivated aromatic ring. The presence of a strong acid protonates the carbonyl oxygen of the aldehyde, further deactivating the ring but also enhancing the meta-directing effect. The fluorine atom also acts as a meta-director. The combination of these directing effects strongly favors the substitution at the position meta to both groups, which is the C-5 position.
Experimental Protocol: Direct Iodination with N-Iodosuccinimide (NIS) in Trifluoroacetic Acid
While a specific, peer-reviewed protocol for the direct iodination of 3-fluorobenzaldehyde is not extensively documented, a general and effective method for the iodination of deactivated aromatic compounds involves the use of N-iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid (TFA).[1][2] The following protocol is a representative procedure based on these established methods.
Workflow for Direct Electrophilic Iodination
Caption: Workflow for the direct iodination of 3-fluorobenzaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq.) in trifluoroacetic acid (TFA) as the solvent.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is carefully poured into a beaker of ice-water. The excess iodine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-Fluoro-5-iodobenzaldehyde.
Data and Reproducibility Analysis
| Parameter | Method 1: Direct Iodination |
| Starting Material | 3-Fluorobenzaldehyde |
| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) |
| Reported Yield | Not explicitly reported for this substrate, but generally moderate to good for deactivated aromatics. |
| Purity | Dependent on effective chromatographic purification. |
| Reproducibility | Moderate to High. This method is based on a well-established procedure for aromatic iodination.[1][2] The regioselectivity is strongly predicted by the directing groups. However, optimization of reaction time and temperature may be necessary for this specific substrate to maximize yield and minimize potential side products. |
| Advantages | - Commercially available and relatively inexpensive starting material. - Potentially a one-step synthesis. - Strong theoretical basis for the desired regioselectivity. |
| Disadvantages | - Use of corrosive and expensive trifluoroacetic acid as a solvent. - Lack of a specific, published protocol for this exact transformation necessitates some degree of empirical optimization. |
Method 2: Sandmeyer Reaction from a Precursor Aniline
The Sandmeyer reaction is a robust and widely utilized method for the introduction of various functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3][4][5] For the synthesis of 3-Fluoro-5-iodobenzaldehyde, this would necessitate the use of 3-amino-5-fluorobenzaldehyde as the starting material.
Mechanistic Rationale
The Sandmeyer reaction proceeds in two main stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The resulting diazonium group is an excellent leaving group (N₂ gas). In the second stage, the diazonium salt is treated with a solution of an iodide salt, such as potassium iodide. This results in the displacement of the diazonium group by an iodide ion, yielding the desired aryl iodide.
Synthetic Workflow
A significant challenge for this route is the commercial availability and synthesis of the required starting material, 3-amino-5-fluorobenzaldehyde. A plausible route to this precursor is the reduction of the corresponding nitro compound, 3-fluoro-5-nitrobenzaldehyde, which is commercially available.[6]
Workflow for Sandmeyer Reaction Route
Caption: Multi-step synthesis of 3-Fluoro-5-iodobenzaldehyde via a Sandmeyer reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Reduction of 3-Fluoro-5-nitrobenzaldehyde
A standard method for the reduction of an aromatic nitro group in the presence of an aldehyde is the use of tin(II) chloride in hydrochloric acid.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 3-fluoro-5-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.) in concentrated hydrochloric acid.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is then cooled and made basic by the careful addition of a concentrated sodium hydroxide solution.
-
Extraction and Purification: The resulting mixture is filtered to remove tin salts, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated to yield 3-amino-5-fluorobenzaldehyde, which may require further purification.
Step 2: Sandmeyer Iodination of 3-Amino-5-fluorobenzaldehyde
Step-by-Step Methodology:
-
Diazotization: 3-Amino-5-fluorobenzaldehyde (1.0 eq.) is dissolved in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.
-
Iodination: The cold diazonium salt solution is then slowly added to a stirred solution of potassium iodide (KI) (1.2 eq.) in water.
-
Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for a few hours. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Data and Reproducibility Analysis
| Parameter | Method 2: Sandmeyer Reaction |
| Starting Material | 3-Fluoro-5-nitrobenzaldehyde[6] |
| Key Reagents | SnCl₂, HCl, NaNO₂, KI |
| Reported Yield | High yields are typically reported for both the reduction of nitroarenes and Sandmeyer iodinations. |
| Purity | Generally good, with purification required at each step. |
| Reproducibility | High. Both the reduction of a nitro group with SnCl₂ and the Sandmeyer reaction are classic, well-established, and highly reproducible transformations in organic synthesis.[3][4][5] |
| Advantages | - Utilizes well-understood and reliable named reactions. - Generally high-yielding steps. |
| Disadvantages | - A multi-step synthesis is required, which is less atom-economical and more time-consuming. - The intermediate aniline may be sensitive and require careful handling. - Diazonium salts can be unstable and require careful temperature control. |
Method 3: Halogen Exchange from 3-Bromo-5-fluorobenzaldehyde
A third potential route involves a halogen exchange reaction, specifically a Finkelstein-type reaction, on the commercially available 3-bromo-5-fluorobenzaldehyde.[7][8] This method relies on the conversion of an aryl bromide to an aryl iodide.
Mechanistic Rationale
Aromatic halogen exchange reactions are less common than their aliphatic counterparts and often require a catalyst, typically a copper(I) salt. The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the iodide salt is often used. The choice of solvent is also critical to facilitate the dissolution of the reagents and to favor the desired product formation.
Experimental Protocol: Catalytic Halogen Exchange
Workflow for Halogen Exchange
Caption: Synthetic pathway for halogen exchange to yield 3-Fluoro-5-iodobenzaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 3-bromo-5-fluorobenzaldehyde (1.0 eq.), sodium iodide (NaI) (2.0-3.0 eq.), and a catalytic amount of copper(I) iodide (CuI) (0.1-0.2 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and stirred for several hours to days. The reaction progress should be monitored by GC-MS or HPLC.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Data and Reproducibility Analysis
| Parameter | Method 3: Halogen Exchange |
| Starting Material | 3-Bromo-5-fluorobenzaldehyde[7][8] |
| Key Reagents | Sodium Iodide (NaI), Copper(I) Iodide (CuI) |
| Reported Yield | Highly variable and dependent on the specific substrate and reaction conditions. |
| Purity | The reaction may not go to completion, requiring careful purification to remove the starting material. |
| Reproducibility | Low to Moderate. The success of aromatic halogen exchange reactions can be highly substrate-dependent, and they often require significant optimization of the catalyst, solvent, and temperature. The aldehyde functionality might also be sensitive to the harsh reaction conditions. |
| Advantages | - Commercially available starting material. - Potentially a single-step transformation. |
| Disadvantages | - Lack of a specific protocol for this substrate. - Potentially harsh reaction conditions (high temperatures). - The reaction may be slow and may not proceed to completion. - Catalyst cost and removal can be a concern. |
Comparative Summary and Recommendation
| Feature | Method 1: Direct Iodination | Method 2: Sandmeyer Reaction | Method 3: Halogen Exchange |
| Number of Steps | 1 | 2 | 1 |
| Starting Material Availability | Excellent | Good (for the nitro precursor) | Excellent |
| Reproducibility | Moderate to High | High | Low to Moderate |
| Scalability | Moderate | Good | Potentially Difficult |
| Safety/Handling | Use of corrosive acid | Diazonium salts are potentially explosive | High temperatures |
| Cost-Effectiveness | Potentially good, but TFA is expensive | Moderate due to multiple steps | Potentially poor due to catalyst and long reaction times |
Recommendation for Reproducibility:
For a researcher seeking the most reproducible and reliable method, the Sandmeyer reaction (Method 2) is the recommended starting point. Although it involves two steps, both the reduction of a nitro group and the Sandmeyer iodination are classic, well-documented, and generally high-yielding reactions. The predictability and robustness of these transformations make this route highly likely to be successful with minimal optimization.
Recommendation for a More Direct Approach (with Optimization):
The Direct Iodination (Method 1) presents a more elegant and atom-economical approach. Given the strong directing effects of the substituents, it is highly probable that this reaction will yield the desired product with good regioselectivity. However, a researcher should be prepared to invest some time in optimizing the reaction conditions (e.g., temperature, reaction time, and stoichiometry of NIS) to achieve a satisfactory yield. This method holds the most promise for a scalable and efficient synthesis once optimized.
The Halogen Exchange (Method 3) is the least recommended approach for initial attempts due to the lack of specific protocols and the potential for difficult optimization and incomplete conversion.
Conclusion
References
Sources
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- 2. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
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- 7. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 188813-02-7|3-Bromo-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzaldehyde
Welcome to this in-depth guide on optimizing the Suzuki-Miyaura cross-coupling reaction for a challenging yet valuable substrate: 3-Fluoro-5-iodobenzaldehyde. In the landscape of pharmaceutical development and materials science, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura reaction stands as a titan in this field for its remarkable functional group tolerance and mild reaction conditions.[1]
However, the success of this reaction is not a given; it is profoundly influenced by the choice of the palladium catalyst system. The substrate in focus, 3-Fluoro-5-iodobenzaldehyde, presents a unique electronic profile. As an aryl iodide, it is primed for reactivity due to the relatively weak carbon-iodine bond, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][3] The presence of two electron-withdrawing groups—a fluorine atom and an aldehyde—further activates the C-I bond towards this step.
This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the causality behind catalyst selection. We will dissect the performance of several common palladium catalyst systems, present comparative data to ground our discussion, and provide detailed, validated experimental workflows to empower you to replicate and build upon these findings in your own laboratory.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Before comparing catalysts, it is crucial to understand the mechanistic framework in which they operate. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4][5]
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-Fluoro-5-iodobenzaldehyde), forming a Pd(II) complex.[5][6]
-
Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[5][7]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
The efficiency of each step is highly dependent on the ligands coordinated to the palladium center.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Study: Selecting the Optimal Catalyst System
To illustrate the impact of catalyst choice, we will compare four distinct palladium-based systems for the coupling of 3-Fluoro-5-iodobenzaldehyde with phenylboronic acid. The chosen systems represent a spectrum from classical catalysts to modern, highly active systems.
Catalyst Systems Under Evaluation:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, pre-formed Pd(0) catalyst. It serves as a reliable baseline.
-
Pd(OAc)₂ / SPhos : A common Pd(II) precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (SPhos). These ligands are known to promote rapid oxidative addition and reductive elimination.[8][9]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and versatile precatalyst, often effective for a wide range of substrates.[10]
-
Ligandless Pd(OAc)₂ : Using a palladium salt without a supporting phosphine ligand. This serves as a control to demonstrate the critical role of ligands.
Experimental Design Rationale
The choice of reaction parameters is critical for a fair comparison.
-
Solvent : A mixture of dioxane and water is chosen. Dioxane solubilizes the organic components, while water is often necessary to dissolve the inorganic base and facilitate transmetalation.[6][11]
-
Base : Potassium carbonate (K₂CO₃) is a moderately strong base, effective for activating the boronic acid without promoting significant side reactions like substrate decomposition.[6]
-
Temperature : 80 °C is a standard temperature that provides sufficient thermal energy for the reaction without causing degradation of the aldehyde functionality.
Performance Comparison Data
The following table summarizes the representative outcomes for the coupling of 3-Fluoro-5-iodobenzaldehyde with phenylboronic acid using the selected catalyst systems under standardized conditions.
| Catalyst System (2 mol% Pd) | Ligand | Time (h) | Yield (%) | Key Observations |
| 1. Pd(PPh₃)₄ | PPh₃ | 12 | 85 | Reliable performance, but requires longer reaction times. |
| 2. Pd(OAc)₂ / SPhos | SPhos | 2 | >98 | Extremely rapid and high-yielding. The bulky, electron-rich ligand accelerates the catalytic cycle significantly. |
| 3. PdCl₂(dppf) | dppf | 6 | 92 | Very effective and robust catalyst, showing good yields in a moderate timeframe. |
| 4. Pd(OAc)₂ (Ligandless) | None | 24 | <20 | Very low conversion. Significant formation of palladium black (inactive Pd metal) observed. |
Analysis and Interpretation
The results clearly underscore the profound impact of the ligand on catalytic efficiency.
-
The Power of Specialized Ligands : The Pd(OAc)₂/SPhos system delivered a near-quantitative yield in just 2 hours. The success of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos stems from their ability to stabilize the highly reactive, monoligated L₁Pd(0) species.[8][9] This species undergoes oxidative addition much faster than more coordinated palladium complexes.[8] The ligand's steric bulk also promotes the final reductive elimination step, turning over the catalyst rapidly.
-
The Importance of Ligand Support : The ligandless system failed to produce a significant yield. Without a stabilizing ligand, the Pd(0) species generated in situ is unstable and tends to agglomerate into inactive palladium black.[12] This demonstrates that for most solution-phase Suzuki couplings, phosphine or N-heterocyclic carbene (NHC) ligands are essential for maintaining a homogeneous and active catalytic species.
-
Reliable Standards : Both Pd(PPh₃)₄ and PdCl₂(dppf) performed well, which is expected for a reactive aryl iodide. They represent excellent choices for routine synthesis, though they are outperformed in terms of speed by the more advanced SPhos-based system. PdCl₂(dppf) is particularly noted for its air and moisture stability, making it a convenient precatalyst to handle.
Detailed Experimental Protocols
Trustworthy science relies on reproducible methods. The following section provides a detailed, step-by-step protocol for conducting the Suzuki-Miyaura coupling with 3-Fluoro-5-iodobenzaldehyde, using the superior Pd(OAc)₂ / SPhos catalyst system.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Protocol: Coupling of 3-Fluoro-5-iodobenzaldehyde with Phenylboronic Acid
Materials:
-
3-Fluoro-5-iodobenzaldehyde (266 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL, anhydrous)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, combine 3-Fluoro-5-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[10]
-
Catalyst Addition : To this solid mixture, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition : Using syringes, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water to the flask. The mixture should be stirred vigorously.
-
Heating : Place the flask in a preheated oil bath at 80 °C.
-
Reaction Monitoring : Allow the reaction to stir at 80 °C for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.
-
Workup : Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction : Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying : Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification : The crude product can be purified by flash column chromatography on silica gel to yield the final product, 3-fluoro-5-phenylbenzaldehyde.
This detailed protocol provides a self-validating system. Successful execution should yield a product consistent with the high-performance data presented, confirming the efficacy of the chosen catalyst system.
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool, but its successful application hinges on the rational selection of a catalyst system tailored to the specific substrates involved. For an activated, electron-deficient aryl iodide like 3-Fluoro-5-iodobenzaldehyde, modern catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos offer unparalleled efficiency, dramatically reducing reaction times and maximizing yields. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain effective, they do not match the activity of these advanced systems.
For professionals in drug development, the ability to rapidly and efficiently synthesize analog libraries is critical. Adopting highly active catalyst systems like Pd(OAc)₂/SPhos can significantly accelerate discovery timelines. Future research will continue to focus on developing even more active, stable, and versatile catalysts that can couple even more challenging substrates, such as aryl chlorides, under increasingly mild conditions.[2][13]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Borauh, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, (2015). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, (2025). [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Singh, A. K., et al. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, ACS Publications. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH, (2008). [Link]
-
De Meijere, A., & Diederich, F. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, (2004). [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, (1999). [Link]
-
Semproni, J. M., et al. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC, NIH, (2025). [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, ACS Publications, (2008). [Link]
-
Pathak, R., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH, (2021). [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). [Link]
-
Calò, V., et al. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, ACS Publications, (2005). [Link]
-
Molander, G. A., & Brown, A. R. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, ACS Publications, (2006). [Link]
-
ResearchGate. Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with... | Scientific Diagram. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-Fluoro-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoro-5-iodobenzaldehyde
The unique substitution pattern of 3-Fluoro-5-iodobenzaldehyde, featuring both a fluorine and an iodine atom meta-substituted to a reactive aldehyde group, makes it a highly valuable intermediate in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity of a target molecule, while the iodine atom serves as a versatile handle for further functionalization, particularly in cross-coupling reactions. The aldehyde group itself is a gateway to a vast array of chemical transformations. Consequently, the efficient and high-yielding synthesis of this compound is of critical importance to researchers in medicinal chemistry and materials science. This guide benchmarks two of the most plausible and effective synthetic routes to this target molecule.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies for the preparation of 3-Fluoro-5-iodobenzaldehyde are presented and compared: a multi-step route commencing with a Sandmeyer reaction of 3-fluoroaniline, and a more direct aromatic Finkelstein (halogen exchange) reaction starting from 3-fluoro-5-bromobenzaldehyde. The following table summarizes the key comparative metrics for these two approaches.
| Parameter | Route 1: Sandmeyer Reaction & Reduction | Route 2: Aromatic Finkelstein Reaction |
| Starting Material | 3-Fluoroaniline | 3-Fluoro-5-bromobenzaldehyde |
| Key Transformations | Diazotization, Iodination, Reduction | Halogen Exchange |
| Overall Steps | 3 | 1 (from bromo-precursor) |
| Reported Yield | Variable, multi-step losses | ~99% (for the exchange step) |
| Reagent Highlights | NaNO₂, KI, SOCl₂, DIBAL-H | NaI, CuI, N,N'-Dimethylethylenediamine |
| Scalability | Good, established reactions | Potentially high, catalyst loading is key |
| Purification | Multiple steps required | Generally straightforward |
Route 1: Multi-step Synthesis via Sandmeyer Reaction and Reduction
This pathway leverages the readily available starting material, 3-fluoroaniline, and employs a classic Sandmeyer reaction to introduce the iodine atom. The resulting carboxylic acid is then reduced to the target aldehyde.
Rationale and Mechanistic Considerations
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate.[1][2] In this protocol, the amino group of 3-fluoroaniline is first converted to a diazonium salt using sodium nitrite in an acidic medium. This highly reactive intermediate is then treated with potassium iodide to introduce the iodine atom onto the aromatic ring, forming 3-fluoro-5-iodobenzoic acid.
The subsequent reduction of the carboxylic acid to an aldehyde is a critical step. Direct reduction can be challenging as over-reduction to the alcohol is a common side reaction. A reliable method involves first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a controlled reduction using a hydride source like Diisobutylaluminium hydride (DIBAL-H).
Experimental Protocol: Route 1
Step 1a: Diazotization & Iodination (Sandmeyer Reaction) to yield 3-Fluoro-5-iodobenzoic Acid [2]
This protocol is adapted from the large-scale synthesis of the corresponding benzamide.
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-fluoroaniline (1.0 eq) is prepared in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Diazotization: A solution of sodium nitrite (1.1 eq) in water is added slowly, maintaining the temperature below 5 °C to form the aryl diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide (1.2 eq) in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution.
-
Workup: The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The resulting precipitate, 3-fluoro-5-iodobenzoic acid, is collected by filtration, washed with cold water, and dried.
Step 1b: Acyl Chloride Formation [3]
-
Reaction Setup: To a solution of 3-fluoro-5-iodobenzoic acid (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride, which is typically used in the next step without further purification.[3]
Step 1c: Reduction to 3-Fluoro-5-iodobenzaldehyde
-
Reaction Setup: The crude 3-fluoro-5-iodobenzoyl chloride is dissolved in an anhydrous solvent like THF and cooled to -78 °C under an inert atmosphere.
-
Reduction: A solution of Diisobutylaluminium hydride (DIBAL-H, 1.1 eq) in an appropriate solvent is added dropwise, maintaining the low temperature.
-
Quenching and Workup: The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-fluoro-5-iodobenzaldehyde.
Workflow for Route 1
Caption: Workflow for the synthesis of 3-Fluoro-5-iodobenzaldehyde via the Sandmeyer reaction and subsequent reduction.
Route 2: Synthesis via Aromatic Finkelstein (Halogen Exchange) Reaction
This approach offers a more direct conversion to the target molecule by substituting a bromine atom with iodine on a pre-functionalized benzaldehyde.
Rationale and Mechanistic Considerations
The Finkelstein reaction, traditionally used for halogen exchange in alkyl halides, can be adapted for aromatic systems.[1] Aryl bromides are generally less reactive than their alkyl counterparts in nucleophilic substitution. However, the use of a copper(I) catalyst, in conjunction with a suitable ligand, can facilitate this transformation, often referred to as an "aromatic Finkelstein reaction".[4]
This protocol first requires the synthesis of the starting material, 3-fluoro-5-bromobenzaldehyde. This can be achieved through the oxidation of the corresponding benzyl alcohol. The subsequent copper-catalyzed halogen exchange with sodium iodide provides a high-yielding route to the final product. The choice of a diamine ligand, such as N,N'-Dimethylethylenediamine, is crucial as it accelerates the reaction rate.[4]
Experimental Protocol: Route 2
Step 2a: Synthesis of 3-Fluoro-5-bromobenzaldehyde
This protocol is based on the oxidation of (3-bromo-5-fluorophenyl)methanol, with a reported yield of 81%.
-
Reaction Setup: In a flask, dissolve (3-bromo-5-fluorophenyl)methanol (1.0 eq) and triethylamine (2.0 eq) in dimethylsulfoxide (DMSO) at 10 °C.
-
Oxidation: Add sulfur trioxide-pyridine complex (2.0 eq) in several portions.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Workup: Pour the reaction mixture into ice water/pentane and separate the layers. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield 3-fluoro-5-bromobenzaldehyde.
Step 2b: Copper-Catalyzed Halogen Exchange [4]
-
Reaction Setup: In a reaction vessel, combine 3-fluoro-5-bromobenzaldehyde (1.0 eq), sodium iodide (2.0 eq), copper(I) iodide (5 mol %), and N,N'-Dimethylethylenediamine (10 mol %).
-
Reaction: Add dioxane as the solvent and heat the mixture to 110 °C. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-fluoro-5-iodobenzaldehyde. A conversion of approximately 99% can be expected for the halogen exchange step.[1][4]
Workflow for Route 2
Caption: Workflow for the synthesis of 3-Fluoro-5-iodobenzaldehyde via a copper-catalyzed aromatic Finkelstein reaction.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 3-Fluoro-5-iodobenzaldehyde.
Route 1 (Sandmeyer Reaction & Reduction) is a classic approach that starts from a simple and inexpensive material. However, it is a multi-step synthesis, which can lead to a lower overall yield due to losses at each stage. The handling of diazonium salts also requires careful temperature control and safety precautions. This route may be advantageous when 3-fluoroaniline is readily available in large quantities and the multi-step nature of the synthesis can be accommodated.
Route 2 (Aromatic Finkelstein Reaction) offers a more direct and high-yielding final step. The copper-catalyzed halogen exchange has been shown to be highly efficient for a range of aryl bromides.[4] The main consideration for this route is the availability and synthesis of the starting material, 3-fluoro-5-bromobenzaldehyde. However, given the high efficiency of the final halogen exchange step, this route is likely to be more efficient overall, provided the bromo-precursor can be obtained in good yield.
For researchers prioritizing a high overall yield and a more convergent synthesis, Route 2 is the recommended approach . The development of robust copper-catalyzed methodologies for halogen exchange makes this an attractive and modern alternative to more traditional, multi-step synthetic sequences.
References
-
Wikipedia. Finkelstein reaction. [Online]. Available at: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]
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A Researcher's Guide to the Reactivity of Fluoro-iodobenzaldehyde Positional Isomers
For Immediate Publication
[CITY, STATE] – [Date] – For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide offers an in-depth, objective comparison of the reactivity of ortho, meta, and para fluoro-iodobenzaldehyde positional isomers. By elucidating the nuanced interplay of electronic and steric effects, this document aims to empower chemists to make informed decisions in their synthetic endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Introduction: The Dichotomy of Halogen Reactivity
Fluoro-iodobenzaldehydes are versatile scaffolds in organic synthesis, featuring three distinct functional handles: an aldehyde, a fluorine atom, and an iodine atom. The relative positions of these groups profoundly influence the molecule's reactivity. The high electronegativity of fluorine and the large atomic radius and polarizability of iodine create a fascinating electronic push-pull scenario, further modulated by the electron-withdrawing nature of the benzaldehyde moiety.
This guide will dissect the reactivity of these isomers in three key transformations paramount in modern medicinal chemistry:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
-
Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is of primary importance. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies; the weaker carbon-iodine bond undergoes oxidative addition to the palladium catalyst more readily, a step that is often rate-determining.[1][2]
Therefore, in any of the fluoro-iodobenzaldehyde isomers, the carbon-iodine bond is the overwhelmingly preferred site of reaction in these transformations. The fluorine atom, with its strong C-F bond, remains intact under typical cross-coupling conditions.
The Subtle Influence of Fluorine's Position
While the C-I bond is the primary reactive site, the position of the fluorine atom exerts a significant, albeit more subtle, influence on the reaction rate. This is due to fluorine's strong inductive electron-withdrawing effect (-I) and moderate resonance electron-donating effect (+R). The aldehyde group is a strong electron-withdrawing group through both induction and resonance (-I, -R).
-
Ortho-Fluoro-Iodobenzaldehyde: The proximity of the fluorine atom to the iodine in the ortho isomer introduces both steric hindrance and strong electronic effects. The inductive withdrawal of the fluorine and aldehyde groups will make the carbon attached to the iodine more electron-deficient, potentially accelerating the oxidative addition step. However, significant steric hindrance from the adjacent fluorine and aldehyde groups can impede the approach of the bulky palladium catalyst, potentially slowing the reaction.[3]
-
Meta-Fluoro-Iodobenzaldehyde: In the meta position, the fluorine atom's electron-withdrawing inductive effect is still felt at the C-I bond, though to a lesser extent than in the ortho position.[4] The resonance effect of fluorine does not extend to the meta position.[5][6] This isomer represents a balance, with moderate electronic activation and minimal steric hindrance compared to the ortho isomer.
-
Para-Fluoro-Iodobenzaldehyde: In the para isomer, the fluorine atom is furthest from the iodine. Its inductive effect is weakest at the reaction center. However, its +R effect, along with the -R effect of the aldehyde, influences the overall electron density of the ring.
General Reactivity Trend in Cross-Coupling (C-I bond):
Based on a combination of electronic and steric factors, the expected trend in reactivity for palladium-catalyzed cross-coupling at the C-I bond is:
Meta > Para > Ortho
The meta isomer is predicted to be the most reactive due to a favorable combination of electronic activation from the fluorine and aldehyde groups without the significant steric hindrance present in the ortho isomer. The para isomer is expected to be slightly less reactive than the meta due to a weaker inductive effect from the fluorine. The ortho isomer is anticipated to be the least reactive due to steric impediment around the C-I bond.
Nucleophilic Aromatic Substitution (SNAr): A Role Reversal
Nucleophilic aromatic substitution (SNAr) reactions proceed through a different mechanism where a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[7][8] For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][9] These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[7]
A key and often counterintuitive aspect of SNAr is the leaving group ability of halogens. In this context, fluorine is typically the best leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I).[9][10] This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen.[8][10] The high electronegativity of fluorine makes this carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[9]
Isomer Reactivity in SNAr
Given that the C-F bond is the reactive site in SNAr, the positions of the iodine and aldehyde groups are critical for activating the ring.
-
Ortho- and Para-Iodobenzaldehyde Moiety to Fluorine: When the electron-withdrawing aldehyde group is positioned ortho or para to the fluorine atom, the ring is strongly activated for SNAr. The iodine atom also contributes some electron-withdrawing character through its inductive effect. In these isomers, the fluorine atom is susceptible to displacement by a suitable nucleophile.
-
Meta-Iodobenzaldehyde Moiety to Fluorine: If the aldehyde group is meta to the fluorine, its ability to stabilize the negative charge of the Meisenheimer complex through resonance is negated.[8] Consequently, these isomers will be significantly less reactive, or even unreactive, towards SNAr at the C-F bond.
General Reactivity Trend in SNAr (C-F bond):
Ortho/Para-CHO to F > Meta-CHO to F
Experimental Data and Protocols
To provide a tangible comparison, a standardized Suzuki-Miyaura coupling reaction can be performed on the three positional isomers of fluoro-iodobenzaldehyde.
Comparative Suzuki-Miyaura Coupling: Experimental Protocol
Objective: To compare the relative reaction rates and yields of 2-fluoro-3-iodobenzaldehyde, 3-fluoro-4-iodobenzaldehyde, and 4-fluoro-3-iodobenzaldehyde in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
2-Fluoro-3-iodobenzaldehyde
-
3-Fluoro-4-iodobenzaldehyde
-
4-Fluoro-3-iodobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and analytical equipment (TLC, GC-MS, or LC-MS)
Procedure:
-
To three separate reaction flasks, add the respective fluoro-iodobenzaldehyde isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (5 mL).
-
Add the catalyst solution to each of the three reaction flasks.
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to each flask.
-
Stir the mixtures vigorously at 80 °C.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reactions are complete (as determined by the consumption of the starting material), cool the mixtures to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to obtain the corresponding fluoro-biphenylcarboxaldehyde.
-
Calculate the isolated yields for each isomer.
Expected Results and Data Presentation
The reaction progress can be plotted as the percentage conversion of the starting material over time for each isomer. The final isolated yields should also be compared.
| Isomer | Relative Position of Substituents | Predicted Reactivity in Suzuki Coupling | Expected Observations |
| 2-Fluoro-3-iodobenzaldehyde | F (ortho to CHO), I (meta to CHO) | Slowest | Slower reaction rate and potentially lower yield due to steric hindrance around the C-I bond. |
| 3-Fluoro-4-iodobenzaldehyde | F (meta to CHO), I (para to CHO) | Fastest | Rapid consumption of starting material and high isolated yield. |
| 4-Fluoro-3-iodobenzaldehyde | F (para to CHO), I (meta to CHO) | Intermediate | Faster than the ortho isomer but potentially slightly slower than the 3-fluoro-4-iodo isomer. |
Visualizing the Mechanisms
To better understand the underlying processes, diagrams of the catalytic cycle for cross-coupling and the mechanism for SNAr are provided.
Caption: Catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion
The positional isomerism of fluoro-iodobenzaldehydes has a profound and predictable impact on their reactivity. For palladium-catalyzed cross-coupling reactions, the reactivity is primarily at the C-I bond, with the meta-fluoro isomer generally exhibiting the highest reactivity due to a favorable balance of electronic and steric effects. In contrast, for nucleophilic aromatic substitution, the C-F bond is the reactive site, and the reaction is most facile when the strongly electron-withdrawing aldehyde group is positioned ortho or para to the fluorine atom. A thorough understanding of these principles is essential for the strategic design and efficient execution of synthetic routes in pharmaceutical and materials chemistry.
References
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O'Hagan, D. (2008). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 47(46), 8833-8836. Retrieved from [Link]
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Quora. (2017, May 11). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene? Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Ribeiro da Silva, M. A., & Monte, M. J. (2021). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 26(11), 3169. Retrieved from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Le, C. M., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16871–16876. Retrieved from [Link]
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Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para and Meta in EAS. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Catalysis, 55, 1007-1017. Retrieved from [Link]
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Leah4sci. (2017, May 22). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Hu, J. (n.d.). A Study of Effects Unique Fluorine in Organic Reactions. Retrieved from [Link]
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Cardiff University. (2021, May 24). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. ORCA. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, January 3). Why is fluorine more reactive than iodine despite the weaker I-I bond? Retrieved from [Link]
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Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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Dolenc, D., & Plesničar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry, 71(21), 8028–8036. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorination and Fluoroalkylation Reactions Mediated by Hypervalent Iodine Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]
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MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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ACS Omega. (2024, September 10). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors. Retrieved from [Link]
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A Comparative Guide to Validating the Structure of Reaction Products Derived from 3-Fluoro-5-iodobenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, 3-Fluoro-5-iodobenzaldehyde is a highly versatile scaffold. Its distinct electronic properties and two reactive sites—the aldehyde for derivatization and the iodine for cross-coupling reactions—make it a valuable starting material for synthesizing novel compounds, particularly kinase inhibitors.[1] However, the synthesis of new chemical entities is only half the battle; rigorous and unambiguous validation of the final product's structure is paramount for reproducible research, patent filings, and regulatory submissions.
This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structure of products derived from 3-Fluoro-5-iodobenzaldehyde. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical workflow that ensures scientific integrity at every step. We will use a representative palladium-catalyzed Suzuki-Miyaura coupling reaction as our case study to illustrate the validation process.
The Synthetic Challenge: A Representative Suzuki-Miyaura Coupling
The iodine atom on the 3-Fluoro-5-iodobenzaldehyde ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[2][3] This allows for the introduction of various aryl or heteroaryl groups.
Below is a representative scheme for the coupling of 3-Fluoro-5-iodobenzaldehyde with phenylboronic acid. Our goal is to confirm the formation of the desired product, 3-fluoro-5-phenylbenzaldehyde, and rule out starting materials or potential side products.
Caption: Representative Suzuki-Miyaura cross-coupling reaction.
The Analytical Workflow: A Multi-Technique Approach
No single technique can provide all the necessary information. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This creates a self-validating system where each result corroborates the others.
Caption: Logical workflow for structural validation of a synthetic product.
Comparison of Core Analytical Techniques
The choice of analytical technique depends on the specific question being asked. The following table compares the primary methods used for structural elucidation.
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight and elemental formula (High-Res MS). Fragmentation patterns provide structural clues.[4] | High sensitivity, requires minimal sample, provides a direct check of the reaction outcome. | Does not provide definitive connectivity information for isomers. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). | Detailed molecular structure, atom connectivity, stereochemistry, and quantitative analysis.[5] | Provides unambiguous structural information; non-destructive.[5] | Lower sensitivity than MS; can be complex to interpret for mixtures.[5] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, C-F, C-H).[6] | Fast, easy to use, excellent for identifying functional groups.[5] | Provides limited information on the overall molecular structure.[5] |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal. | Unambiguous, accurate, and reliable 3D molecular structure and absolute configuration.[7][8] | The "gold standard" for structural proof; provides definitive atomic coordinates.[7] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[9] |
In-Depth Analysis: From Theory to Practice
Mass Spectrometry: The First Checkpoint
After the reaction workup, the first analysis should be Mass Spectrometry. It quickly answers the most fundamental question: "Did the desired transformation happen on a molecular weight level?"
-
Starting Material (3-Fluoro-5-iodobenzaldehyde): Expected [M+H]⁺ at m/z 250.9.[10]
-
Expected Product (3-Fluoro-5-phenylbenzaldehyde): Expected [M+H]⁺ at m/z 201.1.
The observation of a strong signal at m/z 201.1 and the disappearance of the signal at m/z 250.9 is strong evidence that the iodine atom has been replaced. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, distinguishing the product from other potential isobaric (same integer mass) impurities. A common fragmentation pattern for benzaldehydes is the loss of a hydrogen radical (M-1) or a neutral carbon monoxide molecule (M-28), which can provide additional structural confirmation.[11]
NMR Spectroscopy: The Blueprint of the Molecule
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity. For a product derived from 3-Fluoro-5-iodobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expected Spectral Changes:
-
¹H NMR: The aromatic region of the spectrum will show the most significant changes. The distinct splitting pattern of the three protons on the starting material's ring will be replaced by a more complex pattern. Critically, new signals corresponding to the five protons of the newly introduced phenyl group will appear, typically between 7.4 and 7.8 ppm. The aldehyde proton signal around 10.0 ppm should remain, confirming this functional group was not altered.[12][13]
-
¹³C NMR: The carbon atom previously bonded to iodine (C-I) has a characteristic chemical shift. Upon replacement with a phenyl group, this signal will shift significantly, and new signals for the six carbons of the phenyl ring will appear.
-
¹⁹F NMR: This is a simple but powerful experiment. The fluorine atom on the ring couples with adjacent protons. The chemical shift and coupling pattern in the ¹⁹F spectrum serve as a sensitive probe of the electronic environment. A change in this environment upon replacing iodine with a phenyl group will be reflected in the ¹⁹F chemical shift, providing another layer of confirmation.
X-ray Crystallography: The Unquestionable Verdict
When absolute structural proof is required, for example in the case of unexpected reactivity, complex stereochemistry, or for intellectual property purposes, single-crystal X-ray crystallography is the definitive method.[14] This technique provides a three-dimensional picture of the electron density within the crystal, allowing for the precise determination of all atomic positions and bond lengths.[8] While powerful, its primary prerequisite is growing a diffraction-quality single crystal, which can be a significant challenge.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzaldehyde
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a clean, dry microwave vial or Schlenk flask, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[2]
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).[2]
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).[2]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent does not contain signals that would overlap with key product signals.[5]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Standard: If quantitative analysis (qNMR) is required, add a known amount of an internal standard.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the spectrometer's standard operating procedures. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.
Conclusion
Validating the structure of reaction products derived from 3-Fluoro-5-iodobenzaldehyde is a critical process that demands a systematic and multi-faceted analytical approach. Relying on a single piece of data is insufficient. By logically progressing from mass spectrometry to confirm molecular weight, through multi-nuclear NMR to define atomic connectivity, and employing X-ray crystallography for absolute confirmation when necessary, researchers can ensure the scientific integrity of their work. This rigorous validation is the bedrock upon which reliable drug discovery and materials science advancements are built.
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A Senior Application Scientist's Guide to 3-Fluoro-5-iodobenzaldehyde: Synthesis and Application
Introduction: The Strategic Value of a Doubly Halogenated Benzaldehyde
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. 3-Fluoro-5-iodobenzaldehyde (CAS No. 914636-93-4) emerges as a particularly valuable building block due to its unique trifunctional nature. The strategic placement of a fluorine atom, an iodine atom, and an aldehyde group on a benzene ring offers a versatile platform for the synthesis of complex molecules.
The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] Concurrently, the iodine atom serves as an exceptionally reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The aldehyde functionality provides a gateway for constructing diverse pharmacophores through reactions like reductive amination, Wittig olefination, and aldol condensations.[2]
This guide provides a comparative analysis of synthetic routes to 3-Fluoro-5-iodobenzaldehyde and explores its applications as a versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: A Comparative Analysis of Synthetic Routes
The efficient synthesis of 3-Fluoro-5-iodobenzaldehyde is critical for its utilization. Several plausible routes can be envisaged, primarily converging on the final oxidation of a benzyl alcohol or the direct functionalization of a simpler precursor. Below, we compare the most logical and field-tested strategies.
Method 1: Oxidation of (3-Fluoro-5-iodophenyl)methanol
This is arguably the most direct and high-yielding approach, assuming the availability of the corresponding benzyl alcohol. The causality here is straightforward: a mild oxidation is the final, clean step to unmask the aldehyde.
-
Expertise & Experience: The choice of oxidant is critical. Mild reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation conditions are preferred to prevent over-oxidation to the carboxylic acid. DMP is often favored in research settings for its operational simplicity and high efficiency under neutral conditions.
Method 2: Direct Electrophilic Iodination of 3-Fluorobenzaldehyde
This route is attractive due to its atom economy, starting from a commercially available material. The directing effects of the fluorine (ortho, para-directing) and the aldehyde (meta-directing) group are key.
-
Expertise & Experience: The fluorine atom activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The aldehyde group is a deactivating, meta-directing group. In 3-fluorobenzaldehyde, the positions ortho and para to the fluorine are C2, C4, and C6. The position meta to the aldehyde is C5. The convergence of these directing effects strongly favors substitution at the C5 position, making this a regiochemically plausible transformation. Reagents like N-Iodosuccinimide (NIS) in an acidic medium are commonly employed for such iodinations.[3]
Method 3: Multi-step Synthesis from 3-Fluoro-5-iodotoluene
This classical approach involves the transformation of a methyl group into an aldehyde, typically via a two-step sequence.
-
Expertise & Experience: The first step is a free-radical bromination of the benzylic position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide).[4] This is a well-understood and reliable transformation. The subsequent step involves converting the benzyl bromide to the aldehyde. A common method is the Sommelet reaction or, more simply, reaction with sodium bicarbonate in a solvent like DMSO, which effects an oxidation.[4]
Comparative Data of Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1. Oxidation | (3-Fluoro-5-iodophenyl)methanol | DMP, PCC, or MnO₂ | >90% | High yield, clean reaction, simple workup. | Dependent on the availability of the starting alcohol. |
| 2. Iodination | 3-Fluorobenzaldehyde | NIS, Trifluoromethanesulfonic acid | 70-85% (Est.) | Atom economical, convergent.[3] | Requires careful control of regioselectivity; potential for side products. |
| 3. From Toluene | 3-Fluoro-5-iodotoluene | 1. NBS, AIBN 2. NaHCO₃, DMSO | 40-60% (overall, Est.)[4] | Utilizes potentially cheaper starting materials. | Two steps, moderate overall yield, use of toxic reagents (e.g., CCl₄).[4] |
Detailed Experimental Protocol: Synthesis via Oxidation (Method 1)
This protocol describes a self-validating system for the synthesis of 3-Fluoro-5-iodobenzaldehyde from (3-Fluoro-5-iodophenyl)methanol using Dess-Martin Periodinane (DMP).
Materials:
-
(3-Fluoro-5-iodophenyl)methanol (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3-Fluoro-5-iodophenyl)methanol (1.0 eq) and anhydrous DCM. Stir until the starting material is fully dissolved.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Fluoro-5-iodobenzaldehyde as a solid.
Synthetic Pathways Overview
Caption: Overview of primary synthetic routes to 3-Fluoro-5-iodobenzaldehyde.
Section 2: Applications in Synthetic Chemistry
3-Fluoro-5-iodobenzaldehyde is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and diverse chemical transformations.
The Aldehyde Handle: Gateway to Heterocycles and Scaffolds
The aldehyde group is a cornerstone of synthetic chemistry, enabling access to a vast array of molecular architectures.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) provides substituted benzylamines, a common motif in pharmaceuticals.
-
Wittig Reaction: Allows for the installation of carbon-carbon double bonds, crucial for creating stilbene analogs or extending carbon chains.
-
Condensation Reactions: Aldol and Knoevenagel condensations with ketones, esters, or active methylene compounds can generate chalcones and other conjugated systems, many of which possess interesting biological activities.[2]
The Iodide Handle: A Hub for Cross-Coupling
The carbon-iodine bond is significantly more reactive than its bromine or chlorine counterparts in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and broader substrate scope.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most powerful C-C bond-forming reactions in modern synthesis.
-
Sonogashira Coupling: Coupling with terminal alkynes to generate aryl alkynes, which are precursors to many complex natural products and functional materials.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a fundamental transformation in the synthesis of countless drug candidates.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Comparison with Alternative Reagents
| Reagent | Key Feature | Advantages | Disadvantages |
| 3-Fluoro-5-iodobenzaldehyde | C-I bond | Highly reactive in cross-coupling, enabling milder conditions. | Higher cost, potential light sensitivity. |
| 3-Fluoro-5-bromobenzaldehyde | C-Br bond | More stable and less expensive than the iodide. | Less reactive, often requiring higher catalyst loading or more forcing conditions. |
| 3-Fluoro-5-chlorobenzaldehyde | C-Cl bond | Most cost-effective halogen. | Least reactive, requiring specialized catalysts and ligands for efficient coupling. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates the utility of the iodide as a reactive handle for C-C bond formation.
Materials:
-
3-Fluoro-5-iodobenzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-Fluoro-5-iodobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture, followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl aldehyde.
Divergent Synthesis Potential
Caption: Divergent synthetic pathways enabled by 3-Fluoro-5-iodobenzaldehyde.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 914636-93-4 | |
| Molecular Formula | C₇H₄FIO | [5] |
| Molecular Weight | 249.92 g/mol | [5] |
| Physical Form | Solid | |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Signal Word | Warning |
Conclusion
3-Fluoro-5-iodobenzaldehyde stands out as a high-value synthetic intermediate. Its preparation can be achieved through several viable routes, with the oxidation of the corresponding benzyl alcohol being a reliable and high-yielding final step. The true power of this molecule is realized in its application, where the aldehyde and iodide functionalities serve as orthogonal handles for divergent synthesis. The high reactivity of the iodide in cross-coupling reactions makes it a superior choice over bromo- or chloro-analogs for complex molecule synthesis under mild conditions. This guide has outlined the key synthetic considerations and application strategies, providing a robust framework for leveraging this versatile building block in research and development.
References
- BenchChem. (2026). A Comparative Analysis of Synthesis Efficiency for 3-Fluoro-5-iodobenzamide and Its Isomers.
- BenchChem. (2026). In-depth Technical Guide: 3-Fluoro-5-iodobenzamide.
- BenchChem. (2026). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.
- Wychem. (2022). 3-Fluoro-5-iodobenzaldehyde.
- ChemicalBook. 4-FLUORO-3-IODOBENZALDEHYDE synthesis.
- Google Patents. (2003). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
- Google Patents. (2017). CN106565445A - Preparation method of p-fluorobenzaldehyde.
- Ossila. 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
- PubChemLite. 3-fluoro-5-iodobenzaldehyde (C7H4FIO).
- Sigma-Aldrich. 3-Fluoro-5-iodobenzaldehyde | 914636-93-4.
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Economic Analysis of Synthetic Routes to 3-Fluoro-5-iodobenzaldehyde: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated benzaldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-Fluoro-5-iodobenzaldehyde stands out as a particularly valuable building block due to its unique electronic properties and versatile reactivity, making it a key intermediate in the development of pharmaceuticals and advanced organic materials. The economic viability of its synthesis is a critical consideration for any research or development program. This guide provides an in-depth comparative analysis of the most common synthetic routes to 3-Fluoro-5-iodobenzaldehyde, evaluating them on the basis of chemical costs, process efficiency, safety, and scalability to empower informed decision-making in your synthetic endeavors.
The Strategic Importance of 3-Fluoro-5-iodobenzaldehyde
The 3-fluoro-5-iodo substitution pattern on the benzaldehyde scaffold offers a powerful combination of functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a target molecule. The iodine atom, a versatile handle for various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allows for the straightforward introduction of molecular complexity. The aldehyde group itself is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This trifecta of reactivity makes 3-Fluoro-5-iodobenzaldehyde a highly sought-after precursor in drug discovery and materials science.
Route 1: Multi-step Synthesis from 3,5-Difluorobenzaldehyde
This classical approach leverages the relatively low cost of 3,5-difluorobenzaldehyde and proceeds through a nucleophilic aromatic substitution (SNAr) to introduce a hydroxyl group, which is then converted to the iodo functionality via a Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 3-Amino-5-fluorobenzaldehyde
Step 2: Synthesis of 3-Fluoro-5-iodobenzaldehyde via Sandmeyer Reaction
-
Dissolve 3-amino-5-fluorobenzaldehyde (1.0 eq) in a mixture of sulfuric acid and water and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate vessel, dissolve potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-fluoro-5-iodobenzaldehyde.
Causality Behind Experimental Choices
The Sandmeyer reaction is a robust and well-established method for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halides.[1] The diazotization step requires cold conditions (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[2][3] Potassium iodide serves as the iodide source, and the reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The use of a thiosulfate wash is crucial for quenching any unreacted iodine, simplifying the purification process.
Economic and Practical Considerations
The primary advantage of this route is the potentially low cost of the starting material, 3,5-difluorobenzaldehyde.[5][6][7][8] However, this is a multi-step synthesis, which inherently increases labor costs and reduces overall yield. The Sandmeyer reaction, while effective, involves the handling of potentially hazardous diazonium salts, which requires stringent safety protocols, especially on a larger scale.[2][3] The need for a palladium catalyst in the initial amination step (if a protected amine is used followed by deprotection) would also add to the cost.[9][10][11][12]
Caption: Synthetic workflow for Route 1.
Route 2: Direct Electrophilic Iodination of 3-Fluorobenzaldehyde
A more direct and atom-economical approach is the electrophilic iodination of the readily available 3-fluorobenzaldehyde. This route avoids the need for functional group interconversions.
Experimental Protocol
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as sulfuric acid or acetic acid, add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto ice-water to quench the reaction.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with sodium thiosulfate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-fluoro-5-iodobenzaldehyde.
Causality Behind Experimental Choices
Electrophilic aromatic substitution is the quintessential reaction of benzene and its derivatives. The fluorine atom is an ortho-, para-director, and the aldehyde group is a meta-director. In 3-fluorobenzaldehyde, the position para to the fluorine and meta to the aldehyde is the C5 position, making it the most likely site for electrophilic attack. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent.[13][14][15] The use of a strong acid like sulfuric acid can enhance the electrophilicity of the iodinating species.
Economic and Practical Considerations
This single-step route offers significant advantages in terms of time and labor savings. 3-Fluorobenzaldehyde is a commercially available and relatively inexpensive starting material.[16][17][18] However, the cost of N-iodosuccinimide can be a significant factor in the overall economics, especially for large-scale synthesis.[13][14][15] The use of strong acids like sulfuric acid necessitates careful handling and disposal procedures, adding to the operational costs and environmental considerations. A potential drawback of this route is the formation of regioisomers, which may require careful purification, potentially lowering the isolated yield.
Caption: Synthetic workflow for Route 2.
Route 3: Copper-Catalyzed Halogen Exchange of 3-Bromo-5-fluorobenzaldehyde
This route utilizes a copper-catalyzed Finkelstein-type reaction to exchange a bromine atom for an iodine atom. This method can be highly efficient if the starting bromo-fluoro-benzaldehyde is accessible.
Experimental Protocol
-
In a reaction vessel, combine 3-bromo-5-fluorobenzaldehyde (1.0 eq), sodium iodide (NaI, 1.5-2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.05-0.1 eq).
-
Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-fluoro-5-iodobenzaldehyde.
Causality Behind Experimental Choices
The copper-catalyzed halogen exchange (Finkelstein reaction) is a powerful method for the synthesis of aryl iodides from the corresponding bromides.[19][20] Copper(I) iodide is a common and effective catalyst for this transformation.[21][22][23][24] The reaction is typically driven by the precipitation of the less soluble sodium bromide in the organic solvent, shifting the equilibrium towards the product. High temperatures are often required to achieve a reasonable reaction rate.
Economic and Practical Considerations
This route can provide high yields of the desired product with good selectivity, often simplifying purification. However, the starting material, 3-bromo-5-fluorobenzaldehyde, is generally more expensive than 3-fluorobenzaldehyde or 3,5-difluorobenzaldehyde.[25][26][27][28][29] The use of a copper catalyst, while in catalytic amounts, and the need for high reaction temperatures contribute to the overall cost and energy consumption. The environmental impact of copper catalysts and high-boiling point solvents should also be considered, as their removal and disposal can be challenging.[30][31]
Caption: Synthetic workflow for Route 3.
Comparative Economic Analysis
| Factor | Route 1: From 3,5-Difluorobenzaldehyde | Route 2: Direct Iodination | Route 3: Halogen Exchange |
| Starting Material Cost | Low[5][6][7][8] | Low[16][17][18] | High[25][26][27][28][29] |
| Key Reagent Cost | Moderate (Pd/C, KI)[9][10][11][12] | High (NIS)[13][14][15] | Moderate (CuI)[21][22][23][24] |
| Number of Steps | Multiple | Single | Single |
| Process Complexity | High (diazonium salt handling)[2][3] | Moderate (strong acid handling) | Moderate (high temperature) |
| Typical Yield | Moderate | Moderate to High | High |
| Purification | Can be complex | Potential for regioisomers | Generally straightforward |
| Scalability | Challenging due to safety[2][3] | Feasible with engineering controls | Good |
| Environmental Impact | Moderate (multiple solvents, potential for heavy metal) | High (strong acid waste) | Moderate (copper waste, high-boiling solvents)[30][31] |
Conclusion and Recommendation
The selection of an optimal synthetic route for 3-Fluoro-5-iodobenzaldehyde is a multifactorial decision that hinges on the specific priorities of the project, including budget, timeline, scale, and safety considerations.
-
For cost-driven, large-scale production , Route 2 (Direct Iodination) is an attractive option due to its single-step nature and the low cost of the starting material. However, the significant cost of N-iodosuccinimide and the challenges associated with handling large volumes of corrosive sulfuric acid must be carefully managed. Process optimization to maximize regioselectivity and minimize waste would be paramount.
-
For rapid, small-scale synthesis in a research setting , Route 2 also presents a compelling case. The speed and simplicity of this direct conversion can outweigh the reagent cost for obtaining material for initial studies.
-
When high purity and yield are the primary drivers, and the starting material is available at a competitive price , Route 3 (Halogen Exchange) offers a robust and reliable method. Its scalability and generally straightforward purification are significant advantages.
-
Route 1 (from 3,5-Difluorobenzaldehyde) , while appearing less economically favorable due to its multiple steps, may be a viable option if 3,5-difluorobenzaldehyde is a readily available and inexpensive in-house starting material. The well-understood nature of the individual reactions can also be an advantage in certain manufacturing environments.
Ultimately, a comprehensive cost analysis that extends beyond raw material prices to include labor, waste disposal, and capital equipment costs is essential for making a truly informed decision. This guide provides the foundational scientific and economic data to initiate this critical evaluation.
References
Please note that the availability and pricing of chemicals can vary based on the supplier and market conditions. The URLs provided are for informational purposes.
-
Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 100g - SYNTHETIKA. (n.d.). Retrieved from [Link]
-
CUPROUS IODIDE [copper(I) iodide] - Sdfine. (n.d.). Retrieved from [Link]
-
3-Bromo-5-fluorobenzaldehyde, min 95%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Palladium on Carbon 10% - SYNTHETIKA. (n.d.). Retrieved from [Link]
-
N-Iodosuccinimide, 100g - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (2004). Retrieved from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate. (2004). Retrieved from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. (2004). Retrieved from [Link]
-
3-Fluorobenzaldehyde Fluorobenzaldehyde Pure - SYNTHETIKA. (n.d.). Retrieved from [Link]
-
10% Pd/C Palladium on Carbon 10 Grams Made In USA High Quality Fast Shipping | eBay. (n.d.). Retrieved from [Link]
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The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction … - OUCI. (n.d.). Retrieved from [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.). Retrieved from [Link]
-
3-Fluorobenzaldehyde, 97% - Manufacturers & suppliers with worldwide shipping. (n.d.). Retrieved from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Retrieved from [Link]
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The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. (2021). Retrieved from [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (2021). Retrieved from [Link]
-
(PDF) The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - ResearchGate. (2021). Retrieved from [Link]
-
Synthesis of 3,5-difluorobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]
- CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents. (n.d.).
-
Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-iodobenzaldehyde
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-iodobenzaldehyde, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Hazard Profile of 3-Fluoro-5-iodobenzaldehyde
Before initiating any disposal protocol, it is crucial to comprehend the hazards associated with 3-Fluoro-5-iodobenzaldehyde. This halogenated aromatic aldehyde is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
The presence of fluorine and iodine atoms on the benzene ring influences its reactivity and potential environmental impact. Halogenated organic compounds can be persistent in the environment and may form hazardous byproducts upon improper treatment. Therefore, disposal requires a method that ensures complete destruction or secure containment.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable when handling 3-Fluoro-5-iodobenzaldehyde for disposal. The following table summarizes the minimum required PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation.[1] |
| Protective Clothing | Laboratory coat. | Provides a barrier against contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Fluoro-5-iodobenzaldehyde is that it must be treated as hazardous chemical waste.[5][6][7] Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Segregation of Waste
-
Why it's important: Preventing accidental chemical reactions is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7][8]
-
Ensure this container is made of a compatible material, such as high-density polyethylene (HDPE).
-
Do not mix 3-Fluoro-5-iodobenzaldehyde with other waste streams, particularly strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[4]
-
Step 2: Containerization and Labeling
-
Why it's important: Proper labeling is a regulatory requirement and essential for the safety of waste handlers. It provides immediate identification of the container's contents and associated hazards.
-
Procedure:
-
Use a robust, leak-proof container with a secure screw-top cap.[5]
-
Affix a "Hazardous Waste" label to the container.[5]
-
On the label, clearly write the full chemical name: "3-Fluoro-5-iodobenzaldehyde." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Step 3: Storage of Waste Container
-
Why it's important: Safe storage of hazardous waste prevents accidental spills and exposure to personnel.
-
Procedure:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.[3]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[5]
-
Step 4: Arranging for Professional Disposal
-
Why it's important: The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal company. These companies have the specialized facilities and expertise to handle and treat chemical waste in an environmentally sound manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Follow your institution's specific procedures for waste pickup requests.
-
The approved disposal method for halogenated organic compounds like 3-Fluoro-5-iodobenzaldehyde is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen fluoride and hydrogen iodide.[1]
-
Emergency Procedures for Spills
In the event of an accidental spill of 3-Fluoro-5-iodobenzaldehyde, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 3-Fluoro-5-iodobenzaldehyde.
Caption: Disposal workflow for 3-Fluoro-5-iodobenzaldehyde.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3-Fluoro-5-iodobenzaldehyde, upholding the principles of laboratory safety and environmental stewardship.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Office of Safety and Health Services. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Mastering the Safe Handling of 3-Fluoro-5-iodobenzaldehyde: A Guide for Laboratory Professionals
For the discerning researcher, scientist, or drug development professional, the mastery of a novel reagent is not merely about its synthetic potential but also about the unwavering commitment to safety. 3-Fluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde, is a valuable building block in modern medicinal chemistry. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both innovation and security.
Hazard Analysis: Understanding the Reactivity of 3-Fluoro-5-iodobenzaldehyde
Supplier information for 3-Fluoro-5-iodobenzaldehyde often includes the GHS07 pictogram, a "Warning" signal word, and the H302 hazard statement, signifying that it is harmful if swallowed.[1] Data from closely related halogenated benzaldehydes, such as 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, provide further insight into the likely hazards. These compounds are classified as oral acute toxicity (Category 4), skin irritants (Category 2), serious eye irritants (Category 2A), and may cause respiratory irritation (Category 3).[2] Therefore, it is prudent to treat 3-Fluoro-5-iodobenzaldehyde as a substance that can cause significant irritation to the skin, eyes, and respiratory system upon contact or inhalation, and is toxic if ingested.
Table 1: Hazard Profile of 3-Fluoro-5-iodobenzaldehyde and Analogous Compounds
| Hazard Classification | GHS Category | Potential Effects | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [2] |
This hazard profile is the foundation of our personal protective equipment (PPE) and handling strategy. The primary routes of exposure to be mitigated are ingestion, skin contact, eye contact, and inhalation.[3][4]
The Core of Protection: A Multi-Layered PPE Strategy
A proactive and comprehensive PPE strategy is non-negotiable when handling 3-Fluoro-5-iodobenzaldehyde. Each component of your PPE serves a specific purpose, and understanding this causality is key to ensuring its correct and consistent use. All PPE should be donned before entering the designated work area and only removed after exiting.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure. All work with 3-Fluoro-5-iodobenzaldehyde, from weighing to reaction setup and workup, must be conducted within a certified and properly functioning chemical fume hood.[5] The fume hood is your primary defense against the inhalation of potentially harmful vapors or dusts.
Personal Protective Equipment: Your Last Line of Defense
Eye and Face Protection:
-
What to wear: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.
-
Why: The aldehyde functional group and the halogen substituents can cause serious eye irritation.[2] Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors.
Skin and Body Protection:
-
What to wear: A flame-resistant laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For added protection during transfers of significant quantities, a chemically resistant apron is recommended.
-
Why: Halogenated aromatic compounds can cause skin irritation.[2] A lab coat provides a removable barrier in the event of a spill, protecting your personal clothing and underlying skin.
Hand Protection:
-
What to wear: Nitrile gloves are an excellent initial choice for handling 3-Fluoro-5-iodobenzaldehyde and are effective against a range of chemicals, including some acids, bases, oils, and solvents.[6] For prolonged handling or when working with solvents, it is crucial to consult a glove compatibility chart. Butyl rubber gloves offer good resistance to aldehydes.[7] Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Why: Gloves are your primary defense against skin absorption and irritation. No single glove material is impervious to all chemicals, so selection must be based on the specific hazards present.[8] Always inspect gloves for tears or punctures before use.
Respiratory Protection:
-
What to wear: Under normal conditions, working within a certified chemical fume hood provides adequate respiratory protection.[5] In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
-
Why: Inhalation of vapors or dusts can lead to respiratory tract irritation.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined workflow is essential for minimizing risk. The following step-by-step process outlines the safe handling of 3-Fluoro-5-iodobenzaldehyde from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designate a work area: All handling of 3-Fluoro-5-iodobenzaldehyde should occur in a designated area within a chemical fume hood.[9]
-
Assemble all materials: Before starting, ensure all necessary equipment (glassware, spatulas, syringes, etc.) and reagents are inside the fume hood to minimize traffic in and out of the containment area.
-
Don appropriate PPE: Put on all required PPE before handling the chemical.
2. Handling the Chemical:
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfers: Use a spatula for solid transfers and a syringe or cannula for solutions. Perform all transfers slowly and deliberately to avoid spills and aerosol generation.
-
Reaction Setup: Ensure all glassware is securely clamped. If heating, use a heating mantle with a stirrer and a temperature controller. Avoid open flames.
3. Post-Handling and Decontamination:
-
Clean-up: Decontaminate all surfaces in the designated work area with an appropriate solvent (e.g., ethanol) and wipe clean.
-
Glassware: Rinse all contaminated glassware with a suitable solvent inside the fume hood. Collect the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing gloves.
Diagram 1: Safe Handling Workflow for 3-Fluoro-5-iodobenzaldehyde
Caption: Workflow for the safe handling of 3-Fluoro-5-iodobenzaldehyde.
Emergency Procedures: Planning for the Unexpected
Spills:
-
Small Spills (in a fume hood): If a small amount is spilled within the fume hood, absorb it with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal as halogenated organic waste.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Prevent the spill from entering drains.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Stewardship
The responsible disposal of 3-Fluoro-5-iodobenzaldehyde and any associated waste is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (gloves, absorbent, etc.), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10] Do not mix halogenated waste with non-halogenated waste.
-
Container Management: Waste containers should be made of a compatible material, kept closed when not in use, and stored in a secondary containment vessel within a well-ventilated area.
-
Institutional Protocols: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal.
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
